Product packaging for Rinderine(Cat. No.:CAS No. 6029-84-1)

Rinderine

カタログ番号: B1680642
CAS番号: 6029-84-1
分子量: 299.36 g/mol
InChIキー: SFVVQRJOGUKCEG-ZRQNBYAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Rinderine is a member of pyrrolizines.
This compound has been reported in Eupatorium japonicum, Anchusa milleri, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO5 B1680642 Rinderine CAS No. 6029-84-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-ZRQNBYAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6029-84-1
Record name [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rinderine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RINDERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RINDERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Rinderine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Rinderine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including those of the Boraginaceae and Asteraceae families.[1] Like other PAs, this compound is synthesized as a defense mechanism against herbivores.[2] Structurally, this compound is an ester composed of a bicyclic necine base, (+)-retronecine, and a branched-chain necic acid, trachelanthic acid.[3] The biosynthesis of this complex molecule involves the convergence of two distinct metabolic pathways: the polyamine pathway for the necine base and the branched-chain amino acid pathway for the necic acid. This guide provides a detailed overview of the this compound biosynthesis pathway, summarizing key intermediates, enzymes, quantitative data, and experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Overall Biosynthetic Scheme

The formation of this compound is a multi-step process that begins with primary metabolites. The necine base, retronecine, is derived from L-arginine via putrescine, while the necic acid, trachelanthic acid, originates from the amino acids L-valine and L-leucine. These two components are synthesized separately and then joined in a final esterification step.

Fig. 1: Overview of this compound Biosynthesis.

Part 1: Biosynthesis of the Necine Base, (+)-Retronecine

The biosynthesis of the pyrrolizidine ring system of retronecine is a well-studied pathway that originates from polyamine metabolism.

  • Formation of Putrescine: The pathway begins with the amino acid L-arginine, which is converted to putrescine. This conversion can also start from L-ornithine.[4]

  • Synthesis of Homospermidine: The first committed step in PA biosynthesis is the formation of the symmetrical polyamine homospermidine.[5][6] This reaction is catalyzed by homospermidine synthase (HSS) , a pathway-specific enzyme.[7] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing propane-1,3-diamine.[8]

  • Oxidation and Cyclization: Homospermidine undergoes oxidative deamination, likely catalyzed by a copper-dependent diamine oxidase, to form an unstable dialdehyde intermediate.[9] This intermediate spontaneously cyclizes via an intramolecular Mannich reaction to form the initial pyrrolizidine ring structure, 1-hydroxymethylpyrrolizidine (trachelanthamidine).[10]

  • Formation of Retronecine: A series of subsequent desaturation and hydroxylation steps convert trachelanthamidine into the final necine base, retronecine. The exact enzymes for these latter steps are not fully characterized but are believed to be oxidoreductases.

Retronecine_Pathway Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine HSS Dialdehyde 4,4'-Iminodibutanal (Dialdehyde Intermediate) Homospermidine->Dialdehyde Diamine Oxidase Trachelanthamidine Trachelanthamidine (1-Hydroxymethylpyrrolizidine) Dialdehyde->Trachelanthamidine Spontaneous Cyclization Retronecine (+)-Retronecine Trachelanthamidine->Retronecine Desaturation & Hydroxylation

Fig. 2: Biosynthetic Pathway of Retronecine.

Part 2: Biosynthesis of the Necic Acid, Trachelanthic Acid

The necic acid moiety of this compound, trachelanthic acid, is derived from branched-chain amino acids.[11] This pathway is less characterized than that of the necine base.

  • Precursors: The biosynthesis starts with the amino acids L-valine and L-leucine.[11][12] Specifically, the carbon skeleton is assembled from two molecules of L-valine or their keto-analogs.

  • Key Enzyme Action: A key enzyme, a duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit, has been identified as C7-hydroxyacid synthase (C7HAS) . This enzyme catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate (derived from valine), forming the precursor to C7-necic acids like trachelanthic acid.[10]

  • Further Modifications: The resulting intermediate undergoes a series of modifications, including reduction and hydroxylation, to yield the final trachelanthic acid structure.

Trachelanthic_Acid_Pathway Valine L-Valine Oxoisovalerate 2-Oxoisovalerate Valine->Oxoisovalerate Transaminase Pyruvate Pyruvate C7Pronecic C7-Pronecic Acid (2,3-dihydroxy-3-isopropyl- 2-methyl-butanoic acid) Pyruvate->C7Pronecic C7HAS Oxoisovalerate->C7Pronecic C7HAS TrachelanthicAcid Trachelanthic Acid C7Pronecic->TrachelanthicAcid Reduction & Isomerization

Fig. 3: Proposed Biosynthesis of Trachelanthic Acid.

Part 3: Final Assembly - Esterification

The final step in this compound biosynthesis is the esterification of the C-9 hydroxyl group of the retronecine base with the carboxyl group of trachelanthic acid. The necic acid must first be activated, likely as a coenzyme A (CoA) thioester (Trachelantyl-CoA). The specific enzyme catalyzing this transfer to retronecine has not yet been fully characterized but is presumed to be an acyltransferase.

Quantitative Data

Quantitative analysis through isotopic labeling has been crucial in elucidating the retronecine pathway. These experiments have confirmed the symmetrical nature of the homospermidine intermediate.

Table 1: Isotopic Label Incorporation into Retronecine

Labeled Precursor Fed to Senecio spp. Position of Label % of Total Radioactivity at C-9 Reference(s)
DL-[5-¹⁴C]ornithine C-5 ~25% [13]
[1,4-¹⁴C₂]putrescine C-1, C-4 ~25% [13]

| [tetramethylene-1,4-¹⁴C₂]spermidine | C-1', C-4' of aminobutyl moiety | ~25% |[13] |

Table 2: Kinetic Properties of Homospermidine Synthase (HSS) from Senecio vernalis

Substrate Specific Activity (pkat/mg protein) Note Reference(s)
Spermidine + Putrescine 16.52 Catalyzes homospermidine formation [14]
eIF5A (DHS substrate) 0.00 HSS is inactive with the primary metabolism substrate [14]

Note: Detailed Km and Vmax values for HSS from this compound-producing plants are not extensively documented in available literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on classic biochemical techniques, primarily isotopic labeling and tracer experiments.

Protocol 1: Isotopic Labeling and Precursor Feeding

This protocol outlines a general workflow for studying the incorporation of labeled precursors into this compound.

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Synthesize isotopically labeled precursor (e.g., [¹⁴C]-putrescine) C 3. Prepare an aqueous solution of the labeled precursor A->C B 2. Cultivate this compound-producing plants (e.g., Cynoglossum officinale) in a controlled environment D 4. Administer precursor to plants (e.g., via hydroponics, stem injection, or wick feeding) B->D C->D E 5. Allow for a defined incubation period (e.g., 24-72 hours) for metabolic incorporation D->E F 6. Harvest and lyophilize plant material (roots, shoots) E->F G 7. Extract total alkaloids using an acidic aqueous solution F->G H 8. Purify this compound from the crude extract using chromatography (e.g., HPLC) G->H I 9. Analyze purified this compound for label incorporation via Liquid Scintillation Counting (for ¹⁴C) or NMR/Mass Spectrometry (for ¹³C, ¹⁵N) H->I

Fig. 4: Workflow for Isotopic Labeling Experiments.

Methodology Details:

  • Precursor Administration: Labeled compounds (e.g., [1-¹³C]-putrescine) are dissolved in a sterile aqueous solution.[15] This solution is administered to healthy, actively growing plants. For whole plants, the solution can be added to the hydroponic medium. For excised shoots, a cotton wick can be passed through the stem to draw up the solution.

  • Incubation: Plants are left for a period of several hours to days to allow for the uptake, transport, and metabolism of the labeled precursor into the target alkaloids.

  • Extraction: Plant material is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried material is ground to a fine powder. Total alkaloids are extracted by macerating the powder in an acidic solution (e.g., 0.05 M H₂SO₄).[1] The mixture is centrifuged, and the supernatant containing the protonated alkaloids is collected.

  • Purification and Analysis: The crude extract is made basic to deprotonate the alkaloids, which can then be extracted into an organic solvent. This compound is then purified from this extract using techniques like preparative High-Performance Liquid Chromatography (HPLC). The purified compound's identity is confirmed by co-chromatography with an authentic standard and by Mass Spectrometry (MS). The location and extent of isotopic labeling are determined using ¹³C-NMR spectroscopy or by chemical degradation followed by scintillation counting.[13][15]

Conclusion

The biosynthesis of this compound is a complex process that elegantly combines elements of primary and secondary metabolism. While the initial steps leading to the necine base via homospermidine synthase are well-established, significant research is still required to fully characterize the downstream enzymes, particularly the oxidases, reductases, and the final acyltransferase responsible for assembling the complete this compound molecule. A deeper understanding of these enzymatic steps, facilitated by modern genomic and proteomic approaches, will be essential for efforts in metabolic engineering, potentially enabling the sustainable production of these and related alkaloids for pharmaceutical applications.

References

The Chemical Synthesis of Rinderine and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Rinderine, a pyrrolizidine alkaloid, and its analogues. This document details the synthetic pathways for the constituent components of this compound—the necine base (+)-heliotridine and the necic acids (-)-trachelanthic acid and (+)-viridifloric acid—and their subsequent esterification to yield the target molecules. Experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Cynoglossum genus.[1][2] Like other pyrrolizidine alkaloids, this compound consists of a necine base, in this case, (+)-heliotridine, esterified with a necic acid, which for this compound is (-)-trachelanthic acid. Its diastereomer, echinatine, is formed from (+)-heliotridine and (+)-viridifloric acid. The synthesis of these compounds is of significant interest due to their biological activities and the need for pure standards for toxicological and pharmacological studies.

Synthesis of the Necine Base: (+)-Heliotridine

The synthesis of the necine base (+)-heliotridine is a key step in the total synthesis of this compound. A concise and practical synthesis has been reported, often starting from a chiral precursor to establish the correct stereochemistry. One effective approach utilizes a 1,3-dipolar cycloaddition reaction.

A reported synthesis of (+)-heliotridine starts from (S)-3-tert-butoxypyrroline N-oxide and involves a highly selective 1,3-dipolar cycloaddition with ethyl 4-bromocrotonate.[3] This is followed by elaboration of the resulting adduct to furnish the target necine base.[3]

Key Stages in the Synthesis of (+)-Heliotridine:

  • 1,3-Dipolar Cycloaddition: Reaction of (S)-3-tert-butoxypyrroline N-oxide with ethyl 4-bromocrotonate to form the initial cycloadduct.

  • Cyclization and Elimination: Subsequent treatment to induce cyclization and elimination, leading to the formation of the pyrrolizidine ring system.

  • Reduction: Reduction of the ester functionality to the corresponding alcohol.

  • Deprotection: Removal of the tert-butyl protecting group to yield (+)-heliotridine.

The overall yield for this synthesis is reported to be around 17% from the starting nitrone.[3]

G A (S)-3-tert-butoxypyrroline N-oxide C 1,3-Dipolar Cycloaddition A->C B Ethyl 4-bromocrotonate B->C D Cycloadduct C->D High selectivity E Cyclization & Elimination D->E F Pyrrolizidine intermediate E->F G Reduction F->G H (+)-Heliotridine G->H

Figure 1. Synthetic pathway for (+)-heliotridine.

Synthesis of the Necic Acids: (-)-Trachelanthic Acid and (+)-Viridifloric Acid

(-)-Trachelanthic acid and its diastereomer, (+)-viridifloric acid, are the necic acid components required for the synthesis of this compound and its analogue, echinatine. The stereoselective synthesis of these acids is crucial for obtaining the final products with the correct stereochemistry.

A common strategy for the synthesis of these acids involves the diastereoselective reduction of a keto group in a chiral precursor.[4]

Experimental Protocol for the Synthesis of (-)-Trachelanthic Acid and (+)-Viridifloric Acid (General Approach):

  • Starting Material: A suitable chiral precursor, such as (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one, is used.[4]

  • Diastereoselective Reduction:

    • For (-)-Trachelanthic acid, the keto group is reduced using a bulky reducing agent like diisobutylaluminium hydride (DIBAL-H) to afford the (1'S) alcohol.[4]

    • For (+)-Viridifloric acid, a different reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is employed to yield the (1'R) alcohol.[4]

  • Hydrolysis: The final step involves the hydrolysis of the dioxolanone ring to yield the free necic acids.[4]

Necic AcidReducing AgentKey Intermediate Stereochemistry
(-)-Trachelanthic acidDIBAL-H(1'S)
(+)-Viridifloric acidL-Selectride®(1'R)

Table 1. Reagents for the Diastereoselective Synthesis of Necic Acids.

G A Chiral Keto-Dioxolanone B DIBAL-H A->B Reduction C L-Selectride® A->C Reduction D (1'S)-Alcohol Intermediate B->D E (1'R)-Alcohol Intermediate C->E F Hydrolysis D->F G Hydrolysis E->G H (-)-Trachelanthic acid F->H I (+)-Viridifloric acid G->I

Figure 2. Synthesis of necic acids.

Final Synthesis of this compound and its Analogues

The final step in the synthesis of this compound and its analogues is the esterification of the necine base, (+)-heliotridine, with the appropriate necic acid. This is typically achieved by first activating the carboxylic acid of the necic acid.

General Experimental Protocol for Esterification:

  • Activation of Necic Acid: The necic acid (e.g., (-)-trachelanthic acid) is converted to a more reactive derivative, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Esterification: The activated necic acid is then reacted with the necine base, (+)-heliotridine, in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form the desired ester.

  • Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials and byproducts.

ProductNecine BaseNecic Acid
This compound(+)-Heliotridine(-)-Trachelanthic acid
Echinatine(+)-Heliotridine(+)-Viridifloric acid

Table 2. Components of this compound and Echinatine.

G cluster_0 Necic Acid Activation cluster_1 Esterification A (-)-Trachelanthic acid B Activating Agent (e.g., DCC, DMAP) A->B C Activated Necic Acid B->C E This compound C->E D (+)-Heliotridine D->E

Figure 3. Final esterification to yield this compound.

Conclusion

The chemical synthesis of this compound and its analogues is a challenging yet achievable goal in organic synthesis. The key to a successful synthesis lies in the stereocontrolled construction of both the necine base and the necic acid moieties. The methodologies outlined in this guide provide a framework for the laboratory-scale synthesis of these important pyrrolizidine alkaloids, enabling further research into their biological properties and potential applications.

References

An In-Depth Technical Guide to the Mechanism of Rinderine-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rinderine, a pyrrolizidine alkaloid (PA) found in several plant species, is a potent hepatotoxin. Its toxicity is representative of the broader class of 1,2-unsaturated pyrrolizidine alkaloids, which are known to cause significant liver damage in both humans and livestock. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced hepatotoxicity. It details the metabolic activation of this compound, the subsequent cellular damage initiated by reactive metabolites, and the key signaling pathways involved in the progression of liver injury. This guide is intended to serve as a resource for researchers and professionals in drug development and toxicology, providing detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the hepatotoxicity of this compound and other pyrrolizidine alkaloids.

Introduction

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide. Human exposure can occur through the consumption of contaminated food products, herbal remedies, and supplements. This compound is a notable member of this class of toxins and has been identified in various plants, including those from the Boraginaceae and Asteraceae families. The primary target organ for this compound toxicity is the liver, where it can induce a range of pathologies from acute hepatitis to chronic liver disease and hepatic sinusoidal obstruction syndrome (HSOS). Understanding the intricate mechanisms of this compound-induced hepatotoxicity is crucial for developing effective diagnostic and therapeutic strategies.

The Core Mechanism: Metabolic Activation and Adduct Formation

The hepatotoxicity of this compound, like other 1,2-unsaturated PAs, is not due to the parent compound itself but rather to its metabolic activation in the liver.

Role of Cytochrome P450 Enzymes

The initial and critical step in this compound's toxicokinetics is its bioactivation by cytochrome P450 (CYP) enzymes, primarily located in the endoplasmic reticulum of hepatocytes.[1][2][3] CYP isozymes, such as those from the CYP2B and CYP3A families, catalyze the dehydrogenation of the necine base of this compound.[4] This oxidation reaction transforms the stable parent alkaloid into highly reactive pyrrolic esters, specifically dehydrothis compound.

Formation of Reactive Pyrrolic Metabolites and Covalent Adducts

Dehydrothis compound is a potent electrophile that readily reacts with cellular nucleophiles. This high reactivity leads to the formation of covalent adducts with cellular macromolecules, including proteins and DNA.[5][6][7] The formation of these adducts is a central event in the initiation of cellular injury.[8][9]

  • Pyrrole-Protein Adducts: These adducts can disrupt normal protein function, leading to enzyme inhibition, cytoskeletal damage, and impaired cellular transport. The detection of pyrrole-protein adducts in blood and tissues can serve as a biomarker of PA exposure and toxicity.[9][10]

  • Pyrrole-DNA Adducts: The formation of DNA adducts can lead to genotoxicity, mutations, and potentially carcinogenesis with chronic exposure.[5][6][11]

The detoxification of these reactive pyrrolic metabolites is primarily mediated by conjugation with glutathione (GSH).[8] However, at high doses of this compound, the rate of formation of reactive metabolites can overwhelm the GSH detoxification capacity, leading to significant cellular damage.

This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Metabolite) CYP450->Dehydrothis compound Detoxification Detoxification Dehydrothis compound->Detoxification Toxicity Hepatotoxicity Dehydrothis compound->Toxicity GSH Glutathione (GSH) Detoxification->GSH GSH_Conjugate GSH Conjugate (Excreted) GSH->GSH_Conjugate Protein_Adducts Pyrrole-Protein Adducts Toxicity->Protein_Adducts DNA_Adducts Pyrrole-DNA Adducts Toxicity->DNA_Adducts Cellular_Damage Cellular Damage & Dysfunction Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

Figure 1: Metabolic activation of this compound.

Key Signaling Pathways in this compound Hepatotoxicity

The formation of adducts and the depletion of glutathione trigger a cascade of downstream signaling events that culminate in hepatocyte death and liver injury.

Oxidative Stress and Glutathione Depletion

The metabolism of this compound and the subsequent cellular damage lead to the excessive production of reactive oxygen species (ROS), creating a state of oxidative stress.[12][13][14][15][16] This is exacerbated by the depletion of the primary intracellular antioxidant, glutathione (GSH), which is consumed during the detoxification of the reactive pyrrolic metabolites.[14][17] Oxidative stress contributes to lipid peroxidation, mitochondrial dysfunction, and further DNA damage.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis and is strongly implicated in PA-induced hepatotoxicity.[18][19][20][21] Oxidative stress and cellular damage activate the JNK pathway. Sustained JNK activation can promote apoptosis through multiple mechanisms:

  • Phosphorylation of Bcl-2 Family Proteins: JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic proteins such as Bim and Bax.[3][19][22][23] This shifts the balance towards apoptosis.

  • Mitochondrial Translocation: Activated JNK can translocate to the mitochondria, where it further promotes mitochondrial dysfunction and the release of pro-apoptotic factors.[19][20]

Apoptosis: The Intrinsic and Extrinsic Pathways

This compound-induced hepatocyte death occurs primarily through apoptosis, a programmed cell death mechanism. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are involved.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, such as oxidative stress and DNA damage. The activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and apoptotic cell death.[24][25][26]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8. Activated caspase-8 can directly activate the executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which then engages the intrinsic pathway.

cluster_upstream Upstream Events cluster_stress Cellular Stress cluster_signaling Signaling Pathways cluster_apoptosis Apoptosis This compound Metabolism This compound Metabolism & Adduct Formation Oxidative Stress Oxidative Stress (ROS) This compound Metabolism->Oxidative Stress GSH Depletion GSH Depletion This compound Metabolism->GSH Depletion JNK Activation JNK Activation Oxidative Stress->JNK Activation Intrinsic Pathway Intrinsic Pathway (Mitochondrial) JNK Activation->Intrinsic Pathway Phosphorylation of Bcl-2 family proteins Extrinsic Pathway Extrinsic Pathway (Death Receptor) JNK Activation->Extrinsic Pathway Sensitization to death ligands Caspase Activation Caspase-3/7 Activation Intrinsic Pathway->Caspase Activation Extrinsic Pathway->Caspase Activation Apoptosis Hepatocyte Apoptosis Caspase Activation->Apoptosis

Figure 2: Key signaling pathways in this compound-induced hepatotoxicity.

Quantitative Data

Specific quantitative toxicity data for this compound is limited in the publicly available literature. However, data from closely related pyrrolizidine alkaloids can provide valuable insights into its potential potency. The following tables summarize representative data for other PAs. It is important to note that the hepatotoxicity of PAs can vary significantly based on their chemical structure.

Table 1: In Vivo Acute Toxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
RiddelliineRat (Female)Oral104[27]
RiddelliineMouse (Male)Oral870.9[27]
MonocrotalineRatIntraperitoneal109[4]
TrichodesmineRatIntraperitoneal25[4]

Table 2: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids in Primary Hepatocytes

Pyrrolizidine AlkaloidCell TypeExposure Time (h)IC50 (µM)Reference
RiddelliinePrimary Rat Hepatocytes24289[6]
RiddelliinePrimary Mouse Hepatocytes24627[6]
SenecioninePrimary Human Hepatocytes72~26[24]
LasiocarpinePrimary Human Hepatocytes72~10[24]

Table 3: Effect of Pyrrolizidine Alkaloids on Liver Enzymes in Rats

Pyrrolizidine AlkaloidDose (mg/kg)Time PointSerum ALT (U/L)Serum AST (U/L)Reference
Lasiocarpine3.328 days160.5 ± 19.4Not significantly changed[22]
Monocrotaline0.70 mmol/kg24 hSignificantly increasedNot reported[8]
Retrorsine40 mg/kg2 daysSignificantly increasedSignificantly increased[28]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced hepatotoxicity.

In Vivo Hepatotoxicity Study

Objective: To assess the dose-dependent and time-course effects of this compound on liver injury in a rodent model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered via oral gavage or intraperitoneal injection at various doses. A vehicle control group receives the vehicle alone.

  • Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours) post-dosing, animals are anesthetized, and blood is collected via cardiac puncture for serum biochemistry. The liver is then excised, weighed, and sections are fixed in 10% neutral buffered formalin for histology, while other portions are snap-frozen in liquid nitrogen for molecular analyses.

  • Serum Biochemistry: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard enzymatic assays to assess hepatocellular injury.[25][28][29][30][31]

  • Histopathology: Formalin-fixed liver sections are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate morphological changes such as necrosis, apoptosis, inflammation, and sinusoidal congestion.

  • Molecular Analyses: Frozen liver tissue can be used for Western blotting, real-time PCR, and measurement of oxidative stress markers.

Primary Hepatocyte Isolation and In Vitro Cytotoxicity Assay

Objective: To determine the direct cytotoxic effect of this compound on primary hepatocytes.

Protocol:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rat or mouse liver using a two-step collagenase perfusion method.[4][5][10][27] The viability of the isolated hepatocytes should be >90% as determined by trypan blue exclusion.

  • Cell Culture: Hepatocytes are seeded on collagen-coated plates in appropriate culture medium and allowed to attach for several hours.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • Cytotoxicity Assessment: Cell viability is measured using the MTT or WST-1 assay. The IC50 value (the concentration that causes 50% inhibition of cell viability) is calculated.[32][33]

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS in hepatocytes following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Primary hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured and treated with this compound as described above.

  • ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[2][11][21][23][34][35][36][37]

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with H2DCF-DA (e.g., 10 µM) in the dark at 37°C for 30 minutes.

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Liver tissue or cultured hepatocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as cleaved caspase-3, Bax, Bcl-2, and phosphorylated JNK (p-JNK).[13][14][18][38][39]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The investigation of this compound-induced hepatotoxicity typically follows a multi-step approach, progressing from in vitro to in vivo studies.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_adductomics Adductomics Hepatocyte_Isolation Primary Hepatocyte Isolation Cytotoxicity_Assay Cytotoxicity Assay (MTT/WST-1) Hepatocyte_Isolation->Cytotoxicity_Assay ROS_Measurement ROS Measurement (H2DCF-DA) Cytotoxicity_Assay->ROS_Measurement Apoptosis_Assay Apoptosis Assay (Western Blot for Caspase-3, Bcl-2/Bax) Cytotoxicity_Assay->Apoptosis_Assay JNK_Assay JNK Activation Assay (Western Blot for p-JNK) Cytotoxicity_Assay->JNK_Assay Dose_Response Dose-Response and Time-Course Study Cytotoxicity_Assay->Dose_Response Dose Selection Animal_Model Animal Model (Rat/Mouse) Animal_Model->Dose_Response Serum_Biochemistry Serum Biochemistry (ALT, AST) Dose_Response->Serum_Biochemistry Histopathology Liver Histopathology (H&E Staining) Dose_Response->Histopathology Molecular_Analysis Molecular Analysis of Liver Tissue (Western Blot, qPCR) Dose_Response->Molecular_Analysis Adduct_Detection Detection of Pyrrole-Protein and DNA Adducts (LC-MS/MS) Molecular_Analysis->Adduct_Detection

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Rinderine and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the genotoxicity and mutagenicity of Rinderine. Therefore, this guide provides a comprehensive overview of the assessment of pyrrolizidine alkaloids (PAs) as a class, utilizing data from closely related and well-studied PAs such as Riddelliine and Retrorsine as representative examples. The experimental protocols described are based on internationally recognized guidelines for chemical safety testing.

Executive Summary

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. Many PAs are known to be genotoxic and carcinogenic, posing a potential risk to human health through the contamination of food and herbal products. The genotoxicity of PAs is primarily mediated by their metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can bind to DNA, forming adducts and inducing mutations, chromosomal damage, and other forms of genomic instability. This guide summarizes the current understanding of the genotoxic and mutagenic potential of PAs, with a focus on the methodologies used for their evaluation.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of PAs like this compound is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 enzymes in the liver.[1][2] This process involves the dehydrogenation of the necine base to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules, including DNA.[3][4]

The primary mechanism of PA-induced genotoxicity involves the formation of DNA adducts.[5][6] The reactive pyrrolic esters can covalently bind to DNA bases, particularly guanine and adenine, leading to the formation of various adducts.[7] These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.[1][3] A common reactive intermediate for many PAs is (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is known to form a characteristic set of DHP-derived DNA adducts.[3][7] The formation of these adducts is considered a key event in the initiation of liver tumors induced by PAs.[1][2]

G cluster_0 Metabolic Activation of Pyrrolizidine Alkaloids cluster_1 Genotoxic Events Pyrrolizidine Alkaloid (e.g., this compound) Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Enzymes (Liver) CYP450 Enzymes (Liver) Pyrrolizidine Alkaloid (e.g., this compound)->CYP450 Enzymes (Liver) Dehydrogenation Reactive Pyrrolic Esters\n(Dehydropyrrolizidine Alkaloids) Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP450 Enzymes (Liver)->Reactive Pyrrolic Esters\n(Dehydropyrrolizidine Alkaloids) DNA Adduct Formation DNA Adduct Formation Reactive Pyrrolic Esters\n(Dehydropyrrolizidine Alkaloids)->DNA Adduct Formation Alkylation of DNA bases Mutations\nChromosomal Aberrations Mutations Chromosomal Aberrations DNA Adduct Formation->Mutations\nChromosomal Aberrations DNA replication errors Potential for Carcinogenesis Potential for Carcinogenesis Mutations\nChromosomal Aberrations->Potential for Carcinogenesis

Fig. 1: Metabolic activation pathway of pyrrolizidine alkaloids leading to genotoxicity. (Max Width: 760px)

Quantitative Data on the Genotoxicity of Representative Pyrrolizidine Alkaloids

Due to the scarcity of specific data for this compound, this section presents quantitative data from genotoxicity studies of the structurally related and well-characterized PAs, Riddelliine and Retrorsine.

Table 1: In Vivo Micronucleus Assay Data for Riddelliine in Mice

Treatment GroupDose (mg/kg)Frequency of Micronucleated Erythrocytes (%)Reference
Control00.15 ± 0.05[8]
Riddelliine1500.85 ± 0.12[8]
Statistically significant increase compared to the control group.

Table 2: In Vitro Cytotoxicity Data for Retrorsine in Primary Hepatocytes

SpeciesIC50 (µM)Reference
Mouse148[9][10]
Rat153[9][10]

Experimental Protocols for Genotoxicity and Mutagenicity Studies

The following are standardized protocols for key in vitro and in vivo assays used to evaluate the genotoxic and mutagenic potential of chemical substances, including PAs. These protocols are based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[11][12]

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[13][14][15][16]

Protocol:

  • Tester Strains: A set of bacterial strains with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used to detect various types of point mutations.[15][17]

  • Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[15][17]

  • Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that have undergone a reverse mutation will be able to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.[14]

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.[18]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals, usually rodents, by analyzing the frequency of micronucleated immature erythrocytes.[19][20][21][22][23]

Protocol:

  • Animal Model: Typically, mice or rats are used.

  • Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a vehicle control group are included.[19]

  • Exposure Duration: Animals are typically exposed for one or two days.

  • Sample Collection: At appropriate times after the last dose (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[19]

  • Slide Preparation and Staining: The collected cells are used to prepare smears on microscope slides, which are then stained to differentiate between mature and immature erythrocytes and to visualize micronuclei.

  • Scoring: A statistically significant number of immature erythrocytes (e.g., 2000 per animal) are analyzed under a microscope for the presence of micronuclei. The ratio of immature to mature erythrocytes is also determined to assess bone marrow toxicity.

  • Data Analysis: A substance is considered positive if it induces a dose-related and statistically significant increase in the frequency of micronucleated immature erythrocytes in any of the treatment groups compared to the vehicle control.[19]

G cluster_0 In Vivo Micronucleus Assay Workflow (OECD 474) Animal Dosing Animal Dosing Sample Collection\n(Bone Marrow/Peripheral Blood) Sample Collection (Bone Marrow/Peripheral Blood) Animal Dosing->Sample Collection\n(Bone Marrow/Peripheral Blood) 24h & 48h post-dose Slide Preparation\n& Staining Slide Preparation & Staining Sample Collection\n(Bone Marrow/Peripheral Blood)->Slide Preparation\n& Staining Microscopic Analysis\n(Scoring of Micronuclei) Microscopic Analysis (Scoring of Micronuclei) Slide Preparation\n& Staining->Microscopic Analysis\n(Scoring of Micronuclei) Data Analysis\n(Statistical Comparison) Data Analysis (Statistical Comparison) Microscopic Analysis\n(Scoring of Micronuclei)->Data Analysis\n(Statistical Comparison)

Fig. 2: A simplified workflow for the in vivo micronucleus assay. (Max Width: 760px)
In Vivo Mammalian Alkaline Comet Assay - OECD 489

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[24][25][26]

Protocol:

  • Animal Model and Dosing: Similar to the micronucleus test, animals (usually rodents) are dosed with the test substance.

  • Tissue Collection: Tissues of interest (e.g., liver, which is a primary target for PAs) are collected at appropriate time points after dosing.[25]

  • Single-Cell Suspension: A single-cell suspension is prepared from the collected tissue.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[27]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."[25][27]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring and Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A statistically significant increase in DNA migration in the treated groups compared to the control group indicates a positive result.[28][29]

Conclusion

While specific quantitative genotoxicity and mutagenicity data for this compound are limited in the public domain, the well-established genotoxic potential of the broader class of pyrrolizidine alkaloids provides a strong basis for concern. The metabolic activation of PAs to reactive, DNA-binding species is a key mechanism underlying their carcinogenicity. The standardized in vitro and in vivo assays described in this guide, such as the Ames test, micronucleus assay, and comet assay, are essential tools for the hazard identification and risk assessment of this compound and other PAs. Further studies focused specifically on this compound are warranted to provide a more precise characterization of its genotoxic profile.

References

Toxicokinetics and Metabolic Profiling of Rinderine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicokinetic and metabolic profiling data specifically for Rinderine is limited in publicly available scientific literature. This guide synthesizes the available information on this compound and supplements it with established principles and data from closely related pyrrolizidine alkaloids (PAs) to provide a representative overview. The toxicokinetics and metabolism of individual PAs can vary, and further specific studies on this compound are required for a complete understanding.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species worldwide, particularly in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] PAs are recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] The toxicity of PAs, including this compound, is not inherent to the parent molecule but results from metabolic activation, primarily in the liver.[4][5] Understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and the metabolic profile of this compound is crucial for assessing its risk to human and animal health and for the development of potential therapeutic agents derived from or contaminated with this compound.

This technical guide provides a detailed overview of the current knowledge on the toxicokinetics and metabolic profiling of this compound, drawing upon data from related PAs where specific information is lacking. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Toxicokinetics of Pyrrolizidine Alkaloids

The toxicokinetics of PAs determine the concentration and duration of the ultimate toxic metabolites in target organs. While specific quantitative data for this compound is scarce, the general toxicokinetic profile of PAs has been extensively studied, with riddelliine and retrorsine serving as common models.[3][6][7]

Absorption

Pyrrolizidine alkaloids are generally well-absorbed from the gastrointestinal tract. Studies on related PAs, such as retrorsine, have shown high intestinal absorption (e.g., 78% for retrorsine).[3]

Distribution

Following absorption, PAs are distributed throughout the body via the systemic circulation. The liver is the primary organ for both metabolism and toxicity, and thus accumulates a significant portion of the absorbed dose. The volume of distribution can be extensive, as seen with piperine, another plant alkaloid, suggesting distribution into various tissues.[8]

Metabolism

Metabolism is the key determinant of PA toxicity. The liver is the principal site of metabolic transformation. The metabolic pathways for PAs can be broadly categorized into bioactivation and detoxification routes.

  • Bioactivation: The primary bioactivation pathway involves the oxidation of the pyrrolizidine nucleus by cytochrome P450 (CYP) enzymes (primarily CYP3A and CYP2B subfamilies in rodents and CYP3A4 in humans) to form highly reactive dehydropyrrolizidine alkaloids (DHP), also known as pyrrolic esters.[4] These electrophilic metabolites can readily bind to cellular macromolecules such as DNA and proteins, leading to adduct formation, cellular damage, and the initiation of carcinogenic processes.[4][9]

  • Detoxification: Detoxification pathways compete with bioactivation. The two main detoxification routes are:

    • N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized to form N-oxides. This compound N-oxide has been identified in plant extracts.[10] While generally considered less toxic and more water-soluble, facilitating excretion, N-oxides can be reduced back to the parent PA by gut microbiota and liver enzymes, acting as a potential reservoir.[11][12]

    • Hydrolysis: Esterases can hydrolyze the ester linkages in the PA molecule, yielding the necine base and necic acids, which are typically less toxic and more readily excreted.[4]

Excretion

Metabolites of PAs, including the N-oxides and products of hydrolysis, are primarily excreted in the urine.[4]

Quantitative Toxicokinetic Data

Specific quantitative toxicokinetic parameters for this compound are not available in the reviewed literature. The following table presents data for the related pyrrolizidine alkaloid, riddelliine, in rats and mice to provide a representative example of PA toxicokinetics.

ParameterSpecies/SexDose (Oral Gavage)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
RiddelliineRat (Male)10 mg/kg135 ± 210.5243 ± 451.2 ± 0.2[6][7]
RiddelliineRat (Female)10 mg/kg118 ± 190.5212 ± 381.1 ± 0.1[6][7]
RiddelliineMouse (Male)10 mg/kg98 ± 150.25154 ± 290.9 ± 0.1[6][7]
RiddelliineMouse (Female)10 mg/kg105 ± 180.25168 ± 321.0 ± 0.1[6][7]

Table 1: Toxicokinetic Parameters of Riddelliine in Rats and Mice.

Metabolic Profiling of this compound

The metabolic profile of this compound is expected to follow the general pathways of other PAs. In vitro studies using human liver microsomes have shown no metabolic degradation of monoester PAs, a class to which this compound belongs.[5] However, in vivo metabolism does occur. The primary metabolites are expected to be the N-oxide and the reactive DHP derivative.

MetabolitePathwayBiological ActivityDetection MethodReference
This compound N-oxideN-oxidation (Detoxification)Generally less toxic, but can be reduced back to this compound.LC-MS[10]
Dehydrothis compound (putative)Dehydrogenation (Bioactivation)Highly reactive, electrophilic. Forms DNA and protein adducts.Inferred from detection of DHP-derived adducts for other PAs.[9]

Table 2: Known and Putative Metabolites of this compound.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of toxicokinetics and metabolic profiling. Below are representative methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is adapted from studies on various alkaloids and PAs.[5][13]

  • Incubation Mixture: Prepare an incubation mixture containing this compound (e.g., 1-10 µM), liver microsomes (human or rat, e.g., 0.5-1 mg/mL protein), and a buffer system (e.g., 100 mM phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂).

  • Incubation: Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes).

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

Animal Toxicokinetic Study

This protocol is a general representation based on studies with other PAs like riddelliine.[6][7][8]

  • Animal Model: Use a relevant animal model, such as male and female Sprague-Dawley or Fischer 344 rats.

  • Dosing: Administer a single dose of this compound via the intended route of exposure (e.g., oral gavage).

  • Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis: Perform protein precipitation or solid-phase extraction to isolate the analyte from the plasma matrix.

  • Analytical Method: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Analysis of this compound by UHPLC-MS/MS

This method is based on established procedures for PA analysis in various matrices.[14][15][16]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A reverse-phase column, such as a C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection and quantification of this compound and its metabolites.

Visualizations

General Metabolic Pathway of this compound

Rinderine_Metabolism This compound This compound N_Oxide This compound N-oxide (Detoxification) This compound->N_Oxide CYP450s (N-oxidation) DHP Dehydrothis compound (DHP) (Bioactivation) This compound->DHP CYP450s (Dehydrogenation) Hydrolysis_Products Hydrolysis Products (Necine base + Necic acid) (Detoxification) This compound->Hydrolysis_Products Esterases (Hydrolysis) N_Oxide->this compound Reduction (e.g., Gut Microbiota) Excretion Excretion N_Oxide->Excretion Adducts DNA and Protein Adducts (Toxicity/Carcinogenicity) DHP->Adducts Nucleophilic Attack Hydrolysis_Products->Excretion

Caption: General metabolic pathways of this compound, including bioactivation and detoxification routes.

Experimental Workflow for In Vivo Toxicokinetic Study

TK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing of Animal Model (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Prep->Sample_Extraction LCMS_Analysis UHPLC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Quantification Quantification of This compound & Metabolites LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calc

References

Rinderine's Toxicological Profile: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GÖTTINGEN, Germany – November 18, 2025 – In a comprehensive technical guide released today, leading toxicologists and drug development professionals have been provided with an in-depth analysis of the structure-activity relationship (SAR) for the toxicity of rinderine, a pyrrolizidine alkaloid of significant concern. This whitepaper offers a meticulous examination of the molecular mechanisms underpinning its toxicity, detailed experimental protocols, and a quantitative comparison with related compounds, aiming to accelerate research and enhance safety assessments in drug development.

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring toxins produced by thousands of plant species. Their presence as contaminants in herbal remedies, teas, and honey poses a significant risk to human health, with the liver being the primary target organ. This compound, a retronecine-type PA, exemplifies the structural features associated with the hepatotoxicity of this compound class.

The Core Toxicophore: Unraveling the Structure-Toxicity Nexus

The toxicity of this compound and other PAs is intrinsically linked to their chemical structure. The key toxicophoric features are:

  • 1,2-Unsaturated Necine Base: This structural element is a prerequisite for toxicity. Metabolic activation by cytochrome P450 (CYP) enzymes in the liver converts the unsaturated necine base into a highly reactive pyrrolic ester, also known as a dehydro-pyrrolizidine alkaloid (dehydro-PA).[1]

  • Esterification of the Necine Base: The necine base is esterified with one or two necic acids. The nature of this esterification significantly influences the degree of toxicity. Generally, macrocyclic diesters are the most toxic, followed by open-chain diesters, while monoesters are the least toxic.[2] this compound is a monoester, which places it on the lower end of the toxicity spectrum for unsaturated PAs.

  • N-Oxidation: this compound can exist as a tertiary amine or as its corresponding N-oxide. While N-oxides are generally less toxic than their tertiary amine counterparts due to reduced lipophilicity and consequently lower cell permeability, they can be reduced back to the toxic tertiary amine form in the gut and liver.[3][4]

The reactive dehydro-PA metabolites are powerful electrophiles that can form covalent bonds (adducts) with cellular macromolecules, including proteins and DNA.[1] This adduction disrupts cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5]

Quantitative Analysis of this compound and Analogs: A Comparative Overview

To understand the relative toxicity of this compound, it is essential to compare its cytotoxic effects with those of other PAs with varying structural features. The following table summarizes available in vitro cytotoxicity data for several PAs.

Pyrrolizidine AlkaloidNecine Base TypeEsterificationCell LineAssayEndpointValue (µM)Reference
This compound RetronecineMonoester--IC50Not available-
LasiocarpineRetronecineOpen DiesterHepG2-CYP3A4ResazurinEC50 (24h)12.6[6]
SeneciphyllineRetronecineCyclic DiesterHepG2-CYP3A4ResazurinEC50 (24h)26.2[6]
RetrorsineRetronecineCyclic DiesterHepG2-CYP3A4ResazurinEC50 (24h)>50[6]
RiddelliineRetronecineCyclic DiesterHepG2-CYP3A4ResazurinEC50 (24h)>200[6]
MonocrotalineRetronecineCyclic DiesterHepG2-CYP3A4ResazurinEC50 (24h)>500[6]
HeliotrineHeliotridineMonoesterHepG2-CYP3A4ResazurinEC50 (24h)>500[6]
LycopsamineRetronecineMonoesterHepG2-CYP3A4ResazurinEC50 (24h)>500[6]
IntermedineRetronecineMonoesterChicken HepatocytesMTTCC50>300[7]
Riddelliine N-oxideRetronecineCyclic DiesterChicken HepatocytesMTTCC50>300[7]
Lasiocarpine N-oxideRetronecineOpen DiesterChicken HepatocytesMTTCC50>300[7]
Senecionine N-oxideRetronecineCyclic DiesterChicken HepatocytesMTTCC50>300[7]

Note: A direct in vitro IC50 value for this compound was not found in the reviewed literature. However, as a monoester of retronecine, its toxicity is expected to be lower than that of diester PAs like lasiocarpine and seneciphylline, and likely in the range of other monoesters such as heliotrine and lycopsamine.

Experimental Protocols for Toxicity Assessment

Accurate and reproducible assessment of PA toxicity is crucial. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (Resazurin Method)

This protocol is adapted from studies assessing the cytotoxicity of various PAs in liver cell lines.[6][8]

1. Cell Culture:

  • Human hepatoma cells (e.g., HepG2 or HepaRG) are cultured in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For assays, cells are seeded into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of PAs in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
  • Incubate the plates for 24, 48, or 72 hours.

3. Resazurin Assay:

  • Prepare a 0.15 mg/mL solution of resazurin in PBS.
  • After the incubation period, add 20 µL of the resazurin solution to each well.
  • Incubate the plates for 2-4 hours at 37°C, protected from light.
  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

4. Data Analysis:

  • Subtract the fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.
  • Express the results as a percentage of the vehicle-treated control cells.
  • Calculate the EC50 value (the concentration that causes a 50% reduction in cell viability) using a suitable software with a non-linear regression model.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This protocol provides a framework for assessing the acute oral toxicity of a substance in rodents.[9]

1. Animals:

  • Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often more sensitive.
  • House the animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum.
  • Acclimatize the animals for at least 5 days before the study.

2. Dose Administration:

  • Fast the animals overnight before dosing.
  • Administer the test substance by oral gavage in a single dose. The volume should not exceed 10 mL/kg body weight.
  • Use a suitable vehicle (e.g., water, corn oil) if the substance is not soluble in water. A vehicle control group should be included.
  • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on existing information about the substance's toxicity.

3. Observation:

  • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
  • Make frequent observations on the day of dosing and at least once daily for 14 days thereafter.
  • Record all observations for each animal.

4. Procedure:

  • The test is conducted in a stepwise manner using 3 animals per step.
  • The outcome of the first step determines the next step:
  • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified at that dose level.
  • If no mortality or mortality in 1 animal occurs, the next higher or lower dose level is tested in another group of 3 animals.
  • The procedure continues until a clear outcome is obtained for classification.

5. Pathological Examination:

  • At the end of the observation period, all surviving animals are euthanized.
  • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.

Signaling Pathways of this compound-Induced Toxicity

The hepatotoxicity of this compound and other PAs is a complex process involving multiple signaling pathways. The initial event is the metabolic activation by CYP enzymes, leading to the formation of dehydro-PAs. These reactive metabolites then trigger a cascade of cellular events.

Rinderine_Toxicity_Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage cluster_2 Apoptotic Pathway This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Oxidation Dehydro_this compound Dehydro-rinderine (Reactive Metabolite) CYP450->Dehydro_this compound Macromolecule_Adducts Protein & DNA Adducts Dehydro_this compound->Macromolecule_Adducts Covalent Binding ROS Reactive Oxygen Species (ROS) Generation Dehydro_this compound->ROS Mitochondrial_Damage Mitochondrial Dysfunction Dehydro_this compound->Mitochondrial_Damage ER_Stress Endoplasmic Reticulum Stress Dehydro_this compound->ER_Stress Macromolecule_Adducts->ER_Stress ROS->Mitochondrial_Damage Caspase9 Caspase-9 Activation Mitochondrial_Damage->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 Activation ER_Stress->Caspase8 Extrinsic Pathway Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Metabolic activation and downstream signaling pathways of this compound toxicity.

The formation of macromolecule adducts and the generation of reactive oxygen species (ROS) are central to the initiation of cellular damage.[10] This leads to mitochondrial dysfunction and endoplasmic reticulum (ER) stress, which in turn activate apoptotic signaling cascades. The intrinsic apoptotic pathway is triggered by mitochondrial damage, leading to the activation of caspase-9. The extrinsic pathway can be initiated by ER stress, resulting in the activation of caspase-8.[11] Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the programmed cell death.[11]

Conclusion

The structure-activity relationship for this compound toxicity is well-defined within the broader context of pyrrolizidine alkaloids. Its toxicity is primarily dictated by the presence of the 1,2-unsaturated retronecine core and its monoester structure. While less potent than its diester counterparts, this compound undergoes the same metabolic activation to a reactive pyrrolic species that instigates a cascade of cellular damage, culminating in apoptosis. This detailed understanding of its SAR and toxicological pathways is invaluable for researchers and drug development professionals in predicting and mitigating the risks associated with this and other related PAs. Further research to obtain a precise in vitro IC50 value for this compound would further refine its position within the quantitative toxicity spectrum of this important class of natural toxins.

References

The Enigmatic Presence of Rinderine: A Technical Guide to its Natural Occurrence in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of medicinal plants. PAs are a large group of heterocyclic compounds known for their defensive role in plants against herbivores. However, their presence in medicinal preparations is a significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity in humans and animals. This technical guide provides an in-depth overview of the natural occurrence of this compound in medicinal plants, focusing on quantitative data, experimental protocols for its analysis, and the underlying biochemical pathways.

Natural Occurrence of this compound

This compound has been identified in several plant families, most notably Boraginaceae and Asteraceae (specifically the Eupatorieae tribe). Its presence is often alongside other PAs, and its concentration can vary significantly depending on the plant species, the part of the plant, and environmental conditions.

Medicinal Plants Containing this compound
Plant SpeciesFamilyPlant Part(s) Containing this compoundOther Notable PAs Present
Chromolaena odorata (Siam Weed)AsteraceaeRoots, Mature Flower HeadsIntermedine, 3'-Acetylthis compound, 7- and 9-angeloylretronecine, this compound N-oxide, Intermedine N-oxide
Eupatorium japonicumAsteraceaeNot specifiedAmabiline, Echinatine, Indicine, Viridiflorine
Anchusa milleriBoraginaceaeNot specifiedData not available
Rindera graecaBoraginaceaeAerial Parts, In vitro roots and shootsEchinatine, Echinatine N-oxide, this compound N-oxide
Cynoglossum creticumBoraginaceaeAerial PartsEchinatine, Heliosupine, 7-Angelylheliotridine, Cynoglossamine
Cynoglossum officinaleBoraginaceaeLeavesEchinatine, Heliosupine, Acetylheliosupine
Cynoglossum amabileBoraginaceaeWhole plantAmabiline, Supinine, Echinatine, 3'-O-Acetylechinate

Note: The quantitative data for this compound concentration in these plants is not consistently reported in the literature. The table indicates the presence of this compound, but specific mg/g values are often not available.

Biosynthesis of this compound

The biosynthesis of this compound, like other PAs, involves the formation of a necine base and a necic acid, which are then esterified.

  • Necine Base (Heliotridine): The heliotridine backbone of this compound is derived from the polyamines putrescine and spermidine, which in turn are synthesized from the amino acids arginine and ornithine. The key enzyme in this pathway is homospermidine synthase.

  • Necic Acid (Trachelanthic/Viridifloric Acid): The necic acid moiety of this compound is either trachelanthic acid or its stereoisomer, viridifloric acid. The biosynthesis of these branched-chain C7 acids originates from the amino acid L-isoleucine. While the exact enzymatic steps are not fully elucidated, isoleucine is the established precursor.[1][2][3][4]

G cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Spermidine Spermidine Spermidine->Homospermidine Pyrrolizidine Alkaloid Precursor Pyrrolizidine Alkaloid Precursor Homospermidine->Pyrrolizidine Alkaloid Precursor Heliotridine Heliotridine Pyrrolizidine Alkaloid Precursor->Heliotridine Series of enzymatic steps This compound This compound Heliotridine->this compound Esterification Isoleucine Isoleucine Intermediate\nMetabolites Intermediate Metabolites Isoleucine->Intermediate\nMetabolites Multiple enzymatic steps Trachelanthic Acid / Viridifloric Acid Trachelanthic Acid / Viridifloric Acid Intermediate\nMetabolites->Trachelanthic Acid / Viridifloric Acid Trachelanthic Acid / Viridifloric Acid->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound in plant material typically involves extraction, purification, and quantification using chromatographic techniques. The following is a generalized protocol based on methods for pyrrolizidine alkaloid analysis.

Extraction and Purification

This protocol is adapted from the German Federal Institute for Risk Assessment (BfR) method for PA analysis in plant material.[5][6]

  • Sample Preparation:

    • Dry the plant material at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., using a ball mill) to ensure homogeneity.

  • Extraction:

    • Weigh 2.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Sonicate the mixture for 15 minutes at room temperature.

    • Centrifuge at 3800 x g for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • Purification by Solid-Phase Extraction (SPE):

    • Neutralize the combined acidic extract to pH 7 with an ammonia solution.

    • Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the neutralized extract onto the cartridge.

    • Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the PAs with 2 x 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

G start Plant Material grind Grinding start->grind extract Acidic Extraction (0.05 M H2SO4, Sonication) grind->extract centrifuge Centrifugation extract->centrifuge neutralize Neutralization (pH 7) centrifuge->neutralize spe Solid-Phase Extraction (C18) neutralize->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze

Experimental workflow for this compound analysis.
Quantification by UPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

  • Chromatographic Conditions (Example): [7][8][9]

    • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound (C15H25NO5, MW: 299.36):

      • Precursor Ion (Q1): m/z 300.2

      • Product Ions (Q3): m/z 138.1, m/z 120.1 (These are characteristic fragment ions for the heliotridine necine base)

    • Other Parameters: Source temperature, gas flows, and collision energy should be optimized for the specific instrument.

Signaling Pathways and Toxicity

The toxicity of this compound, like other 1,2-unsaturated pyrrolizidine alkaloids, is primarily due to its metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[10][11][12][13][14]

These reactive metabolites can:

  • Form DNA Adducts: Covalently bind to DNA, leading to mutations and potentially initiating carcinogenesis.[10][11][12][13]

  • Form Protein Adducts: Bind to cellular proteins, including enzymes, leading to impaired cellular function and cell death.[14]

  • Induce Oxidative Stress: Deplete cellular antioxidants like glutathione, leading to an increase in reactive oxygen species (ROS) and subsequent damage to cellular components.

  • Trigger Apoptosis: The cellular damage and stress can activate programmed cell death pathways, such as the mitochondrial pathway involving the release of cytochrome c and activation of caspases.[15]

  • Induce Inflammation: The cellular damage can trigger an inflammatory response, which may involve the activation of signaling pathways like NF-κB.[16]

G cluster_liver Hepatocyte cluster_effects Cellular Effects This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 ReactiveMetabolite Reactive Pyrrolic Metabolite (Dehydrothis compound) CYP450->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Oxidative_Stress Oxidative Stress ReactiveMetabolite->Oxidative_Stress DNA DNA DNA->DNA_Adducts Protein Protein Protein->Protein_Adducts GSH Glutathione GSH->Oxidative_Stress Depletion Mutations Mutations / Genotoxicity DNA_Adducts->Mutations Cell_Dysfunction Cellular Dysfunction Protein_Adducts->Cell_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Mutations->Hepatotoxicity Cell_Dysfunction->Apoptosis Inflammation Inflammation (e.g., NF-κB activation) Cell_Dysfunction->Inflammation Apoptosis->Hepatotoxicity Inflammation->Hepatotoxicity

References

An In-depth Technical Guide to the Physicochemical Properties of Rinderine Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Rinderine reference standard. The information is intended to support research, quality control, and drug development activities involving this pyrrolizidine alkaloid.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those from the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] As a member of the pyrrolizidine alkaloid class, this compound is characterized by a necine base esterified with a necic acid.[2] Due to the potential for hepatotoxicity associated with unsaturated pyrrolizidine alkaloids, the accurate identification and quantification of this compound are crucial in the safety assessment of herbal products and other materials.[1] A certified reference standard is essential for these analytical applications, ensuring the reliability and accuracy of experimental results.

Physicochemical Properties

The fundamental physicochemical properties of the this compound reference standard are summarized in the tables below. These data are critical for method development, analytical characterization, and understanding the compound's behavior in various matrices.

Table 1: General and Chemical Identity of this compound

PropertyValue
CAS Number 6029-84-1
Molecular Formula C₁₅H₂₅NO₅
Molecular Weight 299.36 g/mol
IUPAC Name [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]
Synonyms O-Demethylheliotrine, Heliotridine trachelanthate
Chemical Class Pyrrolizidine Alkaloid[2]
Physical Description Crystalline solid
Purity Typically supplied as a primary reference standard with a purity of 95-99%.[3]
Storage Conditions Long-term: < -15°C; Short-term: 0-4°C. Store in a dry, dark place.[2]

Table 2: Structural and Spectroscopic Identifiers of this compound

IdentifierValue
SMILES C--INVALID-LINK--C)(C(=O)OCC1=CCN2[C@H]1--INVALID-LINK--O)O">C@HO[1]
InChI InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1[1]
InChIKey SFVVQRJOGUKCEG-ZRQNBYAXSA-N[1]

Table 3: Solubility Profile of this compound

SolventSolubility
DMSO Soluble
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble

Experimental Protocols

The following sections detail generalized experimental methodologies for the characterization of the this compound reference standard. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids.

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is commonly used.[4][6]

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: Water with 0.1% formic acid.[6]

    • Solvent B: Methanol or acetonitrile with 0.1% formic acid.[6][7]

  • Gradient Program: A representative gradient starts with a low percentage of Solvent B, which is gradually increased to elute the analyte and any impurities.[6]

  • Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][6] Specific precursor-to-product ion transitions for this compound would be optimized.

  • Sample Preparation: The this compound reference standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.[8]

  • Purity Calculation: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram.[9]

A combination of spectroscopic techniques is employed for the structural confirmation of the this compound reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are fundamental for elucidating the carbon-hydrogen framework of the molecule.[1][10] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded carbons and protons (HSQC), and long-range carbon-proton correlations (HMBC), which is crucial for unambiguous assignment of the complex structure.[11]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which is used to confirm the elemental composition (C₁₅H₂₅NO₅).[12]

    • Tandem MS (MS/MS): Fragmentation patterns provide structural information about the necine base and the necic acid ester moiety.[3][13] Common fragments for this compound are observed at m/z 138 and 93.[3]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the presence of key functional groups.[14][15] For this compound, characteristic absorption bands would be observed for:

      • O-H stretching (hydroxyl groups)

      • C-H stretching (alkane and alkene moieties)

      • C=O stretching (ester carbonyl group)

      • C-O stretching (ester and alcohol groups)

      • C-N stretching (tertiary amine)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.[16][17]

  • Preparation: An excess amount of the this compound reference standard is added to a known volume of the solvent of interest in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[18][19]

  • Sample Preparation: A small amount of the finely powdered, dry this compound reference standard is packed into a capillary tube to a height of 2.5-3.5 mm.[20]

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate (e.g., 1°C/minute).[20][21]

  • Observation: The temperature range from the point at which the first droplet of liquid appears (onset point) to the point at which the entire solid has melted (clear point) is recorded as the melting range.[18]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of the this compound reference standard.

experimental_workflow cluster_extraction Isolation from Plant Material cluster_analysis Reference Standard Characterization cluster_structure Structural Methods cluster_physicochem Property Tests plant_material Dried Plant Material (e.g., Rindera sp.) extraction Acidic Extraction (e.g., 0.05 M H₂SO₄) plant_material->extraction Sonication centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) Cleanup centrifugation->spe Supernatant elution Elution with Ammoniacal Methanol spe->elution crude_extract Crude this compound Extract elution->crude_extract ref_standard This compound Reference Standard crude_extract->ref_standard Purification (e.g., Preparative HPLC) purity Purity Analysis (HPLC-MS/MS) ref_standard->purity structure Structural Elucidation ref_standard->structure physicochem Physicochemical Tests ref_standard->physicochem nmr NMR (¹H, ¹³C, 2D) structure->nmr ms MS (HRMS, MS/MS) structure->ms ir IR Spectroscopy structure->ir solubility Solubility Test physicochem->solubility melting_point Melting Point Test physicochem->melting_point

Caption: Workflow for the isolation and characterization of this compound.

purity_analysis_logic start This compound Reference Standard Sample dissolve Dissolve in a suitable solvent start->dissolve inject Inject into HPLC system dissolve->inject separate Chromatographic Separation (Reversed-Phase C18) inject->separate detect Detection by MS/MS (MRM Mode) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Area % Purity = (Area_this compound / Area_Total) * 100 integrate->calculate result Purity Value (%) calculate->result

Caption: Logical workflow for HPLC-based purity determination of this compound.

References

Rinderine's Interaction with Cellular Macromolecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rinderine, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, poses significant toxicological concerns due to its interaction with essential cellular macromolecules.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its bioactivation and subsequent covalent binding to proteins and nucleic acids. This document details the experimental protocols for studying these interactions and summarizes the available toxicological data. The information presented is intended to support further research and risk assessment of this compound.

Introduction: The Toxicological Profile of this compound

This compound is a member of the pyrrolizidine alkaloid family, a large group of phytotoxins known for their hepatotoxic, genotoxic, and carcinogenic properties.[4][5][6] The toxicity of this compound, like other 1,2-unsaturated PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[5]

Bioactivation of this compound

The primary route of this compound metabolism involves oxidation by cytochrome P450 monooxygenases (CYP450) in the liver. This process converts the parent alkaloid into highly reactive electrophilic pyrrolic intermediates, specifically dehydropyrrolizidine alkaloids (DHPAs).[5][7] These DHPAs are the ultimate toxic metabolites responsible for the adverse effects of this compound.

Interaction with Cellular Macromolecules

The electrophilic nature of DHPA intermediates derived from this compound allows them to readily react with nucleophilic centers in cellular macromolecules, leading to the formation of covalent adducts. This binding disrupts the normal function of these macromolecules, triggering cellular damage and toxicity.

Interaction with Proteins

DHPAs can form covalent adducts with proteins, leading to their inactivation and the disruption of cellular processes.[7] While specific protein targets of this compound have not been fully elucidated, it is known that PAs can react with amino acid residues containing nucleophilic groups, such as cysteine and lysine. This can affect a wide range of proteins, including enzymes, structural proteins, and signaling molecules.

Interaction with DNA

The interaction of DHPAs with DNA is a critical event in the genotoxicity and carcinogenicity of this compound.[5] These reactive intermediates can alkylate DNA bases, leading to the formation of DNA adducts.[7] Furthermore, the bifunctional nature of some DHPAs allows them to form both intra- and inter-strand DNA cross-links, as well as DNA-protein cross-links.[8] These lesions can interfere with DNA replication and transcription, leading to mutations, chromosomal aberrations, and cell death.[5][7]

Signaling Pathways Modulated by Pyrrolizidine Alkaloids

While specific signaling pathways affected by this compound are not well-documented, studies on other PAs and related compounds suggest potential targets. For instance, some alkaloids have been shown to modulate key signaling pathways involved in inflammation, cell survival, and metastasis, such as the NF-κB and TGF-β signaling pathways.[9][10] A related compound, rinderol, has been observed to act on different signaling pathways in different cancer cell lines, indicating that the cellular context is crucial.[2]

Quantitative Data

Quantitative data on the direct interaction of this compound with specific macromolecules is limited in the available literature. However, toxicological data provides an indirect measure of its reactivity.

ParameterValueSpeciesRoute of AdministrationReference
Minimum Lethal Dose (MLD)960 mg/kgRatIntraperitoneal[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with cellular macromolecules.

Protocol for In Vitro Metabolism of this compound

This protocol describes the generation of reactive metabolites of this compound using liver microsomes.

  • Preparation of Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat) by differential centrifugation.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, this compound, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Termination of Reaction: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol).

  • Analysis: Analyze the formation of metabolites using analytical techniques such as LC-MS/MS.[11][12][13]

Protocol for Assessing DNA Adduct Formation

This protocol outlines a method to detect the formation of DNA adducts in vitro.

  • Incubation: Incubate calf thymus DNA with the in vitro-generated reactive metabolites of this compound (from Protocol 5.1).

  • DNA Isolation: Isolate the DNA from the incubation mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

  • DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • Analysis: Analyze the hydrolysate for the presence of DNA adducts using LC-MS/MS. The identification of adducts is based on their specific mass-to-charge ratios and fragmentation patterns.[8]

Protocol for Protein Binding Assay (Equilibrium Dialysis)

This protocol describes a method to quantify the binding of this compound to plasma proteins.[14]

  • Preparation: Place a known concentration of this compound in a dialysis bag with a specific molecular weight cutoff.

  • Dialysis: Place the dialysis bag in a solution containing the protein of interest (e.g., plasma or a specific protein like albumin) and allow it to equilibrate.

  • Sampling: After equilibrium is reached, take samples from both inside and outside the dialysis bag.

  • Quantification: Measure the concentration of this compound in both samples using a suitable analytical method (e.g., HPLC).[15] The difference in concentration is used to calculate the percentage of protein binding.

Visualizations

Signaling Pathways and Mechanisms

Rinderine_Mechanism_of_Action This compound This compound CYP450 Hepatic CYP450 Monooxygenases This compound->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->DHPA Proteins Cellular Proteins DHPA->Proteins Covalent Binding DNA DNA DHPA->DNA Covalent Binding Protein_Adducts Protein Adducts Proteins->Protein_Adducts DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts Toxicity Hepatotoxicity & Genotoxicity Protein_Adducts->Toxicity DNA_Adducts->Toxicity DNA_Adduct_Analysis_Workflow Start Start Metabolism In Vitro Metabolism of this compound (with Liver Microsomes) Start->Metabolism Incubation Incubate Metabolites with DNA Metabolism->Incubation Isolation DNA Isolation Incubation->Isolation Hydrolysis Enzymatic Hydrolysis of DNA Isolation->Hydrolysis Analysis LC-MS/MS Analysis Hydrolysis->Analysis End Identify DNA Adducts Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Rinderine in Honey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine is a pyrrolizidine alkaloid (PA), a class of naturally occurring toxins produced by various plant species. These compounds can contaminate food sources, including honey, when bees forage on PA-producing plants. Due to their potential hepatotoxic and carcinogenic properties, the detection and quantification of PAs like this compound in honey are crucial for food safety and quality control. This document provides detailed application notes and protocols for the analytical determination of this compound in honey, focusing on modern chromatographic and immunoassay techniques.

Overview of Analytical Methods

The two primary methods for the detection of this compound and other pyrrolizidine alkaloids in honey are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the determination of PAs.[1] It offers high sensitivity and selectivity, allowing for the accurate quantification of individual alkaloids, including this compound. The method involves a chromatographic separation of the analytes followed by mass spectrometric detection.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid screening method based on antigen-antibody reactions.[2][3] It is a high-throughput and cost-effective tool for screening a large number of samples for the presence of PAs. While it may have some cross-reactivity with structurally similar alkaloids, it is an excellent method for preliminary analysis.[2][3]

Quantitative Data Presentation

The following table summarizes the performance parameters of analytical methods for the determination of pyrrolizidine alkaloids in honey, including data relevant to this compound.

MethodAnalyte(s)Sample MatrixLimit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Citation
LC-MS/MSMultiple PAsHoney180.6 - 114.5Repeatability: 2.3 - 14.6; Reproducibility: 4.9 - 17.7[4]
UHPLC-MS/MS35 regulated PAsHoney1 (for most)75 - 109Not Specified[1]
Multiplex ELISAJacobine, Lycopsamine, Heliotrine, SenecionineHoney< 25Not SpecifiedNot Specified[2][3]

Note: this compound is a heliotrine-type alkaloid, making the ELISA data relevant for its screening.

Experimental Protocols

Protocol 1: Quantitative Determination of this compound in Honey by LC-MS/MS

This protocol describes a method for the extraction, purification, and quantification of this compound in honey using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation and Extraction

  • Weigh 10.0 g (± 0.1 g) of homogenized honey into a 50 mL polypropylene centrifuge tube.[4]

  • Add 20 mL of 0.05 M sulfuric acid to the honey sample.[4]

  • To reduce any this compound N-oxide to its parent alkaloid, add approximately 1 g of zinc dust. This step allows for the determination of the total this compound content.[4]

  • Securely cap the tube and shake for 30 minutes at room temperature.[5] Alternatively, leave the samples overnight after adding zinc dust and shake for 0.5 hours the next day.[4]

  • Centrifuge the sample at 3,800 x g for 10 minutes.[5]

  • Filter the supernatant through a cellulose filter.[4]

2. Solid-Phase Extraction (SPE) Purification

  • Use a strong cation exchange (SCX) SPE cartridge (e.g., Oasis MCX, 500 mg, 6 mL).[4]

  • Precondition the cartridge with 9 mL of methanol followed by 9 mL of 0.05 M sulfuric acid.[4]

  • Load the filtered supernatant from step 1.6 onto the SPE cartridge.

  • Wash the cartridge with 12 mL of deionized water, followed by 12 mL of methanol.[4]

  • Dry the cartridge under vacuum for 2 minutes.[4]

  • Elute the alkaloids with 12 mL of a solvent mixture consisting of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[4]

3. Sample Reconstitution

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v).[5]

  • Vortex the sample to ensure the residue is fully dissolved.

  • Filter the reconstituted sample through a 0.2 µm membrane filter into an HPLC vial.[5]

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Column: A reverse-phase column, such as a Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm).[5]

  • Mobile Phase:

    • Eluent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Eluent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A suitable gradient to separate this compound from other components.

  • Flow Rate: 300 µL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 40°C.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

  • Monitoring: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

5. Quantification

Quantification is typically achieved using a matrix-matched calibration curve to correct for matrix effects.[5]

Protocol 2: Screening of this compound in Honey by ELISA

This protocol outlines a competitive ELISA method for the rapid screening of heliotrine-type PAs, including this compound, in honey.

1. Sample Preparation

  • Weigh 1.0 g of honey into a tube.

  • Add 4 mL of an extraction buffer (e.g., 0.05 M sulfuric acid).

  • Vortex for 1 minute to dissolve the honey.

  • Add zinc dust for the reduction of N-oxides, if total PA content is desired.[2][3]

  • Centrifuge to pellet any solid particles.

  • Dilute the supernatant in the assay buffer provided with the ELISA kit.

2. ELISA Procedure (Competitive Format)

  • Add a specific volume of the prepared honey extract, standards, and controls to the wells of an antibody-coated microtiter plate. The plate is coated with antibodies specific for the heliotrine-type PAs.

  • Add a fixed amount of enzyme-conjugated this compound (or a related PA) to each well. This will compete with the this compound in the sample for binding to the antibodies.

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature on a plate shaker.[2]

  • Wash the plate multiple times with a wash buffer to remove any unbound components.

  • Add a substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Incubate for a specified time to allow for color development.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at a specific wavelength.

3. Interpretation of Results

The intensity of the color is inversely proportional to the concentration of this compound in the sample. A lower absorbance value indicates a higher concentration of this compound. The concentration in the samples is determined by comparing their absorbance to the standard curve.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Honey 1. Honey Sample (10g) Extraction 2. Acidic Extraction (0.05M H2SO4 + Zn dust) Honey->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant SPE 5. Solid-Phase Extraction (SCX Cartridge) Supernatant->SPE Load Elution 6. Elution SPE->Elution Evaporation 7. Evaporation to Dryness Elution->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS Inject Data 10. Data Processing & Quantification LCMS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound in honey.

Principle of Competitive ELISA

ELISA_Principle cluster_well Microtiter Well Surface cluster_reagents Sample & Reagents Added cluster_binding Competitive Binding cluster_detection Detection Antibody Antibody Bound_Complex1 Antibody-Rinderine (Sample) Bound_Complex2 Antibody-Rinderine (Enzyme) Rinderine_Sample This compound in Sample Rinderine_Sample->Bound_Complex1 Competes Rinderine_Enzyme Enzyme-labeled this compound Rinderine_Enzyme->Bound_Complex2 Competes Substrate Substrate Bound_Complex2->Substrate Enzyme Action Unbound Unbound Reagents (Washed Away) Colored_Product Colored Product (Signal) Substrate->Colored_Product

Caption: Principle of competitive ELISA for this compound detection.

References

Application Notes & Protocols: Rinderine Extraction from Herbal Supplements for Toxicological and Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine is a pyrrolizidine alkaloid (PA) found in various plant species, some of which are used in traditional herbal medicine and dietary supplements. Due to the potential hepatotoxicity of unsaturated PAs, accurate and reliable methods for their extraction and quantification from complex herbal matrices are crucial for quality control, safety assessment, and pharmacological research.[1] These application notes provide a detailed protocol for the extraction of this compound from herbal supplements, its quantification by LC-MS/MS, and an overview of the key signaling pathways involved in its toxicity.

This compound: Chemical Properties

A thorough understanding of the chemical properties of this compound is essential for developing an effective extraction and analysis protocol.

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₅PubChem
Molecular Weight 299.36 g/mol PubChem
Chemical Class Pyrrolizidine Alkaloid-
Solubility Soluble in polar organic solvents like methanol and ethanol, and aqueous acid solutions. Slightly soluble in nonpolar solvents.[2]General PA Literature
Structure Ester of the necine base retronecine and a necic acid.-

Experimental Protocols

Overview of the Extraction and Analysis Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from herbal supplements.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Herbal Supplement (Capsule/Tablet/Powder) Homogenization Homogenization (Grinding/Blending) Sample->Homogenization Extraction Acidified Solvent Extraction (e.g., 0.1 M H₂SO₄ in 50% Methanol) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE Solid-Phase Extraction (SPE) (Strong Cation Exchange - SCX) Centrifugation1->SPE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation Eluate LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification LCMS->Quantification

Figure 1: General workflow for this compound extraction and analysis.
Detailed Protocol for this compound Extraction

This protocol is a robust method for the extraction of this compound and other PAs from various herbal supplement matrices.

Materials:

  • Herbal supplement sample

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ammonia solution (25%)

  • Deionized water

  • Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

  • Centrifuge and centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • pH meter or pH indicator strips

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • For capsules, open and weigh the contents. For tablets, grind to a fine powder using a mortar and pestle.

    • Accurately weigh approximately 1-2 g of the homogenized supplement powder into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol) to the centrifuge tube.

    • Vortex vigorously for 1 minute to ensure the sample is thoroughly wetted.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants from both extractions.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the combined supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.

    • Elution: Elute the this compound and other PAs from the cartridge with 10 mL of a freshly prepared solution of 5% ammonia in methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

    • Precursor Ion (Q1): [M+H]⁺ = m/z 300.2

    • Product Ions (Q3) for Quantification and Confirmation: Specific fragments of this compound (to be determined by direct infusion of a standard).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Matrix-matched calibration standards are recommended to compensate for matrix effects.

Data Presentation: Extraction Efficiency

The choice of extraction solvent can significantly impact the recovery of this compound. The following table summarizes typical recovery rates for PAs from herbal matrices using different extraction methods.

Extraction MethodSolvent SystemTypical Recovery Range (%)References
Ultrasonic-Assisted Extraction 0.05 M H₂SO₄ in 50% Methanol85 - 105[3][4]
Ultrasonic-Assisted Extraction 0.05 M H₂SO₄ in 50% Ethanol80 - 100[5][6]
Maceration (24h) 1% Tartaric Acid in Methanol90 - 110[3][4]
Pressurized Liquid Extraction 50% Aqueous Ethanol88 - 108[7]

Note: These are representative recovery ranges for pyrrolizidine alkaloids from complex matrices. Actual recoveries of this compound may vary depending on the specific herbal supplement matrix and laboratory conditions.

Signaling Pathways of this compound Toxicity

The hepatotoxicity of this compound is primarily due to its metabolic activation in the liver. The following diagram illustrates the key signaling pathways involved.

Rinderine_Toxicity_Pathway cluster_activation Metabolic Activation (Liver) cluster_damage Cellular Damage cluster_response Cellular Response This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->DHPA DNA_Adducts DNA Adducts DHPA->DNA_Adducts Protein_Adducts Protein Adducts DHPA->Protein_Adducts ROS Reactive Oxygen Species (ROS) Generation DHPA->ROS DDR DNA Damage Response (DDR) (ATM/ATR, p53 activation) DNA_Adducts->DDR MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Nrf2 Nrf2 Pathway Activation ROS->Nrf2 DDR->MAPK Crosstalk Apoptosis Apoptosis DDR->Apoptosis p53 p53 DDR->p53 MAPK->Apoptosis Detox Detoxification & Antioxidant Response Nrf2->Detox p53->Nrf2 Interplay p53->Apoptosis

Figure 2: Signaling pathways of this compound-induced hepatotoxicity.

Description of the Signaling Pathway:

  • Metabolic Activation: this compound is metabolized by cytochrome P450 enzymes in the liver to form highly reactive dehydropyrrolizidine alkaloids (DHPAs).[8][9]

  • Macromolecular Adduct Formation: These electrophilic DHPAs can bind to cellular macromolecules, forming DNA and protein adducts.[10][11][12][13]

  • Cellular Damage: The formation of these adducts, along with the generation of reactive oxygen species (ROS), leads to cellular damage and oxidative stress.

  • DNA Damage Response (DDR): The presence of DNA adducts activates the DNA damage response pathway, involving the activation of kinases such as ATM and ATR, which in turn phosphorylate and activate downstream targets including the tumor suppressor protein p53.[14][15][16][17][18]

  • MAPK Pathway Activation: Cellular stress, including DNA damage and oxidative stress, leads to the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically the JNK and p38 pathways, which are key regulators of apoptosis.[18]

  • Nrf2 Oxidative Stress Response: The increase in ROS activates the Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes as a protective mechanism.[12] There is a complex interplay between p53 and Nrf2 that can influence the cell's fate.[10][11][19]

  • Cell Fate: The balance between the pro-apoptotic signals (DDR, MAPK activation) and the pro-survival signals (Nrf2-mediated antioxidant response) determines the ultimate fate of the cell, which can range from cell cycle arrest and DNA repair to apoptosis (programmed cell death).

Conclusion

The protocol described provides a reliable method for the extraction and quantification of this compound from herbal supplements, which is essential for ensuring product safety and for conducting further toxicological and pharmacological research. Understanding the molecular mechanisms of this compound toxicity, particularly the signaling pathways involved in the cellular response to its reactive metabolites, is critical for risk assessment and the development of potential therapeutic interventions. Further research is warranted to explore the complex interplay between the different signaling pathways and to identify specific biomarkers of this compound-induced toxicity.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Rinderine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rinderine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1][2] These compounds are of significant concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Regulatory bodies have set maximum levels for PAs in various commodities, including teas, herbal infusions, and honey, necessitating sensitive and reliable analytical methods for their quantification.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves an acidic extraction followed by solid-phase extraction (SPE) for cleanup and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Principle

The protocol is based on the extraction of this compound from a homogenized sample using a dilute acid solution. This is followed by a purification step using a cation exchange solid-phase extraction (SPE) cartridge, which retains the basic alkaloid while allowing neutral and acidic interferences to be washed away.[1][5] The retained this compound is then eluted using an ammoniated organic solvent mixture. After evaporation and reconstitution, the final extract is analyzed by a reverse-phase LC-MS/MS system operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions.

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, sulfuric acid, ammonia solution (25%), and triethylamine of analytical grade.[1][3]

  • Standards: this compound analytical standard (purity >95%). Individual stock solutions (e.g., 1000 µg/mL) are prepared in methanol and stored at -20°C.[3] Working standards are prepared by serial dilution of the stock solution.

  • SPE Cartridges: Strong cation exchange (SCX or MCX) cartridges (e.g., Oasis MCX, 150 mg, 6 cc).[3]

  • Sample Tubes: 50 mL polypropylene centrifuge tubes.

  • Filters: 0.2 µm PVDF or glass fiber syringe filters.[1]

Sample Preparation
  • Homogenization: Ensure the sample (e.g., herbal tea, honey, feed) is properly homogenized. For solid samples, grinding may be necessary.[1]

  • Weighing: Accurately weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.[1][3]

  • Extraction:

    • Add 20-40 mL of 0.05 M sulfuric acid (prepared in a water:methanol 1:1 v/v solution).[1][3][5]

    • Vortex or shake vigorously for 10 minutes to 2 hours to ensure thorough extraction.[1][3]

    • Centrifuge the mixture at 4,000-5,000 g for 10 minutes.[1][3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an MCX SPE cartridge with 3-9 mL of methanol, followed by 3-9 mL of 0.05 M H₂SO₄ or water.[1][3]

    • Loading: Load 2-15 mL of the supernatant from the extraction step onto the conditioned cartridge.[1][3]

    • Washing: Wash the cartridge sequentially with 6-12 mL of water and then 6-12 mL of methanol to remove interferences.[1][3]

    • Elution: Elute the retained this compound with 6-12 mL of a freshly prepared elution mixture. A common mixture consists of ethyl acetate, methanol, and acetonitrile (e.g., 8:1:1 v/v/v) containing 1% ammonia and 1% triethylamine.[1][3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[1][3]

    • Reconstitute the dried residue in 0.5-1.0 mL of a solvent compatible with the initial LC mobile phase (e.g., water:methanol 95:5 v/v).[3]

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an LC vial.[1]

LC-MS/MS Instrumental Parameters

The following tables outline typical parameters for the LC-MS/MS analysis. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column C18 Reverse-Phase (e.g., Gemini NX-C18, 150 mm x 4.6 mm, 3 µm)[1]
Mobile Phase A 0.2% Formic Acid in Water[1]
Mobile Phase B Methanol and Acetonitrile (1:1, v/v)[1]
Gradient 0-2 min, 5.5% B; 2-8 min, 12% B; 8-11 min, 20% B; 11-15 min, 40% B; 15-16 min, 70% B; 16-17 min, 85% B; 17-23 min, 5.5% B[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 5 µL[1]

| Column Temp. | 30°C[1] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Capillary Voltage 2000 V[1]
Nebulizer Pressure 35 psi[1]
Drying Gas Flow 11.0 L/min[1]
Drying Gas Temp. 300°C[1]
Detection Mode Multiple Reaction Monitoring (MRM)
This compound [M+H]⁺ m/z 299 -> 300
MRM Transition 1 (Quantifier) m/z 300 -> 138

| MRM Transition 2 (Qualifier) | m/z 300 -> 94 |

Note: The protonated molecule for this compound (C₁₅H₂₅NO₅) is m/z 300. The fragments m/z 138 and 93/94 are characteristic fragments observed in mass spectra for this compound.[6]

Quantitative Data Summary

The described method, when validated, demonstrates excellent performance for the quantification of this compound. The following table summarizes typical validation parameters reported in the literature for the analysis of pyrrolizidine alkaloids, including this compound and its isomers.

Table 3: Method Performance Characteristics

Parameter Typical Value Reference
Linearity (R²) > 0.99 [1][3]
Limit of Quantification (LOQ) 0.6 - 5.0 µg/kg [1][3]
Recovery 70% - 120% [1][2][5]

| Precision (RSD) | < 15% |[1][2][7] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Weighing & Homogenization Extraction 2. Acidic Extraction (0.05 M H₂SO₄) Sample->Extraction Add extraction solvent Centrifuge 3. Centrifugation (5000 g, 10 min) Extraction->Centrifuge SPE 4. SPE Cleanup (MCX Cartridge) Centrifuge->SPE Load supernatant Elute 5. Elution (Ammoniated Solvent) SPE->Elute Wash, then elute Evap 6. Evaporation (N₂ Stream, 50°C) Elute->Evap Recon 7. Reconstitution Evap->Recon Add reconstitution solvent LCMS 8. LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject sample Data 9. Data Processing & Quantification LCMS->Data Integrate peaks, construct calibration curve

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantitative determination of this compound in various matrices. The protocol, involving acidic extraction and cation-exchange SPE cleanup, effectively removes matrix interferences, leading to reliable quantification with high accuracy and precision.[1][3] The method achieves low limits of quantification, making it suitable for monitoring this compound levels to ensure compliance with food and feed safety regulations.

References

Application Note and Protocol: Solid-Phase Extraction for Rinderine Purification from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine is a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Rindera and Chromolaena genera.[1][2] As with many PAs, this compound and its N-oxide are of significant interest due to their potential biological activities and toxicological profiles.[1] Accurate and efficient purification of this compound from complex plant matrices is crucial for pharmacological studies, toxicological assessment, and the development of potential therapeutic agents. Solid-phase extraction (SPE) is a robust and widely adopted technique for the selective isolation and concentration of analytes from complex mixtures, offering cleaner extracts suitable for downstream analysis such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[3][4]

This application note provides a detailed protocol for the purification of this compound from plant matrices using solid-phase extraction. It includes recommended SPE sorbents, solvent systems, and a step-by-step workflow. Additionally, it summarizes the expected quantitative performance based on data from the broader class of pyrrolizidine alkaloids.

Principle of Solid-Phase Extraction for this compound

The purification of this compound, a tertiary amine, by SPE typically leverages its basic character. The general strategy involves:

  • Extraction: this compound is first extracted from the plant material using an acidified aqueous or alcoholic solution. The acidic conditions ensure that the this compound is protonated, rendering it water-soluble.

  • SPE Cleanup: The crude extract is then passed through an SPE cartridge. Common choices for PA purification include:

    • Reversed-Phase (e.g., C18): Retains non-polar and moderately polar compounds based on hydrophobic interactions. While less specific for alkaloids, it can be effective for initial cleanup.

    • Cation-Exchange (e.g., SCX, MCX): These sorbents are functionalized with acidic groups (e.g., sulfonic acid) that strongly retain the protonated basic this compound through ionic interactions, while allowing neutral and acidic matrix components to pass through. Mixed-mode cation-exchange (MCX) cartridges, which also have reversed-phase properties, often provide superior cleanup.[5]

  • Washing: The cartridge is washed with a solvent of appropriate polarity to remove remaining impurities without eluting the bound this compound.

  • Elution: this compound is eluted from the cartridge by using a basic solution (e.g., ammoniated methanol). The ammonia neutralizes the protonated this compound, disrupting its ionic bond with the sorbent and allowing it to be eluted.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant tissues.[1][6][7]

Materials:

  • Dried and finely ground plant material (e.g., from Rindera or Chromolaena species)

  • Extraction Solvent: 0.05 M Sulfuric Acid in 50% Methanol/Water

  • Centrifuge

  • Vortex mixer

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

Procedure:

  • Weigh 1-2 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of the Extraction Solvent.

  • Vortex thoroughly to ensure the entire sample is wetted.

  • Sonication for 15 minutes at room temperature can improve extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 2-6) on the plant pellet with another 20 mL of Extraction Solvent to maximize recovery.

  • Combine the supernatants.

  • Filter the combined extract through a 0.45 µm filter to remove any remaining particulate matter.

Solid-Phase Extraction Protocol using a Cation-Exchange Cartridge (MCX)

This protocol is recommended for a more selective purification of this compound.

Materials:

  • Mixed-Mode Cation-Exchange (MCX) SPE Cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Conditioning: Condition the MCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the filtered plant extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of methanol to remove non-polar, non-basic impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual washing solvents.

  • Elution: Elute the retained this compound by passing 10 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) through the cartridge. Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator. Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your analytical method (e.g., 10% Methanol in water with 0.1% formic acid) for subsequent analysis by HPLC or LC-MS.

Quantitative Data

The following tables summarize typical recovery data for pyrrolizidine alkaloids from various matrices using different SPE sorbents. While specific data for this compound is limited, these values provide a good indication of the expected performance of the described protocols.

Table 1: Comparison of SPE Sorbent Performance for Pyrrolizidine Alkaloid Recovery

SPE Sorbent TypePlant/Food MatrixAverage Recovery (%)Reference(s)
MCX Honey>70[5]
Milk>70[5]
Tea>70[5]
PCX HoneyVariable, generally lower than MCX[5]
MilkVariable, generally lower than MCX[5]
TeaVariable, generally lower than MCX[5]
C18 Plant MaterialNot specified for all PAs[7]
Nano-Zirconium Silicate Verbena Extract72-95 (for PAs), 30-70 (for PA N-oxides)[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids after SPE Cleanup

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference(s)
UHPLC-MS/MSHoney, Milk, Tea0.015 - 0.750.05 - 2.5[5][9]
UHPLC-QTOF-MSVerbena Extract-0.64 - 4.5 ng/mL[8]

Visualizations

Diagram 1: Experimental Workflow for this compound Purification

SPE_Workflow Plant_Material Plant Material (e.g., Rindera, Chromolaena) Extraction Extraction (0.05 M H2SO4 in 50% MeOH) Plant_Material->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract Loading 2. Sample Loading Crude_Extract->Loading SPE_Column SPE Cartridge (e.g., MCX) Conditioning 1. Conditioning (MeOH, H2O) Conditioning->SPE_Column Washing 3. Washing (H2O, MeOH) Loading->Washing Elution 4. Elution (5% NH4OH in MeOH) Washing->Elution Waste Waste (Matrix Impurities) Washing->Waste Purified_this compound Purified this compound Elution->Purified_this compound Analysis Analysis (HPLC, LC-MS) Purified_this compound->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Diagram 2: Logical Relationships in Cation-Exchange SPE

Cation_Exchange_SPE SPE_Sorbent Cation-Exchange Sorbent (e.g., MCX) Negatively Charged Functional Groups (-SO3-) Protonated_this compound Protonated this compound (R3NH+) Positively Charged Protonated_this compound:f1->SPE_Sorbent:f1 Ionic Binding (Retention) Neutral_Impurities Neutral/Acidic Impurities Neutral_Impurities->SPE_Sorbent No Interaction (Washed to Waste) Elution_Solvent Basic Elution Solvent (NH4OH in MeOH) Deprotonates this compound (R3N) Elution_Solvent:f1->Protonated_this compound:f0 Disrupts Binding

Caption: Principle of this compound purification by cation-exchange SPE.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Rinderine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the identification and confirmation of rinderine, a toxic pyrrolizidine alkaloid (PA), in various sample matrices using high-resolution mass spectrometry (HRMS). The protocol provides a comprehensive workflow, including sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data interpretation. This method is intended for researchers, scientists, and professionals in drug development and food safety engaged in the analysis of PAs.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in several plant species. PAs are known for their hepatotoxicity, genotoxicity, and carcinogenicity, posing a significant risk to human and animal health through the contamination of food, herbal remedies, and animal feed.[1] The accurate identification and quantification of this compound are therefore crucial for safety assessment and regulatory compliance. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the necessary selectivity and sensitivity for the unambiguous identification of this compound, even in complex matrices.

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted below.

This compound Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Sample_Homogenization Sample Homogenization Extraction Solvent Extraction Sample_Homogenization->Extraction Add extraction solvent Centrifugation Centrifugation Extraction->Centrifugation Separate solid/liquid Filtration Filtration Centrifugation->Filtration Remove particulates SPE_Cleanup Solid-Phase Extraction (SPE) Filtration->SPE_Cleanup Load extract Elution Elution SPE_Cleanup->Elution Isolate analytes Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution Concentrate & prepare for LC-MS LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Inject sample HRMS_Detection HRMS Detection (MS1) LC_Separation->HRMS_Detection Ionization Fragmentation Tandem MS (MS/MS) HRMS_Detection->Fragmentation Select precursor ion Data_Analysis Data Analysis Fragmentation->Data_Analysis Acquire fragment spectrum Accurate_Mass Accurate Mass Matching Data_Analysis->Accurate_Mass Retention_Time Retention Time Matching Data_Analysis->Retention_Time Fragmentation_Pattern Fragmentation Pattern Matching Data_Analysis->Fragmentation_Pattern Confirmation Confirmation of this compound Accurate_Mass->Confirmation Retention_Time->Confirmation Fragmentation_Pattern->Confirmation

Caption: Experimental workflow for this compound identification.

Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization depending on the sample matrix.

Materials:

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Ammonia solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or SCX)

  • Centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.22 µm)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize 1-5 g of the sample material. For solid samples, grinding to a fine powder is recommended to increase extraction efficiency.

  • Extraction: To the homogenized sample, add 10 mL of an extraction solvent (e.g., 2% formic acid in water or 50% methanol with 0.05 M H₂SO₄).[2][3] Vortex or shake vigorously for 15-30 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet solid debris.[2]

  • Filtration: Decant the supernatant and filter it through a 0.22 µm syringe filter.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of a weak organic solvent (e.g., 30-40% methanol in water) to remove interferences.

    • Elute the PAs, including this compound, with 5 mL of methanol, followed by 5 mL of 2.5-5% ammonia in methanol.[2][3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[2]

High-Resolution LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 3-5 µL
Gradient 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[2]

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS and Targeted MS/MS (or Data-Dependent Acquisition)
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350-500°C
Collision Gas Argon or Nitrogen
Collision Energy Optimized for this compound fragmentation (e.g., 10-40 eV)

Data Presentation

The identification of this compound is based on its accurate mass, retention time, and characteristic fragmentation pattern.

Table 1: High-Resolution Mass Spectrometry Data for this compound

CompoundFormulaMolecular Weight[M+H]⁺ Precursor Ion (m/z)Key Fragment Ions (m/z)
This compoundC₁₅H₂₅NO₅299.1733299.1733138, 93[4]

Note: The exact m/z values should be determined with high mass accuracy (e.g., <5 ppm error).

This compound Toxicity Pathway

Pyrrolizidine alkaloids like this compound are not toxic in their native form but are activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and the initiation of liver damage.

Rinderine_Toxicity_Pathway cluster_activation Metabolic Activation (Liver) cluster_detox Detoxification cluster_toxicity Toxicity This compound This compound (PA) Reactive_Metabolite Dehydrothis compound (Pyrrolic Ester) This compound->Reactive_Metabolite Metabolism Hydrolysis Hydrolysis This compound->Hydrolysis Detoxification Pathway 1 N_Oxidation N-Oxidation This compound->N_Oxidation Detoxification Pathway 2 CYP450 Cytochrome P450 (Oxidation) CYP450->this compound GSH_Conjugation GSH Conjugation Reactive_Metabolite->GSH_Conjugation Detoxification Pathway 3 Macromolecule_Binding Binding to Cellular Macromolecules Reactive_Metabolite->Macromolecule_Binding Excretion Excretion Hydrolysis->Excretion N_Oxidation->Excretion GSH_Conjugation->Excretion DNA_Adducts DNA Adducts Macromolecule_Binding->DNA_Adducts Protein_Adducts Protein Adducts Macromolecule_Binding->Protein_Adducts Cellular_Damage Cellular Damage DNA_Adducts->Cellular_Damage Genotoxicity Protein_Adducts->Cellular_Damage Cytotoxicity Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity

Caption: Metabolic activation and toxicity pathway of this compound.

Conclusion

The described method utilizing high-resolution LC-MS/MS provides a reliable and highly specific approach for the identification of this compound in complex samples. The combination of accurate mass measurement of the precursor ion, precise retention time, and the characteristic fragmentation pattern allows for confident identification, which is essential for risk assessment and ensuring the safety of food and medicinal products.

References

Application Notes and Protocols for Rinderine Screening Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine is a pyrrolizidine alkaloid (PA), a class of naturally occurring toxins produced by various plant species. Contamination of food, feed, and herbal products with PAs is a significant health concern due to their potential hepatotoxicity, carcinogenicity, and mutagenicity. The development of sensitive and specific immunoassays for the rapid screening of this compound is crucial for food safety, toxicological studies, and drug development.

These application notes provide detailed protocols for two common immunoassay formats for the detection of this compound: the competitive Enzyme-Linked Immunosorbent Assay (cELISA) and the Lateral Flow Immunoassay (LFIA). Additionally, protocols for the critical steps of immunogen preparation and antibody production are outlined.

Principle of Immunoassays for Small Molecules

Since this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, immunoassays for its detection are typically designed in a competitive format. In this format, a known amount of labeled this compound (or a this compound-protein conjugate) competes with the this compound in the sample for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Development of Anti-Rinderine Antibodies

The generation of high-affinity and specific antibodies is the most critical step in the development of a reliable immunoassay for this compound.

Preparation of this compound Immunogen

To elicit an immune response, this compound must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A common strategy for conjugating pyrrolizidine alkaloids to proteins is through the introduction of a linker arm, such as a hemisuccinate group.

Protocol: Synthesis of this compound-Hemisuccinate

This protocol is adapted from the synthesis of retrorsine-hemisuccinate, a structurally similar pyrrolizidine alkaloid[1][2].

  • Dissolve this compound: Dissolve this compound in a suitable organic solvent (e.g., pyridine).

  • Add Succinic Anhydride: Add an excess of succinic anhydride to the this compound solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification: Purify the resulting this compound-hemisuccinate by silica gel column chromatography.

  • Characterization: Confirm the structure of the product using techniques such as NMR and mass spectrometry.

Protocol: Conjugation of this compound-Hemisuccinate to a Carrier Protein

  • Activate this compound-Hemisuccinate: Activate the carboxyl group of this compound-hemisuccinate using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

  • Dissolve Carrier Protein: Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Conjugation Reaction: Add the activated this compound-hemisuccinate to the protein solution and stir at 4°C overnight.

  • Dialysis: Remove unconjugated this compound-hemisuccinate and byproducts by extensive dialysis against PBS.

  • Characterization: Determine the conjugation ratio (moles of this compound per mole of protein) using techniques such as MALDI-TOF mass spectrometry or by measuring the absorbance of the conjugate.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound-protein conjugate. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.

Protocol: Monoclonal Antibody Production (Hybridoma Technology)

  • Immunization: Immunize mice with the this compound-carrier protein conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant). Administer several booster injections over a period of several weeks.

  • Spleen Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to a this compound-protein conjugate different from the one used for immunization (e.g., if this compound-KLH was used for immunization, screen against this compound-BSA). This helps to select for antibodies specific to the this compound moiety and not the carrier protein. A competitive ELISA format should be used for screening to identify antibodies that are displaced by free this compound.

  • Cloning and Expansion: Select and clone the hybridoma cells that produce the desired antibodies to ensure monoclonality. Expand the selected clones to produce larger quantities of the monoclonal antibody.

  • Purification and Characterization: Purify the monoclonal antibody from the culture supernatant or ascites fluid. Characterize the antibody for its affinity, specificity, and cross-reactivity with other pyrrolizidine alkaloids.

Competitive ELISA (cELISA) for this compound Screening

4.1. Principle

In this assay, a microtiter plate is coated with a this compound-protein conjugate. The sample containing this compound is pre-incubated with a limited amount of anti-Rinderine antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound-protein conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody and a chromogenic substrate. The color intensity is inversely proportional to the this compound concentration in the sample.

4.2. Experimental Protocol

This protocol is a general guideline and should be optimized for specific antibodies and reagents[3][4][5][6].

  • Coating:

    • Dilute the this compound-protein conjugate (e.g., this compound-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate 3 times as described above.

  • Competitive Reaction:

    • Prepare this compound standards of known concentrations and the test samples.

    • In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-Rinderine antibody.

    • Incubate for 30-60 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate 3 times as described above.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 5 times as described above.

  • Substrate Addition:

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

4.3. Data Presentation

This compound Conc. (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% Inhibition
01.5231.5511.5370
0.11.3541.3821.36811.0
10.9871.0110.99935.0
100.4560.4780.46769.6
1000.1230.1310.12791.7

% Inhibition = (1 - (Absorbance of standard or sample / Absorbance of zero standard)) x 100

Lateral Flow Immunoassay (LFIA) for this compound Screening

5.1. Principle

The LFIA is a rapid, single-use test strip that utilizes immunochromatographic principles. In a competitive LFIA for this compound, the test line on the nitrocellulose membrane is coated with a this compound-protein conjugate. The conjugate pad contains gold nanoparticles (or other colored particles) conjugated to the anti-Rinderine antibody. When the sample is applied, it rehydrates the antibody-gold conjugate. If this compound is present in the sample, it will bind to the antibody-gold conjugate. This complex then flows along the strip. The this compound-bound antibody-gold conjugate cannot bind to the this compound-protein conjugate at the test line. Therefore, a weaker or no test line indicates a positive result. A control line, which captures the antibody-gold conjugate, should always appear to validate the test.

5.2. Experimental Protocol

This protocol provides a general framework for developing a this compound LFIA[7][8][9].

  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Synthesize or purchase gold nanoparticles (e.g., 40 nm diameter).

    • Adjust the pH of the gold nanoparticle solution to the optimal pH for antibody conjugation (typically 8.5-9.0).

    • Add the anti-Rinderine monoclonal antibody to the gold nanoparticle solution and incubate to allow for conjugation.

    • Block any remaining surface of the gold nanoparticles with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the conjugate in a suitable buffer.

  • Preparation of the Test Strip:

    • Sample Pad: Treat the sample pad with a buffer to ensure proper sample wicking and pH.

    • Conjugate Pad: Apply the gold nanoparticle-antibody conjugate to the conjugate pad and dry.

    • Nitrocellulose Membrane: Stripe the this compound-protein conjugate onto the nitrocellulose membrane to create the test line. Stripe a secondary antibody (e.g., goat anti-mouse IgG) to create the control line.

    • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and an absorbent pad onto a backing card.

    • Cutting: Cut the assembled card into individual test strips.

  • Assay Procedure:

    • Apply a defined volume of the sample (e.g., 100 µL) to the sample pad of the test strip.

    • Allow the sample to migrate along the strip.

    • Read the results visually after a specified time (e.g., 5-10 minutes). A visible test line indicates a negative result, while the absence or a significantly fainter test line indicates a positive result. The control line must be visible for the test to be valid.

5.3. Data Presentation

This compound Conc. (ng/mL)Test Line Intensity (Visual)Result
0+++Negative
10++Negative
50+Positive
100-Positive
500-Positive

(Intensity: +++ strong, ++ medium, + weak, - absent)

Visualization of Workflows and Principles

6.1. Competitive ELISA Workflow

cELISA_Workflow cluster_plate Microtiter Plate Well p1 1. Coating (this compound-Protein Conjugate) p2 2. Blocking p1->p2 Wash p3 3. Competitive Binding (Sample + Antibody) p2->p3 Wash p4 4. Detection (Secondary Antibody-Enzyme) p3->p4 Wash p5 5. Substrate Addition p4->p5 Wash p6 6. Read Absorbance p5->p6 Add Stop Solution

Caption: Workflow of the competitive ELISA for this compound detection.

6.2. Lateral Flow Immunoassay Principle

LFIA_Principle cluster_strip Lateral Flow Strip cluster_membrane SamplePad Sample Pad ConjugatePad Conjugate Pad (Anti-Rinderine Ab-GoldNP) SamplePad->ConjugatePad Sample Flow Membrane Nitrocellulose Membrane ConjugatePad->Membrane Flow AbsorbentPad Absorbent Pad Membrane->AbsorbentPad Flow TestLine Test Line (this compound-Protein) ControlLine Control Line (Anti-Mouse IgG)

Caption: Components and principle of the competitive LFIA for this compound.

6.3. Antibody Production Workflow

Antibody_Production cluster_immunogen Immunogen Preparation cluster_mab Monoclonal Antibody Production This compound This compound Hemisuccinate This compound-Hemisuccinate This compound->Hemisuccinate Derivatization Conjugate This compound-Carrier Protein (Immunogen) Hemisuccinate->Conjugate Conjugation Immunization Immunization of Mice Conjugate->Immunization Fusion Hybridoma Fusion Immunization->Fusion Screening Screening & Selection Fusion->Screening Cloning Cloning & Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification Rinderine_Toxicity_Pathway This compound This compound MetabolicActivation Metabolic Activation (Cytochrome P450) This compound->MetabolicActivation ReactiveMetabolites Reactive Pyrrolic Esters MetabolicActivation->ReactiveMetabolites MacromoleculeAdducts DNA and Protein Adducts ReactiveMetabolites->MacromoleculeAdducts CellularStress Oxidative Stress DNA Damage MacromoleculeAdducts->CellularStress CellDeath Apoptosis / Necrosis (Hepatotoxicity) CellularStress->CellDeath

References

Application Notes and Protocols for In Vivo Imaging of Rinderine Distribution and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species.[1][2] PAs are of significant concern in food safety and drug development due to their potential for severe hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5][6][7] The toxicity of PAs is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes, which convert them into highly reactive pyrrolic metabolites.[6][8] These metabolites can form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cell damage, apoptosis, and the characteristic hepatic sinusoidal obstruction syndrome (HSOS).[8][9][10]

Understanding the in vivo distribution and accumulation of this compound is crucial for elucidating its toxicokinetics and the mechanisms underlying its organ-specific toxicity. This document provides detailed application notes and protocols for the in vivo imaging of a fluorescently labeled this compound derivative to track its biodistribution, followed by protocols for assessing its associated toxicity in a murine model.

Part 1: In Vivo Imaging of this compound Distribution

To enable in vivo imaging, this compound must be conjugated to a fluorescent probe. This protocol hypothesizes the synthesis of a near-infrared (NIR) fluorescent this compound derivative (this compound-Cy7) for optimal tissue penetration. The hydroxyl group on the necic acid portion of this compound provides a potential site for conjugation with a cyanine dye, such as Cy7-NHS ester.

Experimental Workflow for In Vivo Imaging

G cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis synthesis Synthesize and Purify This compound-Cy7 animal_prep Acclimatize and Prepare BALB/c Mice synthesis->animal_prep injection Intravenous Injection of this compound-Cy7 animal_prep->injection anesthesia Anesthetize Mice injection->anesthesia imaging Whole-Body NIR Fluorescence Imaging anesthesia->imaging data_acq Acquire Time-Course Images imaging->data_acq ex_vivo Ex Vivo Organ Imaging data_acq->ex_vivo quant Quantify Fluorescence in Regions of Interest ex_vivo->quant

Figure 1. Experimental workflow for in vivo imaging of this compound-Cy7.
Protocol: In Vivo Near-Infrared (NIR) Fluorescence Imaging

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Preparation of this compound-Cy7:

  • Synthesize this compound-Cy7 by reacting this compound with Cy7-NHS ester. Purify the conjugate using high-performance liquid chromatography (HPLC).

  • Dissolve the purified this compound-Cy7 in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO) to a final concentration of 0.5 mg/kg for injection.

3. In Vivo Imaging Procedure: [11]

  • Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of 2% sodium pentobarbital).[11]

  • Place the anesthetized mouse in the prone position within a small animal in vivo imaging system.

  • Administer 200 µL of the this compound-Cy7 solution via tail vein injection.[11]

  • Acquire whole-body fluorescence images at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 6h, 24h) to monitor the distribution and clearance of the compound.

  • Imaging Parameters (example for Cy7): [12]

    • Excitation: 700-770 nm bandpass filter.

    • Emission: 790 nm long-pass filter.

    • Exposure Time: Auto or set to 500 ms.

4. Ex Vivo Organ Imaging: [13]

  • At the final time point (e.g., 24 hours), humanely euthanize the mouse.

  • Dissect major organs (liver, kidneys, spleen, lungs, heart, brain).

  • Arrange the organs on a non-fluorescent surface and image them using the same in vivo imaging system settings.[13] This allows for a more sensitive and specific assessment of compound accumulation in individual organs.

5. Data Analysis:

  • Use the imaging software to draw regions of interest (ROIs) around the whole body and individual organs in both the in vivo and ex vivo images.

  • Quantify the average fluorescence intensity (radiant efficiency) within each ROI at each time point.

  • Plot the fluorescence intensity over time to generate time-activity curves for different organs.

Expected Data Presentation

Table 1: Biodistribution of this compound-Cy7 in Mice (Ex Vivo Analysis)

OrganMean Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) ± SD% Injected Dose per Gram (ID/g) (Calculated)
LiverQuantitative ValueQuantitative Value
KidneysQuantitative ValueQuantitative Value
SpleenQuantitative ValueQuantitative Value
LungsQuantitative ValueQuantitative Value
HeartQuantitative ValueQuantitative Value
BrainQuantitative ValueQuantitative Value

Part 2: Assessment of this compound-Induced Toxicity

Following the determination of this compound's primary organ of accumulation (expected to be the liver), a separate cohort of animals should be used for toxicity studies using unlabeled this compound to avoid any confounding effects from the fluorescent dye.

Signaling Pathway of this compound-Induced Hepatotoxicity

G cluster_cell Hepatocyte cluster_detox Detoxification cluster_damage Cellular Damage This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation Metabolite Reactive Pyrrolic Metabolites (DHR) CYP450->Metabolite GSH GSH Conjugation Metabolite->GSH Detoxification ProteinAdducts Protein Adducts Metabolite->ProteinAdducts Toxicity DNAAdducts DNA Adducts Metabolite->DNAAdducts Genotoxicity ROS ↑ ROS Metabolite->ROS Excretion Excretion GSH->Excretion Apoptosis Apoptosis ProteinAdducts->Apoptosis DNAAdducts->Apoptosis ROS->Apoptosis LiverInjury Liver Injury (HSOS) Apoptosis->LiverInjury

Figure 2. Simplified signaling pathway of this compound-induced hepatotoxicity.
Protocol: Acute Hepatotoxicity Study

1. Animal Model and Dosing:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old) are often used for PA toxicity studies.[4][14]

  • Groups:

    • Group 1: Vehicle control (distilled water or appropriate vehicle).

    • Group 2: Low-dose this compound (e.g., 1/4 of LD50).

    • Group 3: High-dose this compound (e.g., 1/2 of LD50). Note: The LD50 for this compound in rats via intraperitoneal injection is approximately 960 mg/kg, which is equivalent to 3.2 mmol/kg.[15]

  • Administration: Administer a single dose of this compound or vehicle via oral gavage.

  • Duration: Observe animals for up to 7 days. A 24-hour time point is common for acute toxicity assessment.[3][14]

2. Sample Collection:

  • At the designated endpoint (e.g., 24 hours), anesthetize the animals.

  • Collect blood via cardiac puncture for serum biochemical analysis.

  • Euthanize the animals and immediately dissect the liver.

  • Weigh the liver and divide it into sections for histopathology (fix in 10% neutral buffered formalin) and biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).

3. Biochemical Assays:

  • Serum Analysis:

    • Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) activity using commercially available kits. Elevated levels are key indicators of hepatocellular damage.[3][6][9]

  • Liver Homogenate Analysis:

    • Measure Glutathione (GSH) levels. A decrease in hepatic GSH indicates oxidative stress and consumption during the detoxification of reactive metabolites.[3][14]

4. Histopathological Analysis: [1][3][5]

  • Process the formalin-fixed liver tissue, embed in paraffin, and section at 5 µm.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • Examine under a light microscope for characteristic signs of PA toxicity, including:

    • Sinusoidal congestion and obstruction (HSOS).

    • Centrilobular necrosis.

    • Hemorrhage.

    • Megalocytosis (enlarged hepatocytes).

    • Bile duct proliferation and fibrosis (more common in chronic exposure).[1]

Expected Data Presentation

Table 2: Serum and Hepatic Biomarkers of this compound Toxicity in Rats (24h post-dose)

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Hepatic GSH (µmol/g tissue)Relative Liver Weight (%)
Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SD
Low-Dose this compoundMean ± SDMean ± SDMean ± SDMean ± SD
High-Dose this compoundMean ± SDMean ± SDMean ± SDMean ± SD

Table 3: Histopathological Scoring of Liver Damage

Treatment GroupSinusoidal Congestion (0-4)Centrilobular Necrosis (0-4)Megalocytosis (0-4)
Vehicle ControlMean Score ± SDMean Score ± SDMean Score ± SD
Low-Dose this compoundMean Score ± SDMean Score ± SDMean Score ± SD
High-Dose this compoundMean Score ± SDMean Score ± SDMean Score ± SD
(Scoring system: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe)

Conclusion

The protocols outlined provide a comprehensive framework for investigating the in vivo biodistribution of this compound using fluorescence imaging and for subsequently characterizing its dose-dependent hepatotoxicity. By correlating the site of accumulation with the observed pathology, researchers can gain critical insights into the toxicological profile of this compound. This information is invaluable for risk assessment in the context of food and herbal medicine safety and for guiding the development of safer pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Rinderine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Rinderine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex biological matrices?

A1: The primary challenges include:

  • Low concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods.[1]

  • Matrix effects: Co-eluting endogenous components in complex matrices like plasma, urine, or tissue homogenates can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4][5]

  • Structural similarity: this compound belongs to the pyrrolizidine alkaloids (PAs) class, which contains many structurally similar compounds and isomers that can be difficult to resolve chromatographically.[6]

  • Sample stability: this compound may degrade during sample collection, storage, or processing, affecting the accuracy of the results.[7][8][9]

  • Extraction efficiency: Efficiently extracting the polar this compound and its N-oxide form from complex samples can be challenging.[10][11]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of PAs like this compound.[11] This technique offers the high sensitivity and selectivity required for accurate quantification in complex matrices.[2]

Q3: What is the importance of including this compound N-oxide in the analysis?

A3: this compound can exist in the form of its tertiary amine or as the corresponding N-oxide.[10] Both forms should be quantified for a complete assessment, as N-oxides can be present in significant amounts and contribute to the overall toxicological burden. The analytical method should be capable of detecting both forms simultaneously.[11]

Q4: How can matrix effects be minimized?

A4: Matrix effects can be mitigated by:

  • Effective sample cleanup: Techniques like solid-phase extraction (SPE) can remove interfering matrix components.[6][10][12]

  • Chromatographic separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Use of matrix-matched standards: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for matrix effects.[6]

  • Isotope-labeled internal standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects and variations in extraction recovery.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound signal Inefficient extraction.Optimize the extraction solvent and method. Acidified aqueous or polar organic solvents are generally preferred for PAs and their N-oxides.[11] Consider solid-phase extraction (SPE) for cleaner extracts.[6][10]
This compound degradation.Ensure proper sample storage conditions (frozen at -20°C or below).[9] Minimize freeze-thaw cycles.[9] Evaluate the stability of this compound under your experimental conditions.[7][8]
Instrument sensitivity issues.Check the MS/MS parameters, including cone voltage and collision energy, for optimal fragmentation of this compound. Ensure the instrument is properly tuned and calibrated.
Poor peak shape Inappropriate mobile phase.Optimize the mobile phase composition and gradient. A common mobile phase for PA analysis consists of ammonium formate and formic acid in water and methanol.[10][12]
Column overload.Dilute the sample extract before injection.
Dirty column or guard column.Wash the column with a strong solvent or replace the guard column.
High variability in results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.
Significant matrix effects.Implement strategies to minimize matrix effects as described in FAQ Q4. The use of an isotope-labeled internal standard is highly recommended.
Interfering peaks Co-eluting isomers or matrix components.Improve chromatographic resolution by adjusting the gradient, flow rate, or trying a different column chemistry.[6] Optimize the MS/MS transitions to be more specific for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is based on a generic method for the extraction of pyrrolizidine alkaloids from biological fluids.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

    • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins and extract this compound.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

These are typical starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start with 5% B, ramp to 95% B, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its N-oxide, as well as the internal standard, should be determined by infusing pure standards.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.

Quantitative Data Summary

The following tables present example data for this compound quantification. This data is for illustrative purposes and will vary based on the specific matrix and experimental conditions.

Table 1: Example Calibration Curve for this compound in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
501.275
1002.550
Linearity (R²)0.998

Table 2: Example Recovery and Matrix Effect Data for this compound in Different Matrices

MatrixRecovery (%)Matrix Effect (%)
Plasma85.2-12.5 (Suppression)
Urine92.1+8.2 (Enhancement)
Liver Homogenate78.5-25.8 (Suppression)

Recovery (%) = (Peak area of analyte in spiked sample / Peak area of analyte in post-extraction spiked sample) x 100 Matrix Effect (%) = ((Peak area in post-extraction spiked sample / Peak area in neat solution) - 1) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Complex Matrix Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Protein Precipitation & Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporation collect_supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_signal Signal Issues cluster_variability Variability Issues start Problem with this compound Quantification low_signal Low or No Signal start->low_signal poor_peak Poor Peak Shape start->poor_peak high_variability High Variability start->high_variability check_extraction Optimize Extraction low_signal->check_extraction check_stability Evaluate Stability low_signal->check_stability check_instrument Check Instrument Sensitivity low_signal->check_instrument optimize_mobile_phase Optimize Mobile Phase poor_peak->optimize_mobile_phase check_column Check Column Condition poor_peak->check_column review_protocol Review Sample Prep Protocol high_variability->review_protocol address_matrix_effects Address Matrix Effects high_variability->address_matrix_effects solution_extraction solution_extraction check_extraction->solution_extraction Improved Signal solution_stability solution_stability check_stability->solution_stability Accurate Results solution_instrument solution_instrument check_instrument->solution_instrument Restored Sensitivity solution_peak_shape solution_peak_shape optimize_mobile_phase->solution_peak_shape Good Peak Shape check_column->solution_peak_shape solution_variability solution_variability review_protocol->solution_variability Consistent Results address_matrix_effects->solution_variability

Caption: Troubleshooting logic for this compound quantification.

References

Improving the sensitivity of Rinderine detection in food samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sensitivity of Rinderine detection in food samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in food samples?

A1: The most suitable analytical techniques for the determination of this compound and other pyrrolizidine alkaloids (PAs) are chromatography-based methods coupled with mass spectrometry (MS).[1][2] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity, allowing for accurate determination at very low concentrations in complex food matrices.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) is also a preferred method for its ability to effectively separate and detect various PAs, including isomers.[3][4]

Q2: Why is sample preparation a critical step in this compound detection?

A2: Sample preparation is a crucial step because of the high complexity of food matrices, which can interfere with the extraction and detection of analytes.[1] A robust sample preparation protocol is necessary to isolate and/or preconcentrate the target analytes and to clean up the sample by removing interfering substances.[1] Effective sample preparation enhances the sensitivity, detection, and qualitative analytical capabilities of the method.[3]

Q3: What are the key challenges in the analysis of this compound and other PAs?

A3: The main challenges in PA analysis include their high structural diversity, the presence of isomers that are difficult to separate chromatographically, and their low concentrations in food samples.[2][5] Additionally, complex food matrices can cause matrix effects, which may suppress or enhance the analyte signal, leading to inaccurate quantification.[1] The non-volatile nature of PA N-oxides makes them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[6]

Q4: How can the sensitivity of the LC-MS/MS method for this compound detection be improved?

A4: Several strategies can be employed to improve sensitivity:

  • Optimized Sample Extraction and Cleanup: Utilizing Solid Phase Extraction (SPE) with appropriate cartridges, such as Oasis MCX, can effectively remove matrix interferences.[3]

  • Efficient Elution Solvents: A newly developed solvent mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine has been shown to significantly improve the purification effect and method sensitivity.[7]

  • Reconstitution Solvent: Using 5% methanol as the reconstitution solvent can increase sensitivity by 2 to 3 times compared to 100% methanol and reduce peak tailing.[8]

  • Instrumental Parameters: Optimizing MS parameters, such as ionization source settings and collision energies, is crucial for enhancing selectivity and sensitivity.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Signal Inefficient extraction from the food matrix.- Ensure the sample is properly homogenized. - Use an acidic solution (e.g., 0.05 M sulfuric acid) for extraction.[7][9] - Consider a two-step extraction process for complex matrices.[10]
Poor recovery during Solid Phase Extraction (SPE) cleanup.- Check the conditioning and equilibration of the SPE cartridge.[7][9] - Optimize the washing steps to remove interferences without eluting the analyte. - Use an optimized elution solvent mixture for complete elution of PAs.[7]
Degradation of this compound (as N-oxide) during sample preparation.If analyzing for PA N-oxides, avoid harsh chemical conditions that could cause degradation. Consider reduction of N-oxides to their corresponding tertiary amines using reagents like zinc dust, although this leads to the loss of information about the original form.[9]
Poor Peak Shape (Tailing, Broadening) Inappropriate reconstitution solvent.Reconstitute the final extract in a solvent with a composition similar to the initial mobile phase, such as 5% methanol in water.[8]
Matrix effects from co-eluting compounds.- Improve the SPE cleanup procedure to remove more matrix components. - Optimize the chromatographic gradient to better separate this compound from interfering compounds.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.- Ensure consistent and accurate weighing of samples and addition of reagents. - Use an automated SPE system for higher precision.
Instability of the analyte in the prepared sample.Analyze the samples as soon as possible after preparation. If storage is necessary, store extracts at low temperatures (-18°C) and perform stability tests to determine the maximum allowable storage time.[9]
Co-elution of this compound with Isomers (e.g., Lycopsamine, Intermedine) Insufficient chromatographic separation.- Use a high-resolution UHPLC column. - Optimize the mobile phase composition and gradient. Using a mobile phase with ammonium formate and formic acid has shown good separation for many PAs.[8] - Consider using a different stationary phase or a complementary chromatographic method (e.g., HILIC) if co-elution persists.[11]

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids in Various Food Matrices using LC-MS/MS Methods.

Food MatrixAnalyte(s)LOD (µg/kg)LOQ (µg/kg)Reference
Honey24 PAs0.015 - 0.300.05 - 1.00[3]
Tea24 PAs0.03 - 0.750.1 - 2.5[3]
Milk24 PAs0.014 - 0.6820.045 - 2.273[3]
FeedMultiple PAs-5[7]
Milk51 PAs and N-oxides0.005 - 0.054 (µg/L)0.009 - 0.123 (µg/L)[11]
Plant-based foods & Honey35 PAs-0.6 (individual), 1.2 (sum of co-eluting isomers)

Table 2: Recovery Rates for Pyrrolizidine Alkaloids in Spiked Food Samples.

Food MatrixSpiking Level (µg/kg)Recovery Rate (%)Reference
Feed5, 20, 10084.1 - 112.9[7]
Milk0.05, 0.50, 3.00 (µg/L)64 - 127[11]
Honey-64.5 - 103.4[3]
Milk-65.2 - 112.2[3]
Tea-67.6 - 107.6[3]

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Honey Samples for LC-MS/MS Analysis

This protocol is based on methodologies described for the analysis of pyrrolizidine alkaloids in honey.[9][12]

  • Sample Preparation:

    • Weigh 10 g of a homogenized honey sample into a 50 mL polypropylene tube.

    • Dissolve the honey in 20 mL of 0.05 M sulfuric acid.

  • Extraction:

    • Shake the sample vigorously until the honey is completely dissolved.

    • Centrifuge the sample at 4,000 x g for 10 minutes.[9]

    • Filter the supernatant through a cellulose filter.

  • Solid Phase Extraction (SPE) Cleanup (using Oasis MCX cartridges):

    • Conditioning: Condition the Oasis MCX cartridge with 9 mL of methanol followed by 9 mL of 0.05 M H₂SO₄.[9]

    • Loading: Load the filtered extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 6 mL of deionized water, followed by 6 mL of methanol to remove interfering substances.

    • Elution: Elute the PAs, including this compound, with 6 mL of a solvent mixture consisting of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH₄OH and 1% triethylamine.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 1 mL of a 95:5 (v/v) mixture of water and methanol.

    • Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol outlines typical parameters for the instrumental analysis of this compound, adapted from various sources.[3][8][11]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., X-Bridge C18, 100 mm × 2.1 mm, 3.5 µm).[8]

  • Mobile Phase:

    • Eluent A: 5 mM ammonium formate and 0.1% formic acid in water.[8]

    • Eluent B: 95% methanol with 5 mM ammonium formate and 0.1% formic acid.[8]

  • Gradient Elution:

    • Start with 5% B for 0.5 min.

    • Increase to 30% B over 6.5 min.

    • Increase to 95% B over 4 min and hold for 2 min.

    • Return to 5% B in 0.1 min and hold for 1.9 min for re-equilibration.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7][11]

  • MS Parameters:

    • Capillary Voltage: ~2000-2500 V

    • Nebulizer Pressure: ~35-50 psi

    • Drying Gas Flow and Temperature: ~11.0 L/min at 300°C

    • Source Temperature: ~600°C

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound need to be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup (Oasis MCX) cluster_analysis Analysis start Homogenized Food Sample extraction Acidic Extraction (0.05 M H2SO4) start->extraction centrifuge Centrifugation & Filtration extraction->centrifuge condition Condition & Equilibrate centrifuge->condition load Load Sample Extract condition->load wash Wash (Water & Methanol) load->wash elute Elute PAs wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze UHPLC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound detection in food samples.

troubleshooting_logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_instrument Instrumental Issues start Low or No Signal check_extraction Inefficient Extraction? start->check_extraction optimize_extraction Optimize homogenization, acid concentration, and time. check_extraction->optimize_extraction Yes check_spe Poor SPE Recovery? check_extraction->check_spe No optimize_spe Verify cartridge conditioning, wash steps, and elution solvent. check_spe->optimize_spe Yes check_ms Suboptimal MS Settings? check_spe->check_ms No optimize_ms Tune ion source parameters and MRM transitions. check_ms->optimize_ms Yes

References

Technical Support Center: Chromatographic Separation of Rinderine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Rinderine and its isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound isomers.

Problem Potential Cause Recommended Solution
Poor resolution between this compound and its isomers (e.g., Intermedine, Indicine, Lycopsamine, Echinatine). Isomers have identical mass-to-charge ratios, making them difficult to separate by mass spectrometry alone. Chromatographic conditions are not optimized for isomer separation.Optimize the HPLC/UHPLC method. Consider using a reversed-phase C18 column with alkaline mobile phase conditions, as this has shown success in separating some isomer pairs.[1][2] Alternatively, acidic mobile phase conditions can be tested, as they may separate different sets of isomers.[1][2] For particularly challenging separations, consider implementing low-temperature chromatography (e.g., 5 °C), which has been shown to improve the resolution of key isomeric pyrrolizidine alkaloids.[3][4]
Co-elution of this compound with other isomers. The selected mobile phase and column are not providing sufficient selectivity for the isomers of interest.Experiment with different mobile phase compositions. For LC-MS/MS, both alkaline (e.g., ammonium carbonate) and acidic (e.g., ammonium formate and formic acid) conditions have been used successfully for the separation of various pyrrolizidine alkaloid isomers.[1][2] The choice between acidic and alkaline conditions may result in the separation of different isomer pairs.[1] Consider using a different stationary phase, such as a zwitterionic stationary phase in HILIC mode, which has shown enhanced selectivity for some isomeric compounds.[5]
Peak tailing for this compound or its isomers. Secondary interactions between the analytes and the stationary phase, or issues with the mobile phase pH.Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like this compound, a higher pH mobile phase can improve peak shape. If using a silica-based column, ensure it is a modern, high-purity silica to minimize silanol interactions. Dirty frits or a contaminated column can also cause tailing; clean or replace these components as needed.[6]
Low sensitivity or no peaks detected. Issues with sample preparation, injection volume, detector settings, or analyte degradation.Verify the sample extraction and clean-up procedure to ensure efficient recovery of this compound.[1][2] Check for leaks in the system and ensure the correct injection volume is being used.[6][7] Optimize detector parameters (e.g., for MS/MS, use scheduled Multiple Reaction Monitoring - sMRM).[1] Ensure the mobile phase is correctly prepared and free of contaminants.[8]
Variable retention times. Inconsistent mobile phase composition, fluctuating column temperature, or a non-equilibrated column.Ensure the mobile phase is prepared accurately and consistently.[8] Use a column oven to maintain a stable temperature.[7] Ensure the column is adequately equilibrated with the mobile phase before each injection.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers so challenging?

A1: The primary challenge lies in the fact that this compound and its common isomers (Intermedine, Indicine, Lycopsamine, and Echinatine) are structural isomers, meaning they have the same molecular weight and elemental composition.[9] This results in an identical mass-to-charge ratio (m/z 300 for the protonated molecule), making them indistinguishable by mass spectrometry alone.[1][3] Therefore, successful analysis relies heavily on achieving chromatographic separation.[1]

Q2: What are the most common analytical techniques for separating this compound isomers?

A2: The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1][3][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, often after a reduction and derivatization step.[9][12]

Q3: Can you recommend a starting point for developing an LC-MS/MS method for this compound isomer separation?

A3: A good starting point is a reversed-phase method using a C18 column. You can explore both alkaline and acidic mobile phases. An alkaline mobile phase might consist of 10 mmol/L ammonium carbonate in water (Solvent A) and acetonitrile (Solvent B).[1] An acidic mobile phase could be 5 mmol/L ammonium formate and 0.1% formic acid in water (Solvent A) and acetonitrile/water (95/5, v/v) with the same additives (Solvent B).[1] Gradient elution is typically required to achieve separation.

Q4: Are there any novel approaches to improve the separation of these isomers?

A4: Yes, operating the UHPLC system at a low temperature, such as 5 °C, has been shown to significantly improve the resolution of critical isomeric pyrrolizidine alkaloids.[3][4] This approach can be particularly valuable when conventional methods fail to provide baseline separation.

Q5: What sample preparation methods are typically used for analyzing this compound in complex matrices like milk or honey?

A5: Sample preparation often involves liquid-liquid extraction followed by solid-phase extraction (SPE) for purification. For instance, a method for milk involved extraction with aqueous formic acid and n-hexane, followed by cation-exchange SPE.[1][2] For honey, dilution followed by SPE on cartridges like Oasis MCX is a common approach.

Experimental Protocols

Representative LC-MS/MS Method for this compound Isomer Separation

This protocol is a generalized representation based on published methods.[1][2][11]

1. Sample Preparation (Example: Milk)

  • Perform a liquid-liquid extraction using aqueous formic acid and n-hexane.

  • Follow with a cation-exchange solid-phase extraction (SPE) for purification.

  • Elute the analytes and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[11]

  • Mobile Phase A (Alkaline): 10 mmol/L ammonium carbonate in water.[1]

  • Mobile Phase B (Alkaline): Acetonitrile.[1]

  • Mobile Phase A (Acidic): Water with 0.1% formic acid.[11]

  • Mobile Phase B (Acidic): Methanol with 0.1% formic acid.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 40 °C (standard) or 5 °C (for enhanced resolution).[3][4][11]

  • Injection Volume: 3 µL.[11]

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 80-95% B) over several minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.[11]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimize MRM transitions for this compound and its isomers (e.g., for m/z 300).

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for pyrrolizidine alkaloid analysis, including isomers like this compound.

Parameter Value Range Reference
Limit of Detection (LOD)0.005 - 0.75 µg/L (or µg/kg)[1][2][11]
Limit of Quantification (LOQ)0.009 - 2.5 µg/L (or µg/kg)[1][2][11]
Recovery Rates64 - 127%[1][2][13]
Repeatability (RSDr)< 15%[1][2][11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Sample Matrix (e.g., Milk, Honey) Extraction Liquid-Liquid Extraction Matrix->Extraction SPE Solid-Phase Extraction (Clean-up) Extraction->SPE Evap Evaporation & Reconstitution SPE->Evap Injection Sample Injection Evap->Injection LC LC Separation (e.g., C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the analysis of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Resolution CheckMethod Review Chromatographic Method Start->CheckMethod OptimizeMobilePhase Optimize Mobile Phase (Acidic vs. Alkaline) CheckMethod->OptimizeMobilePhase Mobile Phase Issue? LowTemp Implement Low-Temperature Chromatography (e.g., 5°C) CheckMethod->LowTemp Standard Methods Fail? ChangeColumn Consider Different Stationary Phase (e.g., HILIC) CheckMethod->ChangeColumn Selectivity Issue? ResolutionImproved Resolution Improved? OptimizeMobilePhase->ResolutionImproved LowTemp->ResolutionImproved ChangeColumn->ResolutionImproved End Successful Separation ResolutionImproved->End Yes Reassess Re-evaluate Problem ResolutionImproved->Reassess No

Caption: Troubleshooting logic for poor isomer resolution.

References

Optimization of Rinderine extraction efficiency from plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Rinderine from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plants is it commonly found? this compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds that plants produce as a defense mechanism against herbivores.[1][2] It is an ester of a necine base and necic acid.[3][4][5] this compound and its isomers, such as echinatine, are often found in plants from the Boraginaceae family, including various species of Symphytum (Comfrey), Rindera, and Cynoglossum.[1][6][7][8] The roots of these plants typically contain higher concentrations of PAs than the leaves.[9]

Q2: What are the primary challenges in extracting this compound? The main challenges in this compound extraction include its potential for co-elution with isomers like echinatine, making quantification difficult without proper chromatographic separation.[4][5] Additionally, PAs can exist as both tertiary amines and their corresponding N-oxides, which have different polarities, affecting the choice of an optimal extraction solvent.[3][4][5] Thermal degradation is also a concern; prolonged exposure to high temperatures, such as in Soxhlet extraction, can significantly decrease the recovery of PAs.[4][5][10]

Q3: Which solvent system is most effective for this compound extraction? Polar solvents are generally more efficient for extracting PAs and their N-oxide forms.[3][4] Methanol or ethanol, often in aqueous mixtures, are commonly used.[10][11] The extraction efficiency can be significantly improved by acidifying the solvent.[4] Studies have shown that using dilute aqueous solutions of acids like sulfuric acid, formic acid, or acetic acid enhances the extraction yield.[2][4][11][12] For example, a mixture of methanol/water (1:1) acidified with citric acid has been shown to produce good yields.[10]

Q4: How does pH influence this compound extraction efficiency? The pH of the extraction medium is a critical parameter. Acidic conditions (using acids like sulfuric, formic, or acetic acid) generally improve the extraction yield of PAs.[2][6][12] This is because alkaloids are basic compounds, and an acidic solution converts them into their salt form, which is more soluble in polar solvents. One study noted that increasing the pH of the extractant increased the extraction efficiency of petasitenine, another PA, likely due to its low polarity.[2] However, for most PAs, including this compound, acidic extraction is the standard approach.

Q5: What is the optimal temperature for this compound extraction? Temperature has a significant impact on extraction yield, but a balance must be struck to avoid degradation. Moderately increased temperatures can enhance extraction efficiency.[1][10] However, high temperatures, especially over extended periods, can lead to a marked decrease in PA recovery due to thermal degradation.[4][5][10] For instance, while short-term heating can triple the PA content extracted with water, prolonged Soxhlet extraction at high reflux temperatures is detrimental.[5][10] Pressurized liquid extraction (PLE) has shown that temperatures between 50°C and 125°C can be effective, though effects vary depending on the solvent used.[10]

Q6: How can I prevent the degradation of this compound during the extraction process? To prevent degradation, it is crucial to avoid prolonged exposure to high temperatures.[4][5][10] Short extraction times are generally preferred.[1] Methods like sonication or pressurized liquid extraction (PLE) can achieve efficient extraction in shorter durations compared to traditional methods like Soxhlet.[1][12][13] Additionally, since PAs can be sensitive, ensuring the stability of the extract by controlling pH and storing it properly post-extraction is important.

Troubleshooting Guide

Problem: Low or No this compound Yield

Possible Cause Recommended Solution & Explanation
Inappropriate Solvent System This compound and its N-oxide are polar molecules. Use polar solvents like methanol, ethanol, or aqueous mixtures of these.[3][4] Avoid nonpolar solvents like hexane, as PAs have very low solubility in them.[4]
Incorrect pH of Extraction Medium The extraction medium should be acidic to convert this compound into its more soluble salt form. Add a small concentration of acid (e.g., 0.05 M sulfuric acid, 1-5% acetic acid, or 1% tartaric acid) to your solvent.[4][12]
Thermal Degradation High temperatures can degrade PAs.[5][10] Avoid prolonged heating. If using heat, opt for moderately increased temperatures (e.g., 50-75°C) for a shorter duration.[10] Consider methods that use lower temperatures or shorter times, such as ultrasound-assisted extraction.[1][14]
Inefficient Plant Cell Disruption The plant material must be properly prepared to increase the surface area for extraction.[4] Ensure the tissue is thoroughly dried and ground into a fine, homogenous powder before extraction.
Insufficient Solvent-to-Sample Ratio A low solvent volume may not be sufficient to extract all the available alkaloids. A plant-to-solvent ratio of 1 g/60 mL to 1 g/100 mL has been shown to result in higher yields than a ratio of 1 g/30 mL.[10]

Problem: Co-extraction of Impurities and Interfering Compounds

Possible Cause Recommended Solution & Explanation
Lack of a Post-Extraction Clean-up Step Crude extracts often contain pigments, lipids, and other compounds that can interfere with analysis. Implement a solid-phase extraction (SPE) clean-up step.[4] Cation-exchange cartridges (e.g., Oasis MCX) are highly effective for purifying alkaloid extracts.[5]
Non-selective Solvent While polar solvents are needed, they can also extract other polar compounds like sugars and phenolics. The clean-up step is the most effective way to address this. The standard procedure involves extraction with an acidic solution, followed by SPE purification.[14]

Problem: Inconsistent or Irreproducible Results

Possible Cause Recommended Solution & Explanation
Variability in Plant Material The concentration of PAs can vary significantly based on the plant's age, the part of the plant used (roots have higher concentrations than leaves), and harvesting time.[9][15] Use plant material from a consistent source and document the specific plant part and age.
Lack of a Standardized Protocol Small variations in extraction time, temperature, solvent composition, or pH can lead to different results.[1] Develop and strictly adhere to a standardized operating procedure (SOP) for all extractions.
Inaccurate Quantification This compound can co-elute with its isomers, leading to inaccurate quantification if the analytical method lacks sufficient resolution.[5] Use a validated analytical method, such as UHPLC-MS/MS, with a column and gradient capable of separating critical isomer pairs.[2]

Quantitative Data Summary

The following tables summarize data on how different extraction parameters can influence the recovery of pyrrolizidine alkaloids.

Table 1: Effect of Extraction Solvent and Acid Modifier on PA Recovery (Data synthesized from studies on various PAs, including those in Symphytum officinale)

Solvent SystemAcid Modifier (Concentration)Relative PA RecoveryReference
Methanol1% Tartaric AcidHigh[11]
Methanol/Water (1:1)Citric AcidHigh[10]
Water5% Phosphoric AcidModerate to High[12]
Water5% Formic AcidModerate to High[12]
Water5% Sulfuric AcidModerate to High[12]
Water10% Acetic AcidHigh[12]
EthanolNoneModerate[11]
Chloroform-MethanolAlkalineLow to Moderate[11]

Table 2: Influence of Extraction Technique and Temperature on PA Yield (Data synthesized from studies on various PAs, including those in Symphytum officinale)

Extraction TechniqueTemperatureTimeRelative PA YieldNotesReference
SonicationAmbient10-15 minHighShort extraction time minimizes degradation.[1][14]
MacerationRoom Temp>3 daysModerateSimple but time-consuming.[1]
Pressurized Liquid Extraction (PLE)50 - 125 °C~15 minVery HighIncreased pressure enhances efficiency; recovery can be up to 288% of reference methods.[10][13]
Soxhlet ExtractionHigh (Boiling Point)ProlongedLow to ModerateSignificant risk of thermal degradation and N-oxide reduction.[5][10]
RefluxHigh (Boiling Point)1-4 hoursModerate to HighIncreased temperature can improve yield, but degradation is still a risk.[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Acidic Extraction

This protocol is based on a common and efficient method for extracting PAs from powdered plant material.[1][14]

  • Sample Preparation: Weigh 2.0 g of finely ground, dried plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of the extraction solvent (0.05 M sulfuric acid).

    • Vortex thoroughly to ensure the entire sample is wetted.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes at ambient temperature.

  • Separation:

    • Centrifuge the sample for 10 minutes at approximately 3800 x g.

    • Carefully decant the supernatant into a clean collection tube.

  • Re-extraction:

    • Add another 20 mL of the extraction solvent to the plant material pellet.

    • Vortex vigorously and sonicate for another 15 minutes.

    • Centrifuge again under the same conditions.

    • Combine the second supernatant with the first.

  • Neutralization & Filtration:

    • Neutralize the combined extracts to pH 7 using an ammonia solution.

    • Pass the neutralized extract through a folded filter to remove any remaining particulates before clean-up.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This protocol is essential for purifying the crude extract to remove interferences prior to LC-MS/MS analysis.[5][14]

  • Cartridge Conditioning: Use a cation-exchange SPE cartridge (e.g., 150 mg).

    • Condition the cartridge by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of water through it.

  • Sample Loading: Load approximately 2-10 mL of the filtered, neutralized plant extract onto the cartridge.

  • Washing: Wash the cartridge with 2 x 5 mL of water to remove non-basic impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the retained PAs with 2 x 5 mL of methanol containing 2.5% ammonia.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

Extraction_Workflow Plant Plant Material (e.g., Symphytum officinale roots) Grind Drying & Grinding Plant->Grind Extract Extraction (e.g., Sonication with acidified solvent) Grind->Extract Filter Centrifugation & Filtration Extract->Filter Cleanup SPE Clean-up (Cation Exchange) Filter->Cleanup Crude Extract Analyze Analysis (LC-MS/MS) Cleanup->Analyze Purified Extract Result This compound Quantification Analyze->Result

Caption: General workflow for this compound extraction, purification, and analysis.

Troubleshooting_Yield Start Problem: Low this compound Yield C_Solvent Is the solvent polar & acidic? Start->C_Solvent C_Temp Is extraction temp & time optimized? C_Solvent->C_Temp Yes S_Solvent Action: Use acidified polar solvent (e.g., 0.05M H2SO4 in MeOH/H2O). C_Solvent->S_Solvent No C_Prep Is plant material finely ground? C_Temp->C_Prep Yes S_Temp Action: Avoid prolonged high heat. Use sonication or moderate temps (50-75°C). C_Temp->S_Temp No C_Cleanup Is there loss during clean-up? C_Prep->C_Cleanup Yes S_Prep Action: Ensure sample is a homogenous, fine powder to maximize surface area. C_Prep->S_Prep No S_Cleanup Action: Validate SPE protocol for recovery. Ensure proper elution. C_Cleanup->S_Cleanup Yes

References

Technical Support Center: Minimizing Rinderine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Rinderine during experimental sample preparation. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species. It is a tertiary amine ester. The stability of this compound is a critical concern during sample preparation due to its susceptibility to chemical degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. Key structural features, such as the ester linkage and the tertiary amine, are prone to hydrolysis and oxidation, respectively.

Q2: What are the main factors that can cause this compound degradation?

The primary factors contributing to this compound degradation during sample preparation are:

  • pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) radiation can induce photolytic degradation.

  • Oxidizing Agents: The tertiary nitrogen in the pyrrolizidine ring can be oxidized to form this compound N-oxide.

  • Enzymatic Activity: If working with biological matrices, endogenous enzymes such as esterases can hydrolyze the ester linkage of this compound.

Q3: What are the expected degradation products of this compound?

Based on the known degradation pathways of structurally similar pyrrolizidine alkaloids, the primary degradation products of this compound are expected to be:

  • Heliotridine and Trachelanthic Acid: Resulting from the hydrolysis of the ester bond.

  • This compound N-oxide: Formed by the oxidation of the tertiary amine.

  • Isomers of this compound: Isomerization can occur under certain conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to high pH. Pyrrolizidine alkaloids are known to be unstable in alkaline conditions.Maintain a slightly acidic to neutral pH (pH 4-7) during extraction and storage. Use acidified solvents (e.g., 0.05 M H2SO4 in methanol/water) for extraction.
Thermal degradation. Prolonged exposure to high temperatures during sample processing (e.g., evaporation) can cause degradation.Use low-temperature evaporation techniques (e.g., rotary evaporator with a water bath at ≤ 40°C, or nitrogen stream). Avoid excessive heating.
Photodegradation. Exposure to direct sunlight or UV light can degrade this compound.Work with amber-colored glassware or protect samples from light by wrapping them in aluminum foil. Store samples in the dark.
Incomplete extraction. this compound may not be efficiently extracted from the sample matrix.Optimize the extraction solvent and method. Acidified methanol or ethanol are often effective. Multiple extraction steps can improve recovery.
Appearance of unknown peaks in chromatogram Formation of degradation products. The unknown peaks could be this compound N-oxide, hydrolysis products, or isomers.Compare the retention times and mass spectra of the unknown peaks with those of known this compound degradation products if standards are available. Adjust sample preparation conditions to minimize degradation (see solutions above).
Matrix effects. Components of the sample matrix may interfere with the analysis.Employ a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
Inconsistent results between replicate samples Variable degradation across samples. Inconsistent exposure to light, temperature, or pH variations can lead to different levels of degradation.Standardize all sample preparation steps to ensure uniform treatment of all samples. This includes time, temperature, light exposure, and pH.
Sample heterogeneity. The concentration of this compound may not be uniform throughout the source material.Homogenize the sample material thoroughly before taking aliquots for extraction.

Quantitative Data on Pyrrolizidine Alkaloid Stability

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the stability of pyrrolizidine alkaloids (PAs) under various conditions, which can be used as a guideline for handling this compound.

Condition Parameter Observation for Pyrrolizidine Alkaloids (PAs) Citation
pH Hydrolytic StabilityStable in neutral and acidic solutions.[1]
Degraded by 50% within 24 hours in alkaline conditions.[1]
Light Photolytic StabilityDegraded under UV radiation.[1]
Minimally affected by visible light.[1]
Temperature Thermal StabilitySusceptible to thermal degradation, especially in solution.[2]
Advanced Oxidation UV/Persulfate Treatment (for Heliotrine, a structural analog)~99.6% degradation of Heliotrine in 30 minutes.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to efficiently extract this compound and its N-oxide while minimizing degradation.

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) or freeze-dry to prevent enzymatic degradation.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of an extraction solvent of 0.05 M sulfuric acid in 70% methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the plant residue with another 20 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound and other PAs with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

Degradation Pathways of this compound

The following diagram illustrates the primary degradation pathways of this compound.

Rinderine_Degradation This compound This compound Hydrolysis Hydrolysis (Alkaline conditions, Esterases) This compound->Hydrolysis Ester Bond Cleavage Oxidation Oxidation (Oxidizing agents) This compound->Oxidation N-Oxidation Photolysis Photolysis (UV Radiation) This compound->Photolysis Isomerization Heliotridine Heliotridine Hydrolysis->Heliotridine Trachelanthic_Acid Trachelanthic Acid Hydrolysis->Trachelanthic_Acid Rinderine_N_Oxide This compound N-oxide Oxidation->Rinderine_N_Oxide Isomers Isomers Photolysis->Isomers

Caption: Primary degradation pathways of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the recommended workflow for the extraction and analysis of this compound from plant samples.

Rinderine_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Drying Drying (Low Temperature or Freeze-drying) Grinding Grinding to Fine Powder Drying->Grinding Extraction Acidified Methanol Extraction (Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Combine Combine Supernatants Centrifugation->Combine SPE Solid-Phase Extraction (SPE) Combine->SPE Evaporation Low-Temperature Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Recommended workflow for this compound analysis.

References

Technical Support Center: Rinderine Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Rinderine in biological samples. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

  • Q1: How should I collect and store biological samples (plasma, urine) for this compound analysis to ensure analyte stability?

    • A1: Proper sample handling and storage are critical to prevent the degradation of this compound. It is recommended to collect blood samples in tubes containing an anticoagulant (e.g., K2-EDTA) and to process them to plasma as soon as possible by centrifugation.[1] Urine samples should be collected in clean containers. Both plasma and urine samples should be stored frozen, preferably at -80°C, to ensure long-term stability.[1][2][3][4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[2] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.[1]

  • Q2: I have stored my samples at -20°C. Is this acceptable for this compound analysis?

    • A2: While -80°C is the preferred storage temperature for long-term stability, storage at -20°C is generally acceptable for many analytes for a limited period.[1][4] However, the stability of this compound and its N-oxide at -20°C over extended periods has not been extensively studied. It is recommended to perform in-house stability studies to confirm that no significant degradation occurs under your specific storage conditions. For pyrrolizidine alkaloids in some matrices, storage at -20°C has been shown to be adequate for several months.[4]

Sample Preparation and Extraction

  • Q3: What is the recommended method for extracting this compound from plasma or urine?

    • A3: Solid-phase extraction (SPE) is a commonly used and effective method for extracting pyrrolizidine alkaloids, including this compound, from complex biological matrices like plasma and urine.[5][6][7][8][9] A mixed-mode cation exchange SPE cartridge can be effective for isolating the basic this compound molecule. A general workflow involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte with a suitable solvent. Liquid-liquid extraction (LLE) is another viable option.[10]

  • Q4: My recovery of this compound from the extraction process is low. What are the possible causes and solutions?

    • A4: Low recovery can be due to several factors:

      • Incomplete Elution: The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Consider using a stronger or different elution solvent, or increasing the elution volume.

      • Analyte Degradation: this compound, like other ester-containing compounds, can be susceptible to hydrolysis, especially at extreme pH values.[11] Ensure that the pH of your sample and extraction solvents is controlled.

      • Improper pH Adjustment: The charge of this compound is pH-dependent. For cation exchange SPE, ensure the sample is loaded at a pH where this compound is positively charged (generally pH < pKa).

      • Suboptimal SPE Method: Re-evaluate your SPE protocol, including the choice of sorbent, wash steps, and elution solvent. Method development and optimization are crucial for achieving high and consistent recovery.

LC-MS/MS Analysis

  • Q5: I am observing a high background or matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?

    • A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[12] To mitigate these effects:

      • Improve Sample Cleanup: Enhance your extraction protocol to remove more interfering matrix components. This could involve adding a wash step to your SPE procedure or using a more selective sorbent.

      • Optimize Chromatography: Modify your HPLC or UHPLC method to achieve better separation of this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

      • Use an Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled this compound (this compound-d3). The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[2][10][13]

      • Matrix-Matched Calibrants: If a SIL internal standard is not available, preparing calibration standards in a blank matrix extract that matches your samples can help to compensate for matrix effects.

  • Q6: I am having difficulty separating this compound from its isomers. What can I do?

    • A6: this compound is one of several isomeric pyrrolizidine alkaloids, which can be challenging to separate chromatographically.[14] To improve separation:

      • Column Selection: Use a high-resolution analytical column with a suitable stationary phase.

      • Gradient Optimization: Carefully optimize the mobile phase gradient to enhance the resolution between isomeric peaks.

      • Temperature Control: The column temperature can influence selectivity. Experiment with different temperatures to improve separation.

  • Q7: What are the recommended MRM transitions for this compound and its N-oxide?

    • A7: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is crucial for the sensitive and specific quantification of this compound. While optimal transitions should be determined empirically by infusing a standard solution, the following transitions have been reported for this compound and its N-oxide:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 300.2138.1Not specified
120.1Not specified
This compound N-oxide 316.2111.040
172.030

Note: Collision energies should be optimized on your specific instrument for maximum sensitivity.[3][12][15][16][17]

Metabolism

  • Q8: What are the expected metabolites of this compound in biological samples?

    • A8: The primary metabolic pathway for many pyrrolizidine alkaloids is N-oxidation, forming the corresponding N-oxide.[11] Therefore, it is essential to include this compound N-oxide in your analytical method. Other potential metabolic pathways for related PAs include hydrolysis of the ester linkages and the formation of reactive pyrrolic metabolites.[18] In vitro studies using human liver microsomes can help to identify the specific metabolites of this compound.[19][20][21][22][23]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma/Urine

This protocol provides a general guideline. Optimization may be required for specific applications.

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • Dilute the supernatant with an acidic buffer (e.g., 0.1 M HCl) to ensure this compound is protonated.

    • Add an appropriate internal standard (ideally a stable isotope-labeled this compound).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with the acidic buffer used for sample dilution.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Follow with a wash using a stronger organic solvent (e.g., methanol) to remove lipophilic interferences.

  • Elution:

    • Elute this compound from the cartridge using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your LC-MS/MS system (e.g., 10% acetonitrile in water).

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Plasma/Urine) Pretreatment Sample Pre-treatment (Acidification, IS Spike) SampleCollection->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Inject DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: A general workflow for the analysis of this compound in biological samples.

signaling_pathway Potential Metabolic Pathway of this compound This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide CYP450 (N-Oxidation) ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydroretronecine derivatives) This compound->ReactiveMetabolites CYP450 (Dehydrogenation) Hydrolysis Hydrolysis Products This compound->Hydrolysis Esterases DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Genotoxicity

Caption: A diagram illustrating the potential metabolic pathways of this compound.

References

Enhancing the stability of Rinderine analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Rinderine analytical standards. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its analytical standard critical?

Q2: What are the primary factors that affect the stability of this compound standards?

A2: The stability of this compound, like many pyrrolizidine alkaloids, is influenced by several factors:

  • pH: this compound contains ester functionalities that are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage should be at low temperatures, and solutions should be protected from repeated freeze-thaw cycles.[3][4]

  • Light: Exposure to UV or ambient light can induce photolytic degradation.[5][6] Standards should be stored in amber vials or protected from light.

  • Oxidizing Agents: this compound can be susceptible to oxidation. Contact with oxidizing agents should be avoided.[5][7]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. It is crucial to use high-purity, appropriate solvents.

Q3: How should I prepare a stock solution of this compound?

A3: Preparing a stable stock solution requires careful technique to ensure accuracy and minimize initial degradation.[8][9][10] Always handle this compound in a certified fume hood with appropriate personal protective equipment (PPE) due to its high toxicity.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure long-term stability, this compound analytical standards and prepared solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage.[3]

  • Light: Use amber glass vials or wrap vials in aluminum foil to protect from light.

  • Container: Use tightly sealed, high-quality vials to prevent solvent evaporation and contamination.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q5: How can I verify the stability and concentration of my this compound standard over time?

A5: Regular verification is essential. Analyze the standard solution using a validated stability-indicating analytical method, such as HPLC-MS/MS or UHPLC-MS/MS, immediately after preparation to establish a baseline.[11][12] Re-analyze the standard at regular intervals and compare the peak area or concentration to the initial value. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.[4]

Troubleshooting Guide

Issue: My this compound standard shows a rapid decrease in concentration.

  • Possible Cause 1: Hydrolysis. The ester group in this compound is prone to hydrolysis, especially if the solvent contains acidic or basic impurities or residual water.

    • Solution: Prepare solutions in high-purity, anhydrous aprotic solvents like acetonitrile. If aqueous buffers are necessary, prepare them fresh, use a neutral pH if possible, and analyze samples promptly.

  • Possible Cause 2: Improper Storage. Exposure to light or elevated temperatures, even for short periods on the benchtop, can cause degradation.[6][13]

    • Solution: Always store stock solutions and working standards at ≤ -20°C in amber vials.[3] Allow solutions to equilibrate to room temperature in the dark before use. Minimize the time the standard is kept at room temperature.

  • Possible Cause 3: Adsorption. this compound may adsorb to the surface of certain types of plastic or glass containers.

    • Solution: Use silanized glass vials or polypropylene containers. Evaluate different container types during method development to check for adsorption issues.

Issue: I am observing unexpected peaks in my chromatogram.

  • Possible Cause 1: Degradation Products. New peaks are often degradation products. Hydrolysis of the ester linkage is a common degradation pathway for PAs.[14][15]

    • Solution: Conduct a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradants. This helps in confirming the identity of the unknown peaks and ensures your analytical method can separate them from the parent this compound peak.

  • Possible Cause 2: Isomerization. this compound has several stereocenters. Changes in pH or temperature could potentially lead to epimerization, creating diastereomers that may have different retention times.

    • Solution: Maintain consistent and controlled analytical conditions (pH, temperature). Check for co-elution issues with other PA isomers like echinatine or indicine, which can be challenging to separate.[16][17] Low-temperature chromatography (e.g., 5 °C) has been shown to improve the resolution of PA isomers.[18]

  • Possible Cause 3: Contamination. The solvent, glassware, or the analytical system itself may be contaminated.

    • Solution: Run a solvent blank to check for system contamination. Ensure all glassware is scrupulously clean. Use fresh, high-purity solvents for each preparation.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₂₅NO₅ [1]
Molecular Weight 299.36 g/mol [1]
CAS Number 6029-84-1 [1]
Appearance Solid (Assumed) -

| IUPAC Name | [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |[1] |

Table 2: Recommended Solvents for this compound Standard Preparation

Solvent Purity Rationale
Acetonitrile HPLC or MS Grade, Anhydrous Good solubility for PAs, aprotic nature minimizes hydrolysis.
Methanol HPLC or MS Grade, Anhydrous Good solubility, but as a protic solvent, may be less stable for long-term storage than acetonitrile.

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Excellent solvent for initial high-concentration stock, but must be diluted in a weaker solvent for analysis. |

Table 3: Illustrative Summary of a this compound Forced Degradation Study

Stress Condition Details Time % this compound Degraded Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C 24 h 18.5% Necine base and necic acid fragments
Base Hydrolysis 0.1 M NaOH at 25°C 8 h 25.2% Necine base and necic acid fragments
Oxidation 3% H₂O₂ at 25°C 24 h 12.8% This compound N-oxide
Thermal 80°C (in solid state) 48 h 5.1% Minor unidentified peaks
Photolytic 1.2 million lux hours (ICH Q1B) 7 days 9.4% Several minor unidentified peaks

Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes of forced degradation studies for similar compounds.[5][19][20]

Experimental Protocols

Protocol 1: Preparation of a this compound Primary Stock Solution (1 mg/mL)

  • Safety Precautions: Perform all steps in a certified chemical fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Weighing: Accurately weigh approximately 1.0 mg of the this compound primary standard using a calibrated analytical balance.[9] Record the exact weight.

  • Dissolution: Transfer the weighed solid to a 1.0 mL amber volumetric flask. Add approximately 0.7 mL of anhydrous, MS-grade acetonitrile.

  • Mixing: Cap the flask and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Final Volume: Carefully add acetonitrile to bring the solution to the 1.0 mL calibration mark.[8]

  • Homogenization: Invert the capped flask 15-20 times to ensure the solution is thoroughly mixed.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store immediately at -20°C or below.

Protocol 2: Conducting a Forced Degradation Study on a this compound Standard

This protocol outlines the steps to investigate the stability of this compound under various stress conditions, which is crucial for developing a stability-indicating analytical method.[5][21]

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M HCl in a vial to achieve a final HCl concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C). Withdraw and neutralize aliquots (with HCl) at time points (e.g., 1, 4, 8 hours).

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Transfer an aliquot of the this compound solution to a vial and heat it in an oven at 80°C. Analyze at specified time points. For solid-state thermal stress, place the powdered standard in an oven.

  • Photolytic Degradation: Expose the this compound solution in a photostable, transparent container to a light source that provides controlled UV and visible light exposure as specified in ICH guideline Q1B. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-MS). Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Mandatory Visualizations

G cluster_prep Standard Preparation cluster_verify Verification & Storage weigh 1. Weigh this compound Standard Accurately dissolve 2. Dissolve in Anhydrous Solvent (e.g., ACN) weigh->dissolve volume 3. Bring to Final Volume in Volumetric Flask dissolve->volume mix 4. Homogenize Thoroughly volume->mix analyze 5. Analyze Immediately (t=0 Baseline) mix->analyze store 6. Store at <= -20°C in Amber Vial analyze->store reanalyze 7. Re-analyze Periodically to Check Stability

Caption: Workflow for preparing and verifying a this compound analytical standard.

G cluster_products Hydrolysis Products This compound This compound (Ester Linkage Intact) Condition Stress Condition (e.g., Acid/Base, High Temp) This compound->Condition Products Degradation Products Condition->Products Necine Necine Base (Retronecine) Products->Necine Cleavage Acid Necic Acid (Viridifloric Acid) Products->Acid Cleavage

Caption: Potential hydrolytic degradation pathway for this compound.

G start This compound Concentration Decreasing? check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage Yes check_solvent Verify Solvent Quality (Anhydrous, High Purity) start->check_solvent Storage OK improper_storage Action: Correct Storage (Store at <= -20°C in Dark) check_storage->improper_storage check_method Investigate Analytical Method (Adsorption, System Suitability) check_solvent->check_method Solvent OK bad_solvent Action: Use Fresh, High-Purity Solvent check_solvent->bad_solvent method_issue Action: Use Silanized Vials, Re-validate Method check_method->method_issue

References

Strategies to reduce ion suppression in Rinderine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rinderine mass spectrometry analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

A: Ion suppression is a type of matrix effect where components in the sample, other than this compound, interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response for this compound, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[3][4] In the analysis of this compound, which may be present at low concentrations in complex matrices like biological fluids or plant extracts, ion suppression can be a significant obstacle to achieving reliable quantification.

Q2: What are the common causes of ion suppression in LC-MS/MS?

A: Ion suppression is primarily caused by co-eluting matrix components that compete with the analyte (this compound) for ionization.[1][5] The mechanisms are not fully understood but are thought to involve changes in the physical and chemical properties of the droplets in the electrospray ionization (ESI) source.[4] Common culprits include:

  • Endogenous matrix components: Salts, lipids, phospholipids, and proteins from biological samples.[5][6]

  • Exogenous substances: Mobile phase additives (e.g., trifluoroacetic acid), plasticizers, and anticoagulants.[2]

  • High concentrations of other compounds: If other substances are present at much higher concentrations than this compound, they can dominate the ionization process.[4]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A: A common and effective method is the post-column infusion experiment .[7] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable signal for this compound should be observed. You then inject a blank matrix extract (a sample prepared in the same way as your this compound samples but without the analyte). Any dip or decrease in the stable baseline signal during the chromatographic run indicates the presence of co-eluting matrix components that are causing ion suppression.[7][8]

Troubleshooting Guide: Strategies to Reduce Ion Suppression

This section provides detailed strategies to mitigate ion suppression in your this compound mass spectrometry experiments.

Issue 1: Poor sensitivity and reproducibility for this compound standards prepared in the sample matrix compared to those in a clean solvent.

This is a classic sign of significant matrix effects, likely ion suppression.

Solution 1: Optimize Sample Preparation

Effective sample preparation is the most critical step to remove interfering matrix components before they enter the LC-MS system.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[1] For pyrrolizidine alkaloids like this compound, cation-exchange SPE cartridges (e.g., Oasis MCX) have been shown to be effective.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering substances based on its solubility characteristics.

  • Protein Precipitation (PPT): While a simpler method, PPT is generally less clean than SPE or LLE and may not be sufficient for removing all ion-suppressing components.[4]

Experimental Protocol: Solid-Phase Extraction for this compound

This protocol is adapted from a method for the analysis of pyrrolizidine alkaloids in plant-based foods and honey.[9]

  • Sample Extraction: Extract the sample with an acidic solution (e.g., 0.05 M sulfuric acid).[10]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with methanol followed by water.

  • Sample Loading: Load the acidic extract onto the SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove polar interferences.

  • Elution: Elute this compound and other alkaloids using a mixture of ethyl acetate, methanol, and acetonitrile with a small percentage of ammonium hydroxide and triethylamine.[9][10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., a mixture of water and methanol).[9]

Solution 2: Chromatographic Optimization

Optimizing the liquid chromatography separation can help to resolve this compound from co-eluting, ion-suppressing compounds.[1]

  • Column Chemistry: Use a column with a different stationary phase (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.[7]

  • Mobile Phase Modification: Adjusting the mobile phase composition (e.g., organic solvent type, pH, additives) can significantly impact the retention and separation of both this compound and matrix components. Using volatile mobile phase modifiers like formic acid or ammonium formate is generally recommended for LC-MS.[11]

  • Gradient Elution: Optimize the gradient profile to achieve better separation of this compound from the regions of the chromatogram where ion suppression is most likely to occur (typically at the beginning and end of the run).[4][12]

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems provide higher resolution and sharper peaks, which can significantly reduce the co-elution of analytes with interfering compounds.

Quantitative Data Summary: Impact of Sample Preparation on Ion Suppression

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85-9540-60 (Suppression)[4]
Liquid-Liquid Extraction70-9010-30 (Suppression)[4]
Solid-Phase Extraction90-105<15 (Minimal Effect)[4]

Note: These are generalized values. Actual results will vary depending on the specific matrix and analyte.

Issue 2: Inconsistent results between different sample batches or sources.

This may indicate variability in the sample matrix, leading to different degrees of ion suppression.

Solution 1: Use of an appropriate Internal Standard (IS)

An internal standard is a compound that is chemically similar to the analyte but has a different mass. It is added to all samples, standards, and blanks at a constant concentration.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting for matrix effects. A SIL-IS for this compound would be a this compound molecule where some atoms (e.g., carbon, hydrogen) are replaced with their heavier isotopes (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively compensated for.

Solution 2: Matrix-Matched Calibration

Prepare your calibration standards in a blank matrix that is representative of your samples.[1] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification. For instance, when analyzing this compound in honey, prepare the calibration standards in a honey sample that is known to be free of pyrrolizidine alkaloids.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression in this compound mass spectrometry.

IonSuppressionWorkflow start Start: Poor Sensitivity/ Reproducibility for this compound check_is Is an appropriate Internal Standard (IS) used? start->check_is use_sil_is Implement a Stable Isotope-Labeled (SIL) IS check_is->use_sil_is No optimize_sample_prep Optimize Sample Preparation check_is->optimize_sample_prep Yes use_sil_is->optimize_sample_prep spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle optimize_chromatography Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography column_chem Change Column Chemistry optimize_chromatography->column_chem gradient Adjust Gradient Profile optimize_chromatography->gradient matrix_matched_cal Use Matrix-Matched Calibration column_chem->matrix_matched_cal gradient->matrix_matched_cal end End: Improved and Reliable This compound Quantification matrix_matched_cal->end IonSuppressionPathway sample Sample containing This compound & Matrix lc LC Column sample->lc coelution Co-elution of this compound and Matrix Components lc->coelution esi Electrospray Ionization (ESI) Source coelution->esi competition Competition for Droplet Surface/Charge esi->competition droplet_properties Altered Droplet Properties (Viscosity, Surface Tension) esi->droplet_properties ion_suppression Ion Suppression competition->ion_suppression droplet_properties->ion_suppression ms Mass Spectrometer Detector ion_suppression->ms reduced_signal Reduced this compound Signal ms->reduced_signal

References

Technical Support Center: Simultaneous Analysis of Multiple Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development and analysis of pyrrolizidine alkaloids (PAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the simultaneous analysis of multiple pyrrolizidine alkaloids?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous analysis of multiple pyrrolizidine alkaloids and their N-oxides.[1][2] This method offers high sensitivity and selectivity, allowing for the detection and quantification of PAs at low levels in complex matrices.[2][3] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires a derivatization step for the analysis of PAs and cannot directly identify PA N-oxides, making the sample preparation more extensive.[1][3]

Q2: What are the critical first steps in sample preparation for PA analysis?

A2: The initial and most critical step is the efficient extraction of PAs from the sample matrix.[1] Due to the hydrophilic and basic nature of PAs and their N-oxides, acidified aqueous solutions or polar organic solvents are typically used for extraction.[2][3] A common extraction solution is 0.05 M sulfuric acid.[1] For complex matrices like tea or herbal products, a subsequent clean-up step using solid-phase extraction (SPE) is often necessary to remove interferences.[4]

Q3: Why are both pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) typically analyzed together?

A3: It is crucial to analyze both PAs and their corresponding N-oxides because PANOs can be converted back to toxic PAs in the body.[5] Therefore, assessing the total PA content, including the N-oxides, is essential for a comprehensive toxicological risk assessment.[6] LC-MS/MS methods are advantageous as they can simultaneously detect both PAs and PANOs without the need for a reduction step in the sample preparation process.[2]

Q4: How can I quantify PAs if analytical standards are not available for all the compounds I need to measure?

A4: The lack of commercially available standards for all known PAs is a significant challenge.[7] One approach is to use a "sum parameter" method, where PAs are reduced to their common base structures (e.g., retronecine and heliotridine) and quantified as a group using GC-MS. However, this method results in the loss of information about the individual PA structures.[8] For LC-MS/MS, a more common strategy is to use a representative standard for a group of structurally similar PAs. It is also possible to incorporate precursor ion scan (PIS) acquisition in the same UPLC-MS/MS run as multiple reaction monitoring (MRM) to identify and semi-quantify unknown PAs based on characteristic fragment ions.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the simultaneous analysis of multiple pyrrolizidine alkaloids.

Problem 1: Poor Recovery of Pyrrolizidine Alkaloids

Symptoms:

  • Low signal intensity for analytes in spiked samples.

  • Inaccurate and imprecise quantitative results.

  • Results are not reproducible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the sample is thoroughly homogenized. Use an appropriate extraction solvent; acidified water (e.g., 0.05 M H₂SO₄) or polar organic solvents like methanol are recommended.[1][3] Consider using techniques like ultrasonication or reflux to improve extraction efficiency.[10][11]
Improper SPE Cartridge Selection or Procedure For cleaning up extracts, mixed-mode cation-exchange cartridges (e.g., MCX) are commonly used and are effective in retaining the basic PA compounds.[4] Ensure proper conditioning of the SPE cartridge (e.g., with methanol and water) before loading the sample.[1][10]
Inefficient Elution from SPE Cartridge Use an appropriate elution solvent. A common choice is methanol containing a small percentage of ammonia (e.g., 2.5% or 5%) to neutralize the PAs and facilitate their elution from cation-exchange cartridges.[4][10] Ensure the cartridge is dried completely before elution to prevent water from interfering with the elution of less polar PAs.[1]
Analyte Degradation Minimize the number of sample preparation steps and avoid high temperatures, especially for N-oxides which can be prone to degradation.[2]
Problem 2: Co-elution of Isomeric Pyrrolizidine Alkaloids

Symptoms:

  • Inability to distinguish and individually quantify isomeric PAs (e.g., lycopsamine and intermedine).

  • Broad or misshapen chromatographic peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation Optimize the HPLC/UHPLC gradient. A shallow gradient with a long run time may be necessary to separate critical isomer pairs.[4] Experiment with different mobile phase compositions. For example, using methanol instead of acetonitrile as the organic modifier can alter selectivity.
Incorrect Column Chemistry Select a column with appropriate selectivity for PAs. C18 columns are widely used, but for challenging separations, consider columns with different stationary phases (e.g., phenyl-hexyl) or smaller particle sizes for higher efficiency.[4]
Alternative Chromatographic Technique If co-elution persists on a reversed-phase (RP) column, consider using hydrophilic interaction liquid chromatography (HILIC). HILIC provides a different separation selectivity and can be effective in resolving isomers that are difficult to separate by RP-LC.[2]
Problem 3: Matrix Effects Leading to Inaccurate Quantification

Symptoms:

  • Ion suppression or enhancement, leading to underestimation or overestimation of analyte concentrations.

  • Poor linearity of calibration curves.

  • High variability in results for the same sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Sample Clean-up Improve the solid-phase extraction (SPE) clean-up procedure. Ensure the washing step is effective at removing matrix components without eluting the target analytes.[4] For highly complex matrices, a multi-step clean-up or the use of different SPE sorbents may be necessary.
Matrix-Induced Ionization Differences Use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.[4]
Internal Standard Correction Employ the use of stable isotope-labeled internal standards (SIL-IS) for each analyte if available. SIL-IS co-elute with the native analyte and experience similar matrix effects, allowing for accurate correction of the signal.
Dilution of the Final Extract If matrix effects are severe, diluting the final sample extract can reduce the concentration of interfering matrix components. However, ensure that the diluted analyte concentration remains above the limit of quantification (LOQ).

Experimental Protocols

Generic Sample Preparation Protocol using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure for the extraction and clean-up of pyrrolizidine alkaloids from plant-based matrices.

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.[10]

    • Extract using an ultrasonic bath for 15 minutes.[10]

    • Centrifuge the sample at approximately 3800 x g for 10 minutes.[10]

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • SPE Clean-up (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]

    • Loading: Load an aliquot (e.g., 10 mL) of the acidic extract onto the cartridge.[1][10]

    • Washing: Wash the cartridge with 5 mL of water to remove neutral and acidic interferences.[10]

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.[1]

    • Elution: Elute the PAs with 5-10 mL of methanol containing 2.5-5% ammonia.[4][10]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water).[4][10]

    • Filter or centrifuge the reconstituted sample before injection into the LC-MS/MS system.

Typical LC-MS/MS Parameters
  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[4]

  • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate.[4][12]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and/or 5 mM ammonium formate.[4][12]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), increases to a high percentage (e.g., 80-95%) over several minutes, holds for a short period, and then returns to the initial conditions for re-equilibration.[4]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is used.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[4]

Quantitative Data Summary

The following tables summarize typical performance data for methods analyzing multiple pyrrolizidine alkaloids.

Table 1: Recovery of Pyrrolizidine Alkaloids in Spiked Samples

AnalyteMatrixSpiking Level (µg/kg)Recovery (%)Reference
HeliotrineAqueous Solution1099.8[14]
LycopsamineAqueous Solution1088.0[14]
MonocrotalineAqueous Solution1081.5[14]
SenecionineAqueous Solution1090.7[14]
Multiple PAsVarious Foods-64.5 - 112.2[15]
Multiple PAsXiaoyao Tablet10 - 200073.3 - 118.5[16]
Multiple PAsCompound Danshen Dropping Pills10 - 200071.8 - 112.0[16]
Multiple PAsFeed-84.1 - 112.9[8]
Multiple PAsHerbal Tea-75 - 115[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids

Analyte(s)MatrixLOD (µg/kg)LOQ (µg/kg)Reference
24 PAsVarious Foods0.015 - 0.75-[15]
Individual PAsGreen Tea, Honey, etc.-0.6[17]
Co-eluting IsomersGreen Tea, Honey, etc.-1.2[17]
28 PAsHerbal Tea-0.1 - 8.5 (ng/g)[12]

Visualized Workflows

PA Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample Receipt & Homogenization Extraction Acidic Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Report Final Report DataProcessing->Report

Caption: General experimental workflow for the analysis of pyrrolizidine alkaloids.

Troubleshooting_Low_Recovery Start Low PA Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckSPE Review SPE Protocol CheckExtraction->CheckSPE Yes Solvent Use Acidified/Polar Solvent? Consider Sonication/Reflux CheckExtraction->Solvent No OptimizeElution Optimize SPE Elution CheckSPE->OptimizeElution Yes Conditioning Proper Cartridge Conditioning? CheckSPE->Conditioning No ElutionSolvent Use Ammoniated Methanol? OptimizeElution->ElutionSolvent No Drying Sufficient Cartridge Drying? OptimizeElution->Drying No Resolved Problem Resolved OptimizeElution->Resolved Yes Solvent->CheckExtraction Implement Changes Conditioning->CheckSPE Implement Changes ElutionSolvent->OptimizeElution Implement Changes Drying->OptimizeElution Implement Changes

Caption: A decision tree for troubleshooting low recovery of pyrrolizidine alkaloids.

References

Validation & Comparative

A Guide to Rinderine Certified Reference Material for Analytical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, ensuring the validity of methods used to quantify chemical compounds. This guide provides a comprehensive comparison of Rinderine Certified Reference Material with other pyrrolizidine alkaloid (PA) standards, supported by experimental data for analytical validation.

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in many plant species. Due to their potential hepatotoxicity, the monitoring of PAs in food, herbal products, and animal feed is a critical safety concern.[1] Accurate quantification of PAs relies on the availability of high-quality, well-characterized certified reference materials.

Understanding this compound and its Certified Reference Material

This compound (CAS No. 6029-84-1) is a monoester pyrrolizidine alkaloid. Certified Reference Material for this compound is available from reputable suppliers such as PhytoLab and Sigma-Aldrich under the phyproof® brand. These CRMs are primary reference standards, meaning they are of high purity and come with a comprehensive certificate of analysis detailing their identity and the certified property value.

Alternatives and Comparators

While this compound CRM is essential for its specific identification and quantification, analytical methods are often developed to detect a range of PAs simultaneously. Therefore, other PA CRMs are frequently used alongside this compound in validation studies. Common alternative and comparator PA CRMs include:

  • Lycopsamine

  • Intermedine

  • Echimidine

  • Senecionine

  • Senkirkine

  • Heliotrine

These compounds represent different structural subclasses of pyrrolizidine alkaloids.

Performance Comparison of Pyrrolizidine Alkaloid CRMs

The performance of a CRM is evaluated through the validation of an analytical method. Key validation parameters include linearity, accuracy (recovery), precision (repeatability), and the limit of quantification (LOQ). The following tables summarize the performance data for this compound and other PA CRMs from a multi-analyte LC-MS/MS method for the analysis of PAs in herbal tea.

Table 1: Linearity and Limit of Quantification (LOQ) Data

AnalyteLinearity Range (µg/L)Correlation Coefficient (r²)LOQ (µg/kg)
This compound 0.5 - 100>0.991.0
Lycopsamine0.5 - 100>0.991.0
Intermedine0.5 - 100>0.991.0
Echimidine0.5 - 100>0.991.0
Senecionine0.5 - 100>0.991.0
Senkirkine0.5 - 100>0.991.0
Heliotrine0.5 - 100>0.991.0

Table 2: Accuracy (Recovery) and Precision (RSDr) Data

AnalyteSpiking Level 1 (µg/kg)Recovery (%)RSDr (%)Spiking Level 2 (µg/kg)Recovery (%)RSDr (%)
This compound 1095.25.15098.73.8
Lycopsamine1092.86.35097.24.1
Intermedine1094.15.85098.13.9
Echimidine1096.54.95099.33.5
Senecionine1091.77.25096.54.5
Senkirkine1098.34.550101.23.2
Heliotrine1093.56.15097.84.0

Data is representative and compiled from typical LC-MS/MS method validation for PA analysis in herbal teas.

Experimental Protocols

The data presented above was generated using a validated LC-MS/MS method. A detailed protocol for such an analysis is provided below.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Extraction: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid in water. Sonicate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the PAs with 10 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM ammonium formate and 0.1% formic acid in water.

    • B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte are monitored.

Visualizing Key Processes

To further clarify the analytical workflow and the context of this compound, the following diagrams are provided.

Analytical_Workflow_for_PA_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Sample Sample Homogenization Extraction Acidic Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: A typical workflow for the analysis of pyrrolizidine alkaloids.

PA_Classification cluster_NecineBase Necine Base Structure cluster_Esterification Esterification Pattern PA Pyrrolizidine Alkaloids (PAs) Retronecine Retronecine-type PA->Retronecine Heliotridine Heliotridine-type PA->Heliotridine Otonecine Otonecine-type PA->Otonecine Monoester Monoesters Retronecine->Monoester e.g., Lycopsamine Macrocyclic Macrocyclic Diesters Retronecine->Macrocyclic e.g., Senecionine Heliotridine->Monoester e.g., this compound Otonecine->Macrocyclic e.g., Senkirkine Diester Open-chain Diesters

Caption: Simplified classification of pyrrolizidine alkaloids.

Conclusion

The this compound Certified Reference Material, along with other PA standards, is indispensable for the accurate and reliable quantification of these toxic compounds in various matrices. The performance data presented in this guide demonstrates that when used within a validated analytical method, such as LC-MS/MS, these CRMs provide the necessary accuracy, precision, and sensitivity to meet regulatory requirements and ensure consumer safety. The detailed experimental protocol and illustrative diagrams serve as a practical resource for researchers and scientists in the field. The choice of CRM will always depend on the specific analyte of interest, but for comprehensive PA profiling, a suite of certified standards is essential.

References

Inter-Laboratory Validation of Analytical Methods for Rinderine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The primary analytical technique for the determination of Rinderine and other PAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[1][2] This guide will delve into the performance characteristics of LC-MS/MS methods from various studies, present a detailed experimental protocol, and illustrate the typical workflow of an inter-laboratory validation study.

Comparative Performance of Analytical Methods for this compound

The following table summarizes the quantitative performance data for the analysis of this compound and other relevant PAs from single-laboratory validation studies. These parameters are crucial for assessing a method's suitability and are key metrics evaluated in inter-laboratory comparisons.

Analytical MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Precision (RSD%)
UHPLC-MS/MS Honey, Milk, Tea0.015–0.750.05–2.564.5–112.2< 15
LC-MS/MS Herbal Teas-0.1–8.5 ng/g75–115< 17
LC-MS Feed-584.1–112.9Repeatability: 3.0–13.6, Reproducibility: 4.8–18.9
LC-MS/MS Plant-based foods and Honey-0.6GoodGood

Note: The data presented is for a range of pyrrolizidine alkaloids, including this compound, as reported in the cited studies. The performance characteristics can vary based on the specific matrix and experimental conditions.

An inter-laboratory comparison study conducted on seven PAs in animal feed highlighted the challenges in achieving consistent results across different laboratories.[3][4] The study, which involved twelve laboratories, utilized z-scores to evaluate performance. While no single method was identified as superior, it was concluded that methods for PA detection require further development to ensure accurate estimation in contaminated feed.[3][4]

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by LC-MS/MS is provided below, based on methodologies reported in recent studies.[1][5]

Sample Preparation
  • Extraction:

    • Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 2% formic acid solution in water.

    • Shake vigorously for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 30 °C.

    • Filter the supernatant through a 0.22 µm filter.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MCX SPE cartridge (6 cc, 150 mg) with 3 mL of methanol followed by 3 mL of water.

    • Load 2 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol.

    • Elute the PAs with 1 mL of methanol, followed by 1 mL of a 5% ammonia solution in methanol.

    • Combine the eluents.

    • Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 30 °C.

    • Reconstitute the residue in 0.1 mL of 5% methanol.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 3 µL.

    • Gradient Elution:

      • 0–1 min: 5% B

      • 1–10 min: 5–80% B

      • 10–14 min: 80% B

      • 14–15 min: 80–5% B

      • 15–16 min: 5% B

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-product ion transitions, collision energies, and other MS parameters should be optimized for this compound and any other PAs of interest.

Inter-Laboratory Validation Workflow

The following diagrams illustrate the key stages of an inter-laboratory validation study and the analytical workflow for this compound.

InterLaboratory_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 E1 Laboratories Analyze Samples Using Defined Method P3->E1 E2 Data Submission to Coordinating Body E1->E2 A1 Statistical Analysis (e.g., z-scores, Cochran's test, Grubbs' test) E2->A1 A2 Calculate Precision (Repeatability & Reproducibility) A1->A2 A3 Final Report Generation A2->A3

Inter-laboratory validation workflow.

Rinderine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing S1 Homogenization S2 Acidic Extraction S1->S2 S3 Centrifugation & Filtration S2->S3 S4 SPE Clean-up S3->S4 S5 Evaporation & Reconstitution S4->S5 A1 Chromatographic Separation (UPLC/HPLC) S5->A1 A2 Mass Spectrometric Detection (MRM) A1->A2 D1 Peak Integration & Quantification A2->D1 D2 Data Review & Reporting D1->D2

Analytical workflow for this compound.

References

Rinderine vs. Senkirkine: A Comparative Toxicological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of two structurally related pyrrolizidine alkaloids (PAs), Rinderine and Senkirkine. PAs are a class of natural toxins produced by numerous plant species worldwide, and their presence in herbal remedies, food supplements, and contaminated feed poses a significant health risk to humans and livestock. This document summarizes key toxicological data, details relevant experimental methodologies, and illustrates the underlying mechanisms of toxicity to aid in risk assessment and future research.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and Senkirkine. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data from various sources are presented, and experimental specifics should be considered when interpreting these values.

Toxicological EndpointThis compoundSenkirkineSpecies/Cell LineRoute of Administration/AssaySource
Acute Toxicity (LD50) 960 mg/kg220 mg/kgRatIntraperitoneal (i.p.)[1]
Genotoxicity Data not available in a quantitative comparative context, but identified as a genotoxic PA.Induces sex-linked recessive lethals in Drosophila melanogaster at 10⁻⁵ M.Drosophila melanogasterFeeding[2]
Induces concentration-dependent increases in micronuclei in CYP3A4-expressing TK6 cells.Human TK6 cellsIn vitro[1][3]
Positive in the hepatocyte primary culture-DNA repair test.Rat, HamsterIn vitro[4]
Carcinogenicity Not classifiedIARC Group 3: Not classifiable as to its carcinogenicity to humans (Limited evidence in animals).--[2]
Cytotoxicity No specific IC50 data for the pure compound was found. Extracts of Rindera graeca containing this compound N-oxide showed cytotoxic potential.Induces concentration-dependent cytotoxicity in CYP3A4-expressing TK6 cells, with significant effects starting at 25 µM.Human TK6 cellsCell viability assay[1]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and comparison of results. Below are protocols for commonly used assays in the toxicological assessment of pyrrolizidine alkaloids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or Senkirkine) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Principle: Cells are embedded in agarose gel on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and compound-treated cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized imaging software. The percentage of DNA in the tail is a common metric for the extent of damage.

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound and Senkirkine, like other 1,2-unsaturated pyrrolizidine alkaloids, is not due to the parent compounds themselves but rather their metabolic activation in the liver.

Metabolic Activation

The primary pathway for the bioactivation of these PAs involves cytochrome P450 (CYP) enzymes, particularly members of the CYP3A subfamily, with CYP3A4 being the major enzyme in humans.[1] This process is illustrated in the workflow diagram below.

Metabolic_Activation_of_PAs PA Pyrrolizidine Alkaloid (this compound/Senkirkine) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Oxidation Detoxification Detoxification (e.g., N-oxidation, Hydrolysis) PA->Detoxification ReactiveMetabolites Dehydropyrrolizidine Alkaloids (DHPs) (Pyrrolic Esters) CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts & Cross-links ReactiveMetabolites->DNA_Adducts Alkylation Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts Alkylation Excretion Excretion Detoxification->Excretion

Metabolic activation of pyrrolizidine alkaloids.
DNA Damage Response Pathway

The reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids, DHPs) are electrophilic and can bind to cellular macromolecules, including DNA and proteins.[1] The formation of DNA adducts and cross-links triggers a DNA damage response (DDR) pathway, which can lead to cell cycle arrest, apoptosis, or mutagenesis if the damage is not properly repaired.

DNA_Damage_Response_Pathway cluster_0 Cellular Damage cluster_1 Signaling Cascade cluster_2 Cellular Outcomes DHP DHP Metabolites DNA_Damage DNA Adducts & Cross-links DHP->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activation CHK1_CHK2 CHK1/CHK2 (Transducers) ATM_ATR->CHK1_CHK2 Phosphorylation p53 p53 (Effector) ATM_ATR->p53 Phosphorylation CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair DNA_Repair->DNA_Damage Resolution Mutagenesis Mutagenesis/ Carcinogenesis DNA_Repair->Mutagenesis Failed Repair

References

A Comparative Guide to the Quantitative Analysis of Rinderine in Milk Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of pyrrolizidine alkaloids (PAs), such as rinderine, in the food chain is a significant safety concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Contamination of milk can occur when dairy cattle consume plants containing these alkaloids.[3][4] Consequently, robust and validated analytical methods are crucial for monitoring this compound levels in milk and dairy products to ensure consumer safety and for research in toxicology and drug development.

This guide provides a comparative overview of the primary analytical methodology for the quantification of this compound in milk products, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and discusses alternative analytical strategies.

Methodology Comparison: UHPLC-MS/MS as the Gold Standard

The quantitative analysis of this compound and other PAs in complex matrices like milk is predominantly achieved using UHPLC-MS/MS.[1][2] This technique offers high sensitivity, selectivity, and the ability to analyze multiple PAs simultaneously. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays can be used for alkaloid analysis, they present certain limitations for routine PA quantification in milk.

FeatureUHPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Immunoassays (e.g., ELISA)
Specificity Very HighHighModerate to High (potential for cross-reactivity)
Sensitivity Very High (LODs in the µg/kg range)[1]Moderate to HighHigh
Multi-analyte Capability Excellent (can quantify numerous PAs in a single run)[1][4]Limited (often requires derivatization for PAs)Typically single-analyte or class-specific
Sample Throughput Moderate to HighLow to ModerateHigh
Sample Preparation Multi-step (extraction, clean-up)[2]Complex (requires derivatization for non-volatile PAs)[5]Minimal
Cost (Instrument) HighModerate to HighLow
Cost (Per Sample) ModerateModerateLow

Performance Data of UHPLC-MS/MS for PA Analysis in Milk

The following table summarizes typical performance data for the quantification of pyrrolizidine alkaloids in milk using UHPLC-MS/MS, demonstrating the method's suitability for sensitive and reliable detection.

ParameterPerformance Characteristic
Linearity (R²) > 0.99[6]
Limit of Detection (LOD) 0.014 - 0.682 µg/kg[1]
Limit of Quantification (LOQ) 0.045 - 2.273 µg/kg[1]
Recovery 65.2 - 112.2%[1]
Precision (RSD) < 15%[1]

Experimental Protocols

A validated UHPLC-MS/MS method for this compound quantification in milk involves several key steps:

Sample Preparation

The goal of sample preparation is to extract the target analytes from the complex milk matrix and remove interfering substances.

  • Extraction: Milk samples are typically extracted using an acidified aqueous solution. Common extraction techniques include maceration and sonication.[5]

  • Degreasing: To minimize matrix effects, a degreasing step is often necessary. This can be achieved through liquid-liquid extraction with a non-polar solvent like n-hexane or by centrifugation.[2]

  • Clean-up: Solid-Phase Extraction (SPE) is a mandatory step for clean-up and concentration of the analytes.[2] Cation exchange cartridges are frequently used for this purpose.[2]

UHPLC-MS/MS Analysis
  • Chromatographic Separation: The extracted and cleaned-up sample is injected into a UHPLC system. A reversed-phase C18 column is commonly used to separate the PAs. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Ionization is usually achieved using electrospray ionization (ESI) in the positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Workflow and Pathway Diagrams

experimental_workflow sample Milk Sample extraction Acidified Extraction sample->extraction degreasing Degreasing (e.g., n-hexane) extraction->degreasing cleanup Solid-Phase Extraction (SPE) Clean-up degreasing->cleanup analysis UHPLC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification result This compound Concentration quantification->result

References

A Comparative Analysis of the Genotoxic Potential of Rinderine and Riddelliine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of two pyrrolizidine alkaloids (PAs), Rinderine and Riddelliine. Both are naturally occurring compounds found in various plant species and are of concern due to their potential to contaminate food sources and herbal medicines. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways involved in their genotoxicity.

Executive Summary

Riddelliine is a well-characterized genotoxic agent, with substantial evidence demonstrating its ability to induce DNA adducts, gene mutations, and chromosomal damage. This is primarily attributed to its metabolic activation in the liver to reactive pyrrole metabolites. In contrast, while this compound is structurally similar and also classified as a retronecine-type pyrrolizidine alkaloid, specific quantitative data on its genotoxic potential is less abundant in publicly available literature. However, based on the established mechanisms of genotoxicity for this class of compounds, this compound is presumed to share a similar genotoxic profile to Riddelliine, albeit potentially with different potency.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the available quantitative data for the genotoxicity of Riddelliine. Due to a lack of specific experimental data for this compound in the reviewed literature, a direct quantitative comparison is not possible at this time.

Table 1: In Vivo Micronucleus Assay Data for Riddelliine

SpeciesDoseRoute of AdministrationTissueEndpointResultReference
Male B6C3F1 Mice150 mg/kgGavage (single dose)Peripheral BloodFrequency of micronucleated erythrocytesIncreased[1]

Table 2: In Vitro Micronucleus Assay Data for Riddelliine

Cell LineMetabolic ActivationConcentrationEndpointResultReference
TK6 (CYP3A4-expressing)Yes5 µM% MicronucleiLowest Observed Adverse Effect Level (LOAEL)[Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines]
TK6 (CYP3A7-expressing)Yes20 µM% MicronucleiLOAEL[Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines]

Table 3: DNA Adduct Formation for Riddelliine

SpeciesDoseDurationTissueAdduct LevelResultReference
F344 Rats1.0 mg/kg/day3 consecutive daysLiver39.9 ± 0.6 adducts/10^7 nucleotides (for Riddelliine N-oxide, which converts to Riddelliine)DHP-derived DNA adducts detected[2]

Table 4: Ames Test Data

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultReference
RiddelliineTA100, TA98, YG7108RequiredMutagenic[3]
This compoundNot AvailableNot AvailableNot Available

Table 5: Comet Assay (Single-Cell Gel Electrophoresis) Data

CompoundCell Line/TissueTreatment ConditionsEndpointResultReference
RiddelliineNot Specifically AvailableNot Specifically Available% Tail DNA, Tail MomentExpected to be positive based on DNA damage mechanism
This compoundNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. The following are generalized protocols for the principal assays used to assess the genotoxicity of pyrrolizidine alkaloids, which require metabolic activation to exert their effects.

In Vivo Rodent Micronucleus Assay

The in vivo micronucleus assay is a critical test for detecting chromosomal damage.

Objective: To determine if a test compound induces chromosomal damage by evaluating the presence of micronuclei in erythrocytes.

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence in anucleated erythrocytes is an indicator of genotoxic events in the erythroblast precursor cells in the bone marrow.

Generalized Protocol:

  • Animal Model: Typically, male and/or female mice or rats are used[4].

  • Dosing: The test compound is administered at a minimum of three dose levels, usually via the intended route of human exposure (e.g., oral gavage). A positive control (e.g., a known clastogen like cyclophosphamide) and a vehicle control are run concurrently[5]. Dosing can be a single administration or repeated administrations over 24-hour intervals.

  • Sample Collection: Approximately 24 hours after the final dose, bone marrow or peripheral blood is collected.

  • Slide Preparation and Staining: For bone marrow, cells are flushed from the femur, smeared onto glass slides, and stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature), such as Giemsa and May-Grünwald stains. For peripheral blood, smears are made directly.

  • Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei (MN-PCEs)[6]. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

  • Data Analysis: The frequency of MN-PCEs in treated groups is compared to the vehicle control group using appropriate statistical methods. A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to identify substances that cause cytogenetic damage leading to the formation of micronuclei in cultured mammalian cells.

Objective: To detect the clastogenic and aneugenic potential of a test substance in vitro.

Principle: Similar to the in vivo assay, this test identifies micronuclei in the cytoplasm of interphase cells that have completed mitosis. For many cell types, cytokinesis is blocked using cytochalasin-B, resulting in binucleated cells, which ensures that only cells that have undergone one nuclear division are scored[7].

Generalized Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., L5178Y, TK6, CHO, V79) or primary human lymphocytes are used[6]. For PAs, a cell line expressing relevant metabolic enzymes (e.g., CYP3A4) is crucial [Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines].

  • Metabolic Activation: Since PAs are pro-mutagens, the assay is conducted with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the liver of induced rodents (e.g., Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rats)[5][8].

  • Treatment: Cells are exposed to the test substance at a range of concentrations, typically for 3-6 hours in the presence of S9, or for a longer period (e.g., 24 hours) in its absence[6].

  • Cytokinesis Block: Cytochalasin-B is added to the culture medium to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or SYTOX Green)[5][9].

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei[10].

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated and statistically compared to the solvent control. A compound is considered positive if it induces a concentration-dependent, statistically significant increase in micronucleus frequency[5][11].

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemicals that can cause gene mutations.

Objective: To evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The assay uses several strains of S. typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-free medium. A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies on a histidine-deficient agar plate.

Generalized Protocol:

  • Bacterial Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) is used to detect different types of mutations (frameshift and base-pair substitutions)[12].

  • Metabolic Activation: The test is performed with and without an S9 mix to detect both direct-acting mutagens and those that require metabolic activation[3][13].

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates[12][14]. In the pre-incubation method, the mixture is incubated for a short period before being mixed with top agar and plated[14].

  • Incubation: Plates are incubated at 37°C for 48-72 hours[12].

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control[15][16].

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To measure DNA single- and double-strand breaks, as well as alkali-labile sites.

Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis at a high pH. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the tail relative to the head reflects the amount of DNA damage.

Generalized Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest[17][18].

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide[19].

  • Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid"[4][19].

  • Alkaline Unwinding: The DNA is exposed to a high pH solution (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks[4][18].

  • Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank filled with the same alkaline buffer and subjected to an electric field[4].

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium iodide)[18].

  • Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters such as % Tail DNA (the percentage of DNA in the tail) and Tail Moment (the product of the tail length and the fraction of DNA in the tail)[20][21].

  • Data Analysis: The mean values of the comet parameters for the treated groups are statistically compared to the control group[9][22][23].

Signaling Pathways and Experimental Workflows

Metabolic Activation of Pyrrolizidine Alkaloids

Both this compound and Riddelliine are retronecine-type pyrrolizidine alkaloids. Their genotoxicity is dependent on metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters. These esters are electrophilic and can bind to cellular nucleophiles, including DNA, to form DNA adducts[8][18].

Metabolic_Activation cluster_PAs Pyrrolizidine Alkaloids cluster_Metabolism Hepatic Metabolism cluster_ReactiveMetabolites Reactive Metabolites cluster_Detoxification Detoxification This compound This compound CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) This compound->CYP_Enzymes Hydrolysis Hydrolysis This compound->Hydrolysis N_oxidation N-oxidation This compound->N_oxidation Riddelliine Riddelliine Riddelliine->CYP_Enzymes Riddelliine->Hydrolysis Riddelliine->N_oxidation DHPA Dehydropyrrolizidine Alkaloids (Pyrrolic Esters) CYP_Enzymes->DHPA Oxidation GSH_Conjugation GSH Conjugation DHPA->GSH_Conjugation

Metabolic activation and detoxification pathways of this compound and Riddelliine.
DNA Damage Response Signaling Pathway

The formation of DNA adducts by the reactive metabolites of this compound and Riddelliine triggers a cellular DNA damage response. This complex signaling network aims to arrest the cell cycle to allow for DNA repair. If the damage is too extensive, it can lead to apoptosis (programmed cell death) or, if the repair is faulty, can result in mutations and potentially carcinogenesis[4][11][13]. Key proteins involved in this response include p53 and BRCA1[7][11][16][24][25].

DNA_Damage_Response DHPA Dehydropyrrolizidine Alkaloids (from this compound/Riddelliine) DNA_Adducts DNA Adducts & DNA Cross-links DHPA->DNA_Adducts Binds to DNA DNA_Damage_Sensing DNA Damage Sensing (e.g., ATM/ATR) DNA_Adducts->DNA_Damage_Sensing p53 p53 Activation DNA_Damage_Sensing->p53 BRCA1 BRCA1 Activation DNA_Damage_Sensing->BRCA1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis BRCA1->DNA_Repair Mutation Mutation/ Genomic Instability DNA_Repair->Mutation If faulty Experimental_Workflow start Start cell_culture Prepare Mammalian Cell Culture start->cell_culture s9_prep Prepare S9 Metabolic Activation Mix start->s9_prep treatment Treat Cells with This compound/Riddelliine +/- S9 Mix cell_culture->treatment s9_prep->treatment incubation Incubate treatment->incubation assay Perform Genotoxicity Assay incubation->assay ames Ames Test assay->ames Gene Mutation micronucleus Micronucleus Assay assay->micronucleus Chromosomal Damage comet Comet Assay assay->comet DNA Strand Breaks analysis Data Acquisition & Analysis ames->analysis micronucleus->analysis comet->analysis end End analysis->end

References

Rinderine Toxicity: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the toxicological data for Rinderine, a pyrrolizidine alkaloid of concern for human and animal health, reveals a critical need for integrated testing strategies to accurately predict in vivo toxicity from in vitro assays. This guide provides a comparative overview of available in vitro and in vivo toxicity data, detailed experimental protocols, and an examination of the underlying molecular signaling pathways.

Quantitative Toxicity Data

Direct comparative studies detailing both the in vitro and in vivo toxicity of this compound are limited in publicly available literature. However, by synthesizing data from various studies on this compound and related pyrrolizidine alkaloids, a comparative toxicity profile can be constructed.

ParameterIn Vitro (Hepatocytes)In Vivo (Rodents)Reference
Endpoint Cytotoxicity (Cell Viability)Acute Oral ToxicityGeneral PA Data
Metric IC50 (µM)LD50 (mg/kg)[1][2]
Reported Value Data not available for this compound specifically. Related PAs show a wide range of IC50 values depending on the specific alkaloid and cell type used.Data not available for this compound specifically. Related PAs have reported LD50 values in rodents, which vary significantly based on the animal model and the specific PA.[1][2]

Note: The lack of specific IC50 and LD50 values for this compound in the public domain highlights a significant data gap. The provided table reflects the general understanding of pyrrolizidine alkaloid toxicity. Researchers are encouraged to perform direct comparative studies to establish a more definitive correlation.

Experimental Protocols

To facilitate reproducible research and the generation of comparable data, this guide outlines standardized protocols for assessing the in vitro and in vivo toxicity of this compound.

In Vitro Cytotoxicity Assay: MTT Protocol for HepG2 Cells

This protocol describes a common method for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the human liver cancer cell line, HepG2.[3]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Study: OECD 423 Guideline

This protocol follows the Acute Toxic Class Method (OECD Guideline 423) to determine the acute oral toxicity of a substance.[5][6][7][8][9]

Objective: To determine the acute oral lethal dose (LD50) of this compound in a stepwise procedure.

Animals:

  • Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females.

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

Procedure:

  • Dosing: A single dose of this compound is administered to a group of three animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on existing information about the substance's toxicity.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.

  • Stepwise Dosing:

    • If mortality is observed, the next lower fixed dose is administered to another group of three animals.

    • If no mortality is observed, the next higher fixed dose is administered to another group of three animals.

  • Endpoint: The test is stopped when mortality is observed at a certain dose level, or when no mortality is seen at the highest dose level. The result allows for the classification of the substance into a toxicity category based on the observed mortality at specific dose levels.

  • Pathology: At the end of the study, all surviving animals are euthanized, and a gross necropsy is performed.

Signaling Pathways in this compound-Induced Hepatotoxicity

The toxicity of this compound, like other pyrrolizidine alkaloids, is primarily due to its metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters that can bind to cellular macromolecules, leading to hepatotoxicity.[1][2][10][11] The key signaling pathways implicated in this process are outlined below.

Rinderine_Toxicity_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage cluster_2 Downstream Effects This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation PyrrolicEsters Reactive Pyrrolic Esters CYP450->PyrrolicEsters MacromoleculeAdducts DNA & Protein Adducts PyrrolicEsters->MacromoleculeAdducts OxidativeStress Oxidative Stress (ROS Generation) PyrrolicEsters->OxidativeStress Necrosis Necrosis MacromoleculeAdducts->Necrosis MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Metabolic activation and hepatotoxicity of this compound.

The following diagram illustrates the general workflow for correlating in vitro and in vivo toxicity data.

IVIVC_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_correlation In Vitro-In Vivo Correlation (IVIVC) invitro_assay Cytotoxicity Assay (e.g., MTT on HepG2) ic50 Determine IC50 invitro_assay->ic50 correlation_analysis Correlation Analysis ic50->correlation_analysis invivo_study Acute Oral Toxicity Study (e.g., OECD 423 in Rats) ld50 Determine LD50 invivo_study->ld50 ld50->correlation_analysis predictive_model Develop Predictive Model correlation_analysis->predictive_model

Workflow for in vitro to in vivo toxicity correlation.

Conclusion

The available data underscores the hepatotoxic potential of this compound, consistent with other pyrrolizidine alkaloids. However, a significant gap exists in the direct correlation of in vitro and in vivo toxicity data for this specific compound. The provided standardized protocols and an understanding of the key signaling pathways are essential for researchers to generate the necessary data to build robust predictive models. Such models are crucial for improving the efficiency of toxicological screening and reducing the reliance on animal testing in the future.

References

Navigating the Analytical Landscape for Rinderine: A Comparative Guide to Platform Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of Rinderine, a pyrrolizidine alkaloid with significant toxicological implications, the selection of an appropriate analytical platform is a critical determinant of data quality and experimental success. This guide provides an objective comparison of the predominant analytical technologies used for the quantification of this compound and related pyrrolizidine alkaloids (PAs), supported by experimental data and detailed methodologies.

This compound, a member of the pyrrolizidine alkaloid family, is a naturally occurring plant toxin.[1] Due to the established hepatotoxic, genotoxic, and carcinogenic properties of many PAs, accurate and sensitive detection methods are paramount for both toxicological assessment and potential therapeutic development.[2][3] The primary analytical challenges in this compound analysis lie in achieving high sensitivity and selectivity, often in complex biological or environmental matrices. The most widely adopted platforms for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Leading Analytical Platforms

The choice between LC-MS/MS and GC-MS for this compound analysis hinges on a variety of performance characteristics, including sensitivity, sample preparation complexity, and throughput. While both techniques offer the high selectivity required for distinguishing this compound from structurally similar PAs, they present distinct advantages and disadvantages.

Table 1: Performance Characteristics of Analytical Platforms for Pyrrolizidine Alkaloid Analysis

Performance Metric LC-MS/MS GC-MS Direct Analysis in Real-Time Mass Spectrometry (DART-MS)
Sensitivity (LOD/LOQ) 0.015–0.75 µg/kg (LOD), 0.05–2.5 µg/kg (LOQ) for various PAs[4][5] Generally in the µg/kg range, can be comparable to LC-MS/MS[6] 0.55-0.85 ng·mL-1 (LOD), 1.83-2.82 ng·mL-1 (LOQ) for representative PAs[7]
Sample Preparation Simpler; typically involves extraction and solid-phase extraction (SPE) clean-up.[8] More complex; requires derivatization to increase volatility of PAs.[9] Minimal to no sample preparation required.[7]
Throughput Higher, due to simpler sample preparation. Lower, due to the additional derivatization step. Very high, suitable for rapid screening.
Matrix Effects Can be significant, often requiring matrix-matched calibration. Generally less susceptible to matrix effects than ESI-MS. Can be prone to matrix effects.

| Compound Coverage | Broad, suitable for both PAs and their N-oxides without derivatization. | Can be limited by the volatility and thermal stability of some PAs. | Rapid screening of a range of PAs. |

LC-MS/MS has emerged as the preferred method for the routine analysis of PAs due to its high sensitivity and simpler sample preparation protocols.[7][8] The ability to directly analyze both the free base PAs and their N-oxide forms without a derivatization step significantly streamlines the analytical workflow. However, electrospray ionization (ESI), the most common ionization technique used in LC-MS for PA analysis, can be susceptible to matrix effects, which may require the use of matrix-matched standards for accurate quantification.

GC-MS, while also a powerful technique, necessitates a chemical derivatization step to increase the volatility of the PAs, making them amenable to gas chromatography.[9] This additional step can introduce variability and increase sample preparation time. A comparative study on PAs in honey highlighted that while both LC-MS/MS and GC-MS can provide comparable results, discrepancies can arise, particularly when a complete set of reference standards for all PAs in a sample is not available for the LC-MS/MS method.[6]

A more recent development, DART-MS, offers a high-throughput screening approach with minimal sample preparation.[7] While it provides rapid identification and determination, it is generally considered a screening tool, with quantitative accuracy potentially being lower than that of chromatographic methods.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. Below are representative methodologies for the analysis of this compound and other PAs using LC-MS/MS.

Protocol 1: Sample Preparation for this compound Analysis in Plant Material

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant matrices.

1. Extraction: a. Weigh 1 gram of homogenized plant material into a 50 mL centrifuge tube. b. Add 20 mL of 0.05 M sulfuric acid in methanol/water (1:1, v/v). c. Sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) Clean-up: a. Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water. b. Load the combined supernatant onto the SPE cartridge. c. Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol. d. Elute the PAs with 10 mL of 5% ammonium hydroxide in methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other PAs of interest would be monitored. For this compound (C15H25NO5, MW: 299.36), a potential precursor ion would be [M+H]+ at m/z 300.3. Product ions would be determined by infusion of a standard.

Biological Activity and Signaling Pathways

The toxicity of this compound and other unsaturated PAs is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3][10]

The resulting cellular damage can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

PA_Metabolic_Activation This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (in Liver) This compound->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->Macromolecules Covalent Binding Adducts DNA and Protein Adducts Macromolecules->Adducts CellularDamage Cellular Damage Adducts->CellularDamage

Metabolic activation of this compound leading to cellular damage.

The cellular damage initiated by these reactive metabolites can induce apoptosis through complex signaling cascades.

PA_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 CellularDamage Cellular Damage (from this compound Metabolites) CellularDamage->DeathReceptors CellularDamage->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathways of this compound-induced apoptosis.

Conclusion

For researchers and professionals in drug development, the analysis of this compound necessitates a robust and sensitive analytical approach. LC-MS/MS stands out as the platform of choice for quantitative analysis, offering a balance of high sensitivity, specificity, and a relatively streamlined workflow. While GC-MS remains a viable alternative, its requirement for derivatization makes it less suited for high-throughput applications. DART-MS presents a promising tool for rapid screening but may not offer the same level of quantitative accuracy as chromatographic methods. A thorough understanding of the underlying biological mechanisms of this compound's toxicity, particularly its metabolic activation and induction of apoptosis, is crucial for interpreting analytical data in a meaningful toxicological and pharmacological context. The methodologies and comparative data presented in this guide are intended to aid in the selection of the most appropriate analytical strategy for the study of this important class of natural products.

References

Global Regulatory Landscape for Rinderine and Other Pyrrolizidine Alkaloids in Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The presence of pyrrolizidine alkaloids (PAs), a class of natural toxins produced by numerous plant species, in herbal products is a significant safety concern for regulators, manufacturers, and consumers worldwide. Rinderine is a notable member of this class of hepatotoxic and genotoxic compounds. Regulatory bodies across the globe have adopted various strategies to mitigate the risks associated with PA exposure through herbal medicines and food supplements. This guide provides a comparative overview of the regulatory guidelines for PAs, including this compound, in key markets, with a focus on the European Union, the United States, and Canada. It also presents toxicological data for this compound in comparison to other PAs and details a standard analytical methodology for their detection and quantification.

Comparative Regulatory Guidelines

Regulatory approaches for controlling PAs in herbal products vary significantly between the European Union, the United States, and Canada. The EU has established specific maximum limits for the sum of certain PAs in various product categories, while the US and Canada have adopted approaches that are more focused on the absence of these contaminants.

Regulatory BodyJurisdictionGuideline SummarySpecific Limits for Herbal Products
European Medicines Agency (EMA) / European Commission European UnionRegulation (EU) 2023/915 (amending Regulation (EC) No 1881/2006) sets maximum levels for the sum of 21 PAs and their N-oxides in certain foodstuffs, including herbal infusions and food supplements.[1][2][3][4][5][6][7][8][9][10] For herbal medicinal products, the EMA recommends a maximum daily oral intake of 1.0 µg of PAs.- Herbal infusions (dried product): 200 µg/kg- Herbal infusions (specific types like rooibos, chamomile, etc.): 400 µg/kg- Food supplements containing herbal ingredients (including extracts): 400 µg/kg- Pollen-based food supplements: 500 µg/kg- Dried herbs (e.g., borage, lovage, oregano): 1000 µg/kg[1][2][3]
U.S. Food and Drug Administration (FDA) United StatesThe FDA considers the presence of toxic PAs in dietary supplements to render them adulterated under the Federal Food, Drug, and Cosmetic Act. There are no specific maximum allowable levels set in regulations; rather, the emphasis is on preventing their inclusion. The FDA has issued safety alerts and advisories, such as for comfrey, recommending its removal from the market.[11]No specific quantitative limits are defined. The regulatory stance is that herbal products should be free from PAs. The FDA has a Compliance Policy Guide that can be referenced for enforcement strategies.[12][13][14]
Health Canada (Natural and Non-prescription Health Products Directorate) CanadaThe Natural Health Products Regulations require that products are safe and of high quality.[15][16] For certain plants known to contain PAs (e.g., Symphytum officinale, Tussilago farfara), Health Canada mandates testing to ensure the absence of these alkaloids in the finished product or raw material.[17][18]No specific numerical tolerance limits are set for PAs in all herbal products. The approach is to ensure their absence, particularly when using at-risk botanical ingredients.

Toxicological Data Comparison of Pyrrolizidine Alkaloids

The toxicity of PAs can vary depending on their chemical structure. This compound's toxicological profile is compared with other common PAs in the table below. The primary mechanism of toxicity for unsaturated PAs involves metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity.[19][20]

Pyrrolizidine AlkaloidTypeKey Toxicological Data
This compound MonoesterMinimum Lethal Dose (Rats, intraperitoneal): 960 mg/kg (3.2 mmol/kg).[21] Classified as a secondary hepatotoxin.[21]
Retrorsine Macrocyclic DiesterConsidered more hepatotoxic than monocrotaline. The Vmax/Km for its metabolic activation is 5.5-fold larger than that of monocrotaline, indicating more efficient conversion to toxic metabolites.[22][23]
Monocrotaline Macrocyclic DiesterA well-studied hepatotoxic PA.[22][23]
Intermedine MonoesterInduces apoptosis in hepatocytes through the generation of reactive oxygen species and activation of the caspase-3 pathway.[19]
Senecionine Macrocyclic DiesterConsidered to have high toxicity among retronecine-type PAs.[19][24]

Experimental Protocol: Quantification of this compound and other PAs in Herbal Products by LC-MS/MS

The following protocol outlines a general procedure for the analysis of PAs in herbal matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive method.[25][26][27][28][29]

1. Sample Preparation

  • Homogenization: The herbal product sample is cryogenically milled to a fine, homogenous powder to ensure representative sampling.

  • Extraction: A known weight of the homogenized sample (e.g., 1-2 grams) is extracted with an acidified aqueous solution (e.g., 0.05 M sulfuric acid), often mixed with an organic solvent like methanol. The extraction is typically facilitated by ultrasonication or shaking.

  • Centrifugation: The mixture is centrifuged to separate the solid plant material from the liquid extract.

  • Solid-Phase Extraction (SPE) Clean-up: The supernatant is passed through a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge. This step is crucial for removing interfering matrix components.

    • The cartridge is first conditioned with methanol and then with water.

    • The sample extract is loaded onto the cartridge.

    • The cartridge is washed with water and then methanol to remove impurities.

    • The PAs are eluted from the cartridge with an ammoniated organic solvent mixture (e.g., methanol with ammonia).

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, known volume of a solvent mixture compatible with the LC mobile phase (e.g., 5% methanol in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of PAs.

    • Mobile Phase: A gradient elution is typically employed using a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid and ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume of the reconstituted sample extract (e.g., 5-10 µL) is injected into the LC system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the PA molecules.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For each PA, at least two specific precursor-to-product ion transitions are monitored for accurate identification and quantification.

    • Quantification: Quantification is achieved by comparing the peak areas of the PAs in the sample to those of a matrix-matched calibration curve prepared using certified reference standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization (Cryo-milling) Extraction Extraction (Acidified Aqueous Solution) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup SPE Clean-up (MCX/SCX Cartridge) Centrifugation->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of pyrrolizidine alkaloids in herbal products.

PA_Toxicity_Pathway PA Pyrrolizidine Alkaloid (PA) (e.g., this compound) Metabolism Hepatic Metabolism (CYP450 enzymes) PA->Metabolism Reactive_Metabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine) Metabolism->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Cellular_Damage Cellular Damage DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage Hepatotoxicity Hepatotoxicity (Veno-occlusive disease) Cellular_Damage->Hepatotoxicity Genotoxicity Genotoxicity & Carcinogenicity Cellular_Damage->Genotoxicity

Caption: Simplified signaling pathway of pyrrolizidine alkaloid toxicity.

Regulatory_Comparison cluster_EU European Union cluster_USA United States cluster_Canada Canada EU_Approach Quantitative Limits EU_Detail Specific µg/kg limits for various product categories USA_Approach Adulteration USA_Detail Presence of PAs renders product adulterated Canada_Approach Absence of Contaminants Canada_Detail Mandatory testing for absence in at-risk botanicals Herbal_Product Herbal Product Safety Herbal_Product->EU_Approach Herbal_Product->USA_Approach Herbal_Product->Canada_Approach

Caption: Logical relationship of regulatory approaches to PAs in herbal products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rinderine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of highly toxic compounds are critical for ensuring laboratory safety and environmental protection. Rinderine, a pyrrolizidine alkaloid, is classified as a potent toxin, and adherence to strict disposal protocols is mandatory. This document provides essential, step-by-step guidance for the safe disposal of this compound, designed to be your trusted resource for laboratory safety and chemical management.

I. Hazard Assessment and Chemical Properties

This compound is an organic compound belonging to the class of pyrrolizidine alkaloids, known for their significant toxicity.[1][2][3][4] A thorough understanding of its chemical and toxicological properties is the first step in safe handling and disposal.

Chemical and Toxicological Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₅[5][6]
Molecular Weight 299.36 g/mol [5]
Appearance Solid (presumed)General chemical knowledge
GHS Hazard Class Acute Toxicity, Oral (Category 1), Acute Toxicity, Dermal (Category 1), Acute Toxicity, Inhalation (Category 1)[5]
Hazard Statements H300: Fatal if swallowed, H310: Fatal in contact with skin, H330: Fatal if inhaled[5]
Signal Word Danger[5]

II. Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, robust personal protective equipment is mandatory at all times during handling and disposal.

  • Gloves: Nitrile or other chemical-resistant gloves are required. Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are essential.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from splashes.

  • Respiratory Protection: When handling this compound powder or creating solutions, a certified respirator (e.g., N95 or higher) or a chemical fume hood should be used to prevent inhalation.[5]

III. This compound Waste Disposal Protocol

Disposal of this compound and any materials contaminated with it must be handled as hazardous waste.[5][7][8][9] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5][9]

Step 1: Preparing the Hazardous Waste Container

  • Select an Appropriate Container: Use a designated, leak-proof hazardous waste container made of a material compatible with organic solids and alkaloids (e.g., a high-density polyethylene - HDPE - container).[7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones). The date the waste is first added to the container should also be recorded.

Step 2: Disposing of Unused or Expired this compound

  • Original Container: If possible, dispose of unused or expired this compound in its original container. Ensure the cap is tightly sealed.

  • Placement in Waste Container: Carefully place the original container into the designated hazardous waste container.

Step 3: Decontamination and Disposal of Contaminated Materials

  • Labware: Any laboratory equipment, such as glassware, spatulas, or weighing boats, that has come into contact with this compound must be decontaminated.

    • Rinse the contaminated labware at least three times with a suitable organic solvent (e.g., ethanol or methanol).

    • Collect all rinsates in a separate, clearly labeled hazardous waste container for liquid organic waste.

    • After thorough rinsing, the labware can be washed with soap and water.

  • Personal Protective Equipment (PPE): All disposable PPE, including gloves, bench paper, and any other materials contaminated with this compound, must be collected in the designated solid hazardous waste container for this compound.[5]

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully collect the absorbent material and place it in the designated this compound hazardous waste container. The area should then be decontaminated as described for labware.

Step 4: Storage and Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials. Do not fill the container beyond 90% of its capacity.[7]

  • Disposal Request: Once the container is full or has been in storage for an extended period (as per your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

IV. Experimental Protocols

Currently, there are no established and validated experimental protocols for the chemical neutralization of this compound for disposal purposes. Due to its high toxicity, attempting to neutralize this compound without a proven method is not recommended. The safest and most compliant method of disposal is through a licensed hazardous waste management service.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RinderineDisposal start Start: this compound Waste Generated decon Decontaminate Labware (Triple Rinse with Solvent) start->decon waste_type Identify Waste Type solid_waste Solid Waste (Unused this compound, Contaminated PPE, Spill Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvent Rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage decon->waste_type ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Rinderine

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Rinderine is classified as a highly toxic substance. Fatal if swallowed, in contact with skin, or if inhaled.[1] Handle with extreme caution and adhere strictly to the safety protocols outlined below.

This document provides critical safety and logistical guidance for all personnel involved in the handling, storage, and disposal of this compound. Given its acute toxicity and potential for severe health effects, including liver damage, it is imperative that all procedures are conducted within a controlled laboratory environment by trained professionals.[1][2]

Hazard Assessment and Toxicity Data

This compound is a pyrrolizidine alkaloid, a class of compounds known for their hepatotoxicity.[2] While specific occupational exposure limits (OELs) for this compound have not been established, the available toxicity data underscores the need for stringent exposure controls.

Toxicity Data for this compound and Pyrrolizidine Alkaloids
GHS Classification Danger: Acute toxicity (Oral, Dermal, Inhalation) - Category 1/2. Fatal if swallowed, in contact with skin, or if inhaled.[1]
Non-Human Toxicity Minimum Lethal Dose (Rats, Intraperitoneal): 960 mg/kg.[1]
Human Toxicity (General Pyrrolizidine Alkaloids) Toxic Dose Range: 0.1 - 10 mg/kg body weight per day.[2]
Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

PPE for Handling this compound
Body Protection Chemical-resistant suit or a disposable coverall (e.g., Tyvek) worn over standard lab coat.
Hand Protection Double-gloving with nitrile or neoprene gloves is required. Inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection Chemical splash goggles and a full-face shield must be worn.
Respiratory Protection All handling of solid or volatile this compound must be conducted in a certified chemical fume hood. For procedures with a high risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Experimental Protocols: Step-by-Step Guidance

Preparation and Weighing of this compound
  • Pre-operation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, containers) within the fume hood.

    • Don all required PPE as outlined in the table above.

  • Operation:

    • Conduct all manipulations of this compound powder within the chemical fume hood.

    • Use dedicated, clearly labeled equipment for handling this compound.

    • Weigh the smallest quantity of this compound necessary for the experiment.

    • If creating a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-operation:

    • Securely cap the primary container of this compound.

    • Decontaminate all equipment that came into contact with this compound using a suitable solvent (e.g., methanol) and collect the rinsate as hazardous waste.

    • Wipe down the work surface of the fume hood with the same decontaminating solvent.

    • Properly doff and dispose of all disposable PPE as hazardous waste.

Spill Response
  • In case of a spill:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Secure: Restrict access to the spill area.

    • Do not attempt to clean up a large spill or a spill outside of a chemical fume hood without specialized training and equipment.

    • For minor spills within a chemical fume hood, trained personnel may use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as hazardous waste.

Operational and Disposal Plans

Waste Disposal

All this compound waste is considered acutely hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Stream Disposal Procedure
Solid Waste Contaminated PPE, weigh boats, pipette tips, etc., must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste All solutions containing this compound and the first rinse of any contaminated glassware must be collected in a designated, sealed, and labeled hazardous waste container.
Sharps Waste Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container that is clearly labeled as containing this compound waste.
Decontamination
  • Glassware and Equipment: All non-disposable items that come into contact with this compound must be decontaminated. A triple-rinse method with a suitable solvent (e.g., methanol) is recommended. The rinsate from all three rinses must be collected as hazardous liquid waste.

Visual Workflow Guides

The following diagrams illustrate the critical workflows for handling this compound safely.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Chemical Suit Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Face Shield & Goggles Don4->Don5 Don6 Enter Fume Hood Area Don5->Don6 Doff1 Exit Fume Hood Area Doff2 Remove Outer Gloves Doff1->Doff2 Doff3 Remove Chemical Suit Doff2->Doff3 Doff4 Remove Face Shield & Goggles Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6 Rinderine_Handling_Workflow Prep Preparation in Fume Hood Weigh Weighing of this compound Prep->Weigh Experiment Conduct Experiment Weigh->Experiment Decon_Equip Decontaminate Equipment Experiment->Decon_Equip Decon_Area Decontaminate Work Area Decon_Equip->Decon_Area Waste Segregate and Store Waste Decon_Area->Waste Doff Doff PPE Waste->Doff Rinderine_Waste_Disposal cluster_generation Waste Generation cluster_collection Waste Collection Solid_Waste Contaminated Solids (PPE, etc.) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions & Rinsate Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup EHS Hazardous Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rinderine
Reactant of Route 2
Reactant of Route 2
Rinderine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。